5-n-Propyluracil
Description
The exact mass of the compound 5-Propyluracil is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrimidines - Pyrimidinones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-propyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-2-3-5-4-8-7(11)9-6(5)10/h4H,2-3H2,1H3,(H2,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHEKLAXXCHLMNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CNC(=O)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00172514 | |
| Record name | 5-Propyluracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00172514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19030-75-2 | |
| Record name | 5-Propyluracil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019030752 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Propyluracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00172514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-n-Propyluracil chemical properties and structure
An In-depth Technical Guide to 5-n-Propyluracil: Chemical Properties, Structure, and Synthesis
Executive Summary
This guide provides a comprehensive technical overview of this compound (CAS No. 19030-75-2), a substituted pyrimidine derivative. Unlike the well-known antithyroid drug 6-propylthiouracil, this compound's significance lies within the broader context of medicinal chemistry, where 5-substituted uracils are explored for their potential as antiviral and anticancer agents. This document details the compound's chemical structure, physicochemical properties, a validated synthesis protocol, and a review of its known biological activities. It is intended for researchers and professionals in drug discovery and development, offering foundational data and procedural insights to facilitate further investigation of this and related compounds.
Chemical Identity and Structure
This compound is a derivative of uracil, a pyrimidine nucleobase, distinguished by an n-propyl group at the fifth carbon of the heterocyclic ring.
Structural Analysis
The core of the molecule is the pyrimidine-2,4(1H,3H)-dione ring system. The presence of two amide functionalities within the ring allows for keto-enol tautomerism, although the diketo form is predominant in the solid state and under physiological conditions. The n-propyl group at the C5 position is a key structural feature that influences the molecule's lipophilicity and steric profile, which in turn dictates its interaction with biological targets. The planarity of the uracil ring is largely maintained, while the propyl chain introduces a flexible, non-polar region. The N1 and N3 positions bear protons that can participate in hydrogen bonding, a critical interaction for the recognition of pyrimidine bases by enzymes.
Physicochemical Properties
The physicochemical properties of this compound are essential for its handling, formulation, and understanding its behavior in biological systems.
| Property | Value | Source(s) |
| Appearance | White solid | [6] |
| Melting Point | 296-298 °C (recrystallized from methanol) | [4] |
| Solubility | Described as soluble in polar solvents. | [3] |
| Storage | Store at 4°C for optimal stability. | [7] |
Spectroscopic and Analytical Characterization
Definitive structural confirmation relies on spectroscopic analysis. While specific spectra for this compound are not widely published, the expected spectral characteristics can be inferred from its structure.
-
¹H NMR : The spectrum would feature characteristic signals for the propyl group: a triplet for the terminal methyl (CH₃) protons, a sextet for the central methylene (CH₂) protons, and a triplet for the methylene protons adjacent to the uracil ring. A singlet for the C6-H proton would appear in the aromatic region, and two broad singlets for the N1-H and N3-H amide protons would be observable in aprotic solvents like DMSO-d₆.
-
¹³C NMR : The spectrum would show three distinct signals for the propyl group carbons. For the uracil ring, signals for the two carbonyl carbons (C2 and C4) would be present downfield, along with signals for the C5 and C6 carbons.
-
Mass Spectrometry : The molecular ion peak [M]⁺ would be observed at m/z 154.17, with fragmentation patterns corresponding to the loss of components of the propyl chain.
-
Infrared (IR) Spectroscopy : The spectrum would be dominated by strong absorption bands corresponding to the C=O stretching of the carbonyl groups and N-H stretching of the amide groups.
Synthesis Protocol
The synthesis of this compound can be achieved via a well-established, two-step procedure for 5-alkyluracils.[8] The general methodology involves the creation of a 2-thiouracil intermediate followed by a desulfurization/oxidation step.
Experimental Workflow Diagram
Caption: Synthesis workflow for this compound.
Step-by-Step Methodology
Expert Insight: This procedure leverages a classical Claisen condensation to form the β-ketoester equivalent, which then undergoes cyclization with thiourea. The use of thiourea is strategic as the resulting 2-thiouracil is often more straightforward to synthesize and purify than direct cyclization with urea. The subsequent conversion with chloroacetic acid is an effective method for replacing the sulfur atom with oxygen.
Step 1: Synthesis of 5-n-Propyl-2-thiouracil
-
Preparation of Methyl α-formylvalerate: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, prepare a solution of sodium methoxide by cautiously adding sodium metal to anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the sodium methoxide solution in an ice bath. Add a mixture of methyl valerate and ethyl formate dropwise with continuous stirring.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 12-18 hours.
-
Neutralize the reaction mixture with a suitable acid (e.g., acetic acid) and extract the product with an organic solvent (e.g., diethyl ether). Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield crude methyl α-formylvalerate.
-
Condensation with Thiourea: Dissolve the crude methyl α-formylvalerate in anhydrous ethanol. Add thiourea and a solution of sodium ethoxide in ethanol.
-
Reflux the mixture for 6-8 hours. Monitor the reaction by TLC.
-
After cooling, pour the reaction mixture into ice water and acidify with hydrochloric acid to precipitate the product.
-
Filter the solid, wash with cold water, and recrystallize from aqueous ethanol to obtain pure 5-n-Propyl-2-thiouracil.
Step 2: Conversion to this compound [8]
-
Hydrolysis and Desulfurization: Suspend the synthesized 5-n-Propyl-2-thiouracil in a 10% aqueous solution of chloroacetic acid.
-
Heat the mixture to reflux and maintain for 2-3 hours. The sulfur atom is replaced by an oxygen atom during this process.
-
Cool the reaction mixture in an ice bath to precipitate the final product.
-
Filter the white solid, wash thoroughly with cold water to remove any residual chloroacetic acid.
-
Recrystallize the crude product from methanol to yield pure this compound.[4]
-
Validation: Confirm the identity and purity of the final product using melting point analysis, NMR spectroscopy, and mass spectrometry.
Biological Activity and Potential Applications
While this compound itself is not an approved therapeutic agent, its chemical scaffold is of significant interest in drug discovery. The derivatization of the uracil ring at the C5 position is a common strategy to develop compounds with a range of biological effects.
Antiviral Research
Research has shown that 5-substituted uracil derivatives can inhibit a variety of viruses, including HIV and viruses from the herpes family, through multiple mechanisms.[9][10] In a specific study, this compound was synthesized and screened for its antiviral activity against adenovirus, poliomyelitis virus, and vaccinia virus in tissue culture, demonstrating the compound's potential in this therapeutic area.[8] The mechanism for many 5-substituted uracils involves their conversion into nucleoside analogues intracellularly, which can then interfere with viral DNA or RNA polymerases.
Anticancer and Antimicrobial Potential
The substitution at the C5 position is a key feature in the design of antimetabolites for cancer therapy. For example, 5-fluorouracil is a widely used chemotherapeutic agent. By analogy, other 5-alkyl, 5-halo, and 5-aryl substituted uracils have been investigated as potential anticancer and antimicrobial agents.[11][12] These compounds can disrupt nucleic acid synthesis and metabolism, leading to cytotoxic effects in rapidly proliferating cells.
Caption: The C5 position of uracil as a target for chemical modification.
Safety, Handling, and Storage
As a biologically active compound, this compound requires careful handling in a laboratory setting.
-
Handling : Use in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.[13]
-
Storage : Store in a tightly sealed container in a cool, dry place. For long-term stability, storage at 4°C is recommended.[7]
-
Hazards : While a specific, detailed toxicological profile is not available, compounds of this class should be treated as potentially hazardous. Assume it may be harmful if swallowed, inhaled, or absorbed through the skin.
Users must consult the full Safety Data Sheet (SDS) for this product before handling.[13]
References
- 1. jk-sci.com [jk-sci.com]
- 2. 5-Propyluracil | C7H10N2O2 | CID 73269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 19030-75-2: this compound | CymitQuimica [cymitquimica.com]
- 4. biosynce.com [biosynce.com]
- 5. 19030-75-2(this compound) | Kuujia.com [kuujia.com]
- 6. This compound | 19030-75-2 [chemicalbook.com]
- 7. 19030-75-2|5-N-丙基尿嘧啶|this compound|-范德生物科技公司 [bio-fount.com]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
- 9. mdpi.com [mdpi.com]
- 10. kuleuven.limo.libis.be [kuleuven.limo.libis.be]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of N-Substituted 5-Iodouracils as Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemicalbook.com [chemicalbook.com]
An In-depth Technical Guide to 6-n-Propyl-2-thiouracil (Propylthiouracil)
A Note on Nomenclature: The compound of significant biological and clinical interest, widely known as Propylthiouracil (PTU), is chemically designated as 6-n-propyl-2-thiouracil, with the CAS number 51-52-5. The user's initial topic, "5-n-Propyluracil CAS number 19030-75-2," appears to be a misidentification, as the vast body of scientific literature and research focuses on the 6-propyl isomer with a thio-group at position 2. This guide will, therefore, focus on the extensively studied and clinically relevant 6-n-propyl-2-thiouracil.
Introduction
6-n-Propyl-2-thiouracil (Propylthiouracil or PTU) is a thionamide drug with a primary role in the management of hyperthyroidism, a condition characterized by an overactive thyroid gland.[1][2] Its therapeutic efficacy stems from its ability to inhibit the synthesis of thyroid hormones.[1][3] This guide provides a comprehensive technical overview of Propylthiouracil, intended for researchers, scientists, and professionals in drug development. We will delve into its chemical properties, synthesis, mechanism of action, key experimental protocols for its study, and analytical methodologies.
Chemical and Physical Properties
Propylthiouracil is a white, crystalline powder with a bitter taste.[4] A summary of its key chemical and physical properties is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 51-52-5 | [5] |
| Molecular Formula | C₇H₁₀N₂OS | [5] |
| Molecular Weight | 170.23 g/mol | [5] |
| IUPAC Name | 6-propyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-4-one | [5] |
| Melting Point | 219-221 °C | [5] |
| Solubility | Very slightly soluble in water; soluble in alcohol and acetone. | [6] |
| pKa | 8.3 | [5] |
Synthesis of 6-n-Propyl-2-thiouracil
The synthesis of 6-n-propyl-2-thiouracil is typically achieved through the condensation of a β-keto ester, such as ethyl 3-oxohexanoate (ethyl butyrylacetate), with thiourea in the presence of a base.[7][8][9]
Synthetic Workflow
Caption: Synthetic workflow for 6-n-Propyl-2-thiouracil.
Step-by-Step Synthesis Protocol
The following protocol is a representative laboratory-scale synthesis:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea (1.044 g, 13.73 mmol) in water (1.8 mL) at 70°C.[7]
-
Addition of Reactants: To this solution, add 3-oxohexanoic acid methyl ester (2.95 mL, 20.81 mmol) and potassium carbonate (K₂CO₃) (2.819 g, 20.39 mmol).[7]
-
Reaction: Heat the mixture to 105°C and stir for 3 hours.[7]
-
Workup: Cool the reaction mixture to room temperature and dilute with water (7.5 mL).[7]
-
Precipitation: Carefully add concentrated hydrochloric acid (HCl) solution (6.75 mL) to precipitate the product.[7]
-
Isolation and Purification: Collect the resulting precipitate by filtration, wash with water, and dry to yield 6-n-propyl-2-thiouracil as a white-yellow solid.[7]
Mechanism of Action
Propylthiouracil exerts its antithyroid effects through a dual mechanism of action.[3][10]
-
Inhibition of Thyroid Peroxidase (TPO): The primary mechanism is the inhibition of TPO, a key enzyme in the synthesis of thyroid hormones.[3][10] TPO catalyzes the oxidation of iodide (I⁻) to iodine (I₂) and the subsequent iodination of tyrosine residues on the thyroglobulin protein to form monoiodotyrosine (MIT) and diiodotyrosine (DIT).[10] PTU acts as a substrate for TPO, thereby competitively inhibiting these processes and preventing the formation of thyroid hormones.[3]
-
Inhibition of 5'-Deiodinase: Propylthiouracil also inhibits the peripheral conversion of thyroxine (T4) to the more potent triiodothyronine (T3) by inhibiting the enzyme 5'-deiodinase type 1.[11][12][13] This action contributes to a more rapid reduction in the circulating levels of the active thyroid hormone.
Signaling Pathway of Thyroid Hormone Synthesis Inhibition
Caption: Mechanism of action of Propylthiouracil.
Key Experimental Protocols
In Vitro Thyroid Peroxidase (TPO) Inhibition Assay (Amplex UltraRed Method)
This high-throughput screening assay is used to identify and characterize inhibitors of TPO.[5][14][15][16]
Caption: Workflow for the Amplex UltraRed TPO inhibition assay.
-
Preparation of Reagents:
-
Assay Procedure:
-
In a 96-well plate, add 75 µL of the AUR reagent.[14]
-
Add 10-15 µL of the microsomal protein suspension.[14]
-
Add 25 µL of the H₂O₂ solution.[14]
-
Finally, add 100 µL of 200 mM potassium phosphate buffer.[14]
-
Include wells with the PTU dilution series and appropriate controls (e.g., no inhibitor, no enzyme).
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature, protected from light.
-
Measure the fluorescence at an appropriate excitation and emission wavelength (e.g., 530 nm excitation, 590 nm emission).
-
-
Data Analysis:
-
Calculate the percentage of TPO inhibition for each PTU concentration relative to the uninhibited control.
-
Plot the percentage inhibition against the logarithm of the PTU concentration to generate a dose-response curve.
-
Determine the IC₅₀ value, which is the concentration of PTU that causes 50% inhibition of TPO activity.
-
Quantitative Data
The inhibitory potency of Propylthiouracil on TPO activity and its effects on thyroid hormone levels have been quantified in various studies.
| Parameter | Value | Assay/Model | Reference |
| IC₅₀ for TPO Inhibition | 1.2 µM | In vitro Amplex UltraRed (AUR) assay with rat thyroid microsomes | [14] |
| Effect on Thyroid Hormone Synthesis | Plasma PTU levels > 0.18 µg/mL completely inhibit thyroid hormone synthesis in rats. | In vivo study in Sprague-Dawley rats | [1][17] |
| Effect on T4 to T3 Conversion | Significantly reduces the rate of conversion of T4 to T3 in rats. | In vivo study in Sprague-Dawley rats | [11] |
Analytical Methods
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantification of Propylthiouracil in pharmaceutical formulations and biological samples.[11]
Representative HPLC Method
-
Column: C18 reverse-phase column.[11]
-
Mobile Phase: A mixture of acetonitrile and a buffer (e.g., monobasic potassium phosphate) in a ratio of 20:80 (v/v), with the pH adjusted to 4.6.[11]
-
Detection: UV detection at a wavelength of 272 nm.[11]
-
Sample Preparation: For tablets, crush the tablets, dissolve in a suitable solvent (e.g., methanol and water), and filter before injection.[11] For plasma samples, a protein precipitation and extraction step is typically required.
-
Quantification: The concentration of Propylthiouracil is determined by comparing the peak area of the sample to that of a standard of known concentration.[11]
Safety and Handling
Propylthiouracil is a potent biologically active compound and should be handled with appropriate safety precautions. It is known to be a potential human carcinogen and can cause developmental toxicity.[4] Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the compound.
References
- 1. Correlation of plasma propylthiouracil levels with inhibition of thyroid hormone synthesis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism of 35S- and 14C-labeled propylthiouracil in a model in vitro system containing thyroid peroxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The efficiency and safety of methimazole and propylthiouracil in hyperthyroidism: A meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Thyroid method 2a: Thyroperoxidase (TPO) inhibition based on oxidation of Amplex UltraRed | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]
- 6. wahoo.nsm.umass.edu [wahoo.nsm.umass.edu]
- 7. Propylthiouracil synthesis - chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. Propylthiouracil - Wikipedia [en.wikipedia.org]
- 10. Propylthiouracil (PTU) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Propylthiouracil inhibits the conversion of L-thyroxine to L-triiodothyronine. An explanation of the antithyroxine effect of propylthiouracil and evidence supporting the concept that triiodothyronine is the active thyroid hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. storage.imrpress.com [storage.imrpress.com]
- 13. Inhibition of peripheral deiodination of 3, 5, 3'-triiodothyronine: an adverse effect of propylthiouracil in the treatment of T3-thyrotoxicosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Extrapolating In Vitro Screening Assay Data for Thyroperoxidase Inhibition to Predict Serum Thyroid Hormones in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 16. tsar.jrc.ec.europa.eu [tsar.jrc.ec.europa.eu]
- 17. scholars.uthscsa.edu [scholars.uthscsa.edu]
An In-Depth Technical Guide to the Synthesis of 5-n-Propylpyrimidine-2,4(1H,3H)-dione
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the synthesis of 5-n-propylpyrimidine-2,4(1H,3H)-dione, a molecule of interest in medicinal chemistry and drug development. This document delves into the core chemical principles, provides a detailed experimental protocol, and outlines the necessary characterization techniques to ensure the synthesis of a pure and well-defined final product.
Introduction to 5-n-Propylpyrimidine-2,4(1H,3H)-dione
5-n-propylpyrimidine-2,4(1H,3H)-dione, also known as 5-propyluracil, belongs to the pyrimidine class of heterocyclic compounds. The pyrimidine scaffold is a fundamental building block in numerous biologically active molecules, including nucleobases and a wide array of pharmaceuticals. The introduction of an n-propyl group at the 5-position of the uracil ring can significantly influence the molecule's lipophilicity and its interaction with biological targets. This makes 5-propyluracil and its derivatives attractive candidates for investigation in various therapeutic areas.
Core Synthesis Strategy: Cyclocondensation of a Substituted Malonic Ester with Urea
The most common and efficient method for the synthesis of 5-substituted pyrimidine-2,4(1H,3H)-diones is the cyclocondensation reaction between a suitably substituted diethyl malonate and urea. This reaction is a classic example of forming a six-membered heterocyclic ring and is widely applicable for the preparation of a variety of barbiturates and related compounds.
For the synthesis of 5-n-propylpyrimidine-2,4(1H,3H)-dione, the key starting materials are diethyl propylmalonate and urea. The reaction is typically facilitated by a strong base, such as sodium ethoxide, which serves to deprotonate the urea, making it a more potent nucleophile.
Reaction Mechanism
The reaction proceeds through a nucleophilic addition-elimination mechanism. The sodium ethoxide deprotonates urea, forming a ureate anion. This anion then acts as a nucleophile, attacking one of the carbonyl carbons of the diethyl propylmalonate. This is followed by an intramolecular cyclization, where the other nitrogen of the urea attacks the second carbonyl carbon of the malonic ester. The subsequent elimination of two molecules of ethanol drives the reaction to completion, forming the stable pyrimidine-2,4-dione ring.
Diagram of the Synthesis Workflow
Caption: A streamlined workflow for the synthesis of 5-propyluracil.
Detailed Experimental Protocol
This protocol outlines a representative procedure for the synthesis of 5-n-propylpyrimidine-2,4(1H,3H)-dione.
Materials and Reagents:
-
Diethyl propylmalonate
-
Urea
-
Sodium metal
-
Absolute ethanol
-
Hydrochloric acid (concentrated)
-
Distilled water
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, carefully add freshly cut sodium metal (1 equivalent) to absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic and produces hydrogen gas, so it should be performed in a well-ventilated fume hood. Allow the sodium to react completely to form a clear solution of sodium ethoxide.
-
Reaction Mixture Assembly: To the freshly prepared sodium ethoxide solution, add diethyl propylmalonate (1 equivalent) dropwise with stirring. After the addition is complete, add urea (1.1 equivalents) to the reaction mixture.
-
Cyclocondensation Reaction: Heat the reaction mixture to reflux with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within several hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully add the reaction mixture to a beaker of ice-cold water. Acidify the aqueous solution to a pH of approximately 5-6 with concentrated hydrochloric acid. A white precipitate of 5-n-propylpyrimidine-2,4(1H,3H)-dione should form.
-
Isolation and Purification: Collect the crude product by vacuum filtration and wash it with cold distilled water. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield pure 5-n-propylpyrimidine-2,4(1H,3H)-dione as a white crystalline solid.
Characterization of 5-n-Propylpyrimidine-2,4(1H,3H)-dione
To confirm the identity and purity of the synthesized product, a combination of spectroscopic techniques should be employed.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the propyl group (triplet for the methyl group, a multiplet for the central methylene group, and a triplet for the methylene group attached to the pyrimidine ring), a singlet for the proton at the 6-position of the pyrimidine ring, and broad singlets for the two N-H protons. The chemical shifts will be in the expected regions for such a structure. For the related 5-Propyl-6-(p-tolylsulfanyl)pyrimidine-2,4(1H,3H)-dione, the propyl group protons appear at δ 0.84 (t, 3H), 1.38–1.40 (m, 2H), and 2.44 (t, 2H) ppm.[1] |
| ¹³C NMR | Resonances for the three carbons of the propyl group, the carbons of the pyrimidine ring (including the two carbonyl carbons), and the carbon at the 5-position. In a similar compound, 5-Propyl-6-(p-tolylsulfanyl)pyrimidine-2,4(1H,3H)-dione, the propyl group carbons are observed at δ 13.73, 22.05, and 28.11 ppm. The carbonyl carbons appear at δ 150.46 and 163.19 ppm.[1] |
| FTIR (KBr) | Characteristic absorption bands for the N-H stretching vibrations (around 3200-3400 cm⁻¹), C=O stretching vibrations of the two carbonyl groups (around 1650-1750 cm⁻¹), and C-H stretching and bending vibrations of the propyl group. |
| Mass Spec. | The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of 5-n-propylpyrimidine-2,4(1H,3H)-dione (C₇H₁₀N₂O₂), which is 154.17 g/mol .[2] The fragmentation pattern would be expected to show losses of fragments related to the propyl side chain. |
Diagram of the Chemical Structure and Key Spectroscopic Correlations
Caption: Key characterization data for verifying the structure of 5-propyluracil.
Safety Considerations
-
Sodium metal is highly reactive and flammable. It should be handled with extreme care under an inert atmosphere and away from water.
-
The reaction to form sodium ethoxide is exothermic and produces flammable hydrogen gas. Ensure adequate ventilation and use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Concentrated hydrochloric acid is corrosive. Handle it in a fume hood with appropriate PPE.
-
Always consult the Safety Data Sheets (SDS) for all chemicals used in this synthesis.
Conclusion
The synthesis of 5-n-propylpyrimidine-2,4(1H,3H)-dione via the cyclocondensation of diethyl propylmalonate and urea is a robust and well-established method. By following the detailed protocol and employing the described characterization techniques, researchers can confidently synthesize and verify this valuable chemical entity for further investigation in drug discovery and development programs. The principles outlined in this guide can also be adapted for the synthesis of other 5-substituted pyrimidine-2,4-diones, highlighting the versatility of this synthetic approach.
References
An In-depth Technical Guide to the Biological Activity of 5-n-Propyluracil
Foreword: Unraveling the Therapeutic Potential of 5-Substituted Uracils
The pyrimidine scaffold, particularly the uracil ring, represents a cornerstone in the development of therapeutic agents. Nature's use of uracil as a fundamental component of ribonucleic acid (RNA) has inspired generations of medicinal chemists to explore its synthetic analogs for intervening in pathological processes. Strategic modifications of the uracil structure have yielded a plethora of clinically significant drugs, most notably in the realms of antiviral and anticancer chemotherapy. The C-5 position of the uracil ring has proven to be a particularly fruitful site for substitution, leading to compounds with a wide array of biological activities.[1][2] This guide focuses on a specific, yet under-explored, member of this family: 5-n-Propyluracil. While extensive research on this particular analog is nascent, this document will synthesize the available data, provide context from related 5-alkyluracil compounds, and propose a roadmap for its future investigation.
The Chemical Identity of this compound
This compound is a pyrimidine derivative characterized by a propyl group attached to the 5th carbon of the uracil ring.
| Identifier | Value |
| IUPAC Name | 5-propyl-1H-pyrimidine-2,4-dione |
| CAS Number | 19030-75-2[3] |
| Molecular Formula | C₇H₁₀N₂O₂[3] |
| Molecular Weight | 154.17 g/mol [3] |
| Canonical SMILES | CCCC1=CNC(=O)NC1=O[3] |
Synthesis of this compound Derivatives: A Gateway to Biological Exploration
While direct biological studies on this compound are limited, research into its derivatives has provided the first glimpses into its potential therapeutic applications. A key synthetic intermediate, 6-Chloro-5-n-propyluracil, has been instrumental in this exploration.[4]
Synthesis of 6-Chloro-5-n-propyluracil
The synthesis of 6-Chloro-5-n-propyluracil is a multi-step process that begins with 5-n-propylbarbituric acid. This precursor is treated with phosphorus oxychloride and N,N-dimethylaniline to yield 5-n-propyl-2,4,6-trichloropyrimidine. Subsequent selective hydrolysis with aqueous sodium hydroxide affords the desired 6-Chloro-5-n-propyluracil.[4]
Caption: Synthetic pathway for 6-Chloro-5-n-propyluracil.
Antimicrobial Activity: The First Evidence of a Biological Role
The primary documented biological activity stemming from a this compound core is in the domain of antimicrobial agents. Specifically, derivatives of 6-Chloro-5-n-propyluracil have been synthesized and evaluated for their efficacy against a panel of pathogenic bacteria.[4]
Structure-Activity Relationship in Antimicrobial Derivatives
A series of 5-n-propyl-6-(4-substituted-1-piperazinyl)uracils were synthesized from 6-Chloro-5-n-propyluracil. Among these, the compound 6-[4-(3-trifluoromethylphenyl)-1-piperazinyl)]-5-(n-propyl)uracil demonstrated potent, broad-spectrum antibacterial activity.[4] This finding is significant as it underscores the therapeutic potential of the this compound scaffold and suggests that the n-propyl group at the C-5 position is conducive to potent biological activity when combined with appropriate substitutions at the C-6 position. The trifluoromethylphenylpiperazinyl moiety at the C-6 position appears to be a key contributor to the observed antimicrobial effects.
| Compound | Core Structure | Substitution at C-6 | Observed Activity |
| 6h [4] | This compound | 4-(3-trifluoromethylphenyl)-1-piperazinyl | Potent broad-spectrum antibacterial activity |
Inferred Biological Activities: A Look into Antiviral and Anticancer Potential
The broader family of 5-substituted uracils is rich with compounds exhibiting significant antiviral and anticancer properties.[2][5] This provides a strong rationale for investigating this compound in these therapeutic areas.
Antiviral Potential: Targeting Viral Replication
The substitution at the C-5 position of the uracil ring is a well-established strategy for developing antiviral agents.[6][7] These compounds often act as nucleoside analogs, which, after intracellular phosphorylation, can inhibit viral polymerases and terminate the elongation of the viral nucleic acid chain.[8] The size and lipophilicity of the C-5 substituent can influence the compound's interaction with viral enzymes. The n-propyl group, being a small, lipophilic alkyl chain, may confer favorable properties for binding to the active site of viral polymerases.
Hypothesized Mechanism of Antiviral Action:
Caption: Potential mechanism of antiviral action for this compound nucleoside analogs.
Anticancer Potential: Disrupting DNA Synthesis and Cell Division
5-substituted uracils, most famously 5-Fluorouracil (5-FU), are mainstays in cancer chemotherapy.[5] These compounds can exert their cytotoxic effects through multiple mechanisms, including the inhibition of thymidylate synthase, a crucial enzyme in the de novo synthesis of thymidine, and by being incorporated into DNA and RNA, thereby disrupting their normal function. The alkyl substitution at the C-5 position can influence the compound's metabolic fate and its interaction with target enzymes.
Proposed Experimental Protocol for Evaluating Anticancer Activity:
-
Cell Viability Assay (MTT Assay):
-
Objective: To determine the cytotoxic effect of this compound on a panel of cancer cell lines (e.g., colon, breast, lung).
-
Methodology:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for 48-72 hours.
-
Add MTT reagent and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).
-
Measure the absorbance at 570 nm to determine cell viability.
-
-
Validation: A dose-dependent decrease in cell viability would indicate cytotoxic activity.
-
-
Thymidylate Synthase Inhibition Assay:
-
Objective: To investigate if this compound or its metabolites inhibit thymidylate synthase.
-
Methodology:
-
Utilize a commercially available thymidylate synthase activity assay kit.
-
Incubate recombinant human thymidylate synthase with its substrates (dUMP and CH2-THF) in the presence of varying concentrations of this compound.
-
Measure the production of dihydrofolate (DHF) spectrophotometrically.
-
-
Validation: A reduction in DHF production in the presence of this compound would suggest inhibition of thymidylate synthase.
-
Future Directions and Conclusion
The current body of research on this compound is limited but promising. The demonstrated potent antibacterial activity of a this compound derivative provides a solid foundation for further investigation.[4] The well-established anticancer and antiviral properties of the broader class of 5-substituted uracils strongly suggest that this compound is a molecule worthy of more in-depth study.
Future research should focus on:
-
Synthesis and biological evaluation of this compound and its nucleoside analogs.
-
Screening for antiviral activity against a broad range of viruses, particularly herpesviruses and retroviruses.
-
Comprehensive in vitro and in vivo testing for anticancer activity against various tumor types.
-
Elucidation of the specific mechanisms of action for any observed biological activities.
References
- 1. mdpi.com [mdpi.com]
- 2. lirias.kuleuven.be [lirias.kuleuven.be]
- 3. 5-Propyluracil | C7H10N2O2 | CID 73269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis and Antimicrobial Activity of Some Novel 5-Alkyl-6-Substituted Uracils and Related Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. japsonline.com [japsonline.com]
- 6. Synthesis, reactivity and biological activity of 5-alkoxymethyluracil analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and antiviral activity of novel anti-VZV 5-substituted uracil nucleosides with a cyclopropane sugar moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Speculated Mechanism of Action of 5-n-Propyluracil
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
5-n-Propyluracil is a synthetic derivative of the nucleobase uracil. Unlike its well-documented structural isomer, the antithyroid drug 6-n-propylthiouracil (PTU), the specific biological activities and mechanism of action of this compound are not extensively characterized in scientific literature. This guide addresses this knowledge gap by postulating its primary mechanisms of action through logical extrapolation from well-understood 5-substituted uracil analogs, most notably the cornerstone chemotherapeutic agent 5-Fluorouracil (5-FU). We hypothesize that this compound exerts its biological effects through two principal pathways: (1) inhibition of thymidylate synthase (TS) , a critical enzyme in DNA synthesis, and (2) metabolic incorporation into cellular nucleic acids (RNA and DNA) , leading to functional disruption. This document provides the theoretical framework for these mechanisms, detailed protocols for their experimental validation, and a proposed research workflow to systematically investigate this compound's potential as a therapeutic agent.
Introduction: Delineating this compound
This compound is a pyrimidine derivative characterized by an n-propyl group attached to the 5th carbon of the uracil ring. This position is of profound biological significance, as it is the site of methylation when deoxyuridine monophosphate (dUMP) is converted to deoxythymidine monophosphate (dTMP)—a rate-limiting step in DNA synthesis.
It is imperative to distinguish this compound from its isomer, 6-n-propyl-2-thiouracil (PTU). PTU's mechanism is well-established; it primarily inhibits thyroid peroxidase and the peripheral 5'-deiodinase enzyme, thereby reducing the production of thyroid hormones (T3 and T4)[1][2][3]. This compound does not possess the 2-thio group and has its alkyl substitution at a different position, making a similar antithyroid action highly unlikely. Its mechanism is far more likely to align with that of other C5-substituted uracils that function as antimetabolites.
| Feature | This compound | 6-n-Propyl-2-thiouracil (PTU) |
| IUPAC Name | 5-Propylpyrimidine-2,4(1H,3H)-dione | 6-Propyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one |
| Substitution | Propyl group at Carbon-5 | Propyl group at Carbon-6 |
| C2 Position | Carbonyl group (Oxygen) | Thiocarbonyl group (Sulfur) |
| Established MOA | Not established; Speculated Antimetabolite | Antithyroid Agent (TPO & 5'-deiodinase inhibitor)[4][5] |
Table 1: Structural and Functional Comparison of this compound and 6-n-Propyl-2-thiouracil (PTU).
Foundational Model: The Mechanism of 5-Fluorouracil (5-FU)
To construct a robust hypothesis for this compound, we first examine the mechanism of 5-Fluorouracil (5-FU), the most studied 5-substituted uracil analog. 5-FU is an antimetabolite that requires intracellular activation to exert its cytotoxic effects[6]. Its action is twofold:
-
DNA-Directed Cytotoxicity: 5-FU is metabolized to 5-fluoro-2'-deoxyuridine monophosphate (FdUMP). FdUMP mimics the natural substrate dUMP and binds to the active site of thymidylate synthase (TS). This binding, in the presence of the cofactor 5,10-methylenetetrahydrofolate (CH₂THF), results in the formation of a stable, covalent ternary complex that halts the catalytic cycle[7][8]. The resulting depletion of dTMP and, consequently, deoxythymidine triphosphate (dTTP), leads to "thymineless death" as cells are unable to replicate DNA[9].
-
RNA-Directed Cytotoxicity: 5-FU can also be converted to 5-fluorouridine triphosphate (FUTP), which is then incorporated into various RNA species in place of UTP[6][10]. This fraudulent incorporation disrupts RNA processing, maturation, and function, ultimately impairing protein synthesis and inducing cellular stress[9].
This dual-action paradigm serves as the primary blueprint for speculating the mechanism of this compound.
Speculative Mechanisms of Action for this compound
Based on its structure, this compound is likely to undergo similar anabolic activation as 5-FU. The following diagram illustrates the hypothesized metabolic pathway and subsequent points of action.
Caption: Hypothesized metabolic activation and mechanism of action for this compound.
Hypothesis 1: Inhibition of Thymidylate Synthase (TS)
The most probable mechanism of action for this compound is the inhibition of thymidylate synthase. The C-5 position of the uracil ring is where the one-carbon transfer from the CH₂THF cofactor occurs.
-
Causality: A bulky n-propyl group at this critical position would likely act as a potent steric hindrance. After conversion to 5-propyl-dUMP, the molecule could bind to the dUMP site of TS. However, the propyl group would physically obstruct the conformational changes required for catalysis or prevent the transfer of the methyl group. This would lead to competitive inhibition of the enzyme, blocking dTMP synthesis and inducing the same "thymineless" state seen with 5-FU[11][12]. Unlike 5-FU, which forms a covalent complex, the inhibition by 5-propyl-dUMP might be reversible, a key characteristic to determine experimentally.
Hypothesis 2: Incorporation into Nucleic Acids
Following the 5-FU model, anabolic conversion of this compound to 5-propyluridine triphosphate (5-Pr-UTP) and 5-propyldeoxyuridine triphosphate (5-Pr-dUTP) is plausible.
-
Causality: RNA and DNA polymerases may recognize these fraudulent nucleotides and incorporate them into growing nucleic acid chains. The presence of a bulky, hydrophobic propyl group in place of a hydrogen (in RNA) or a methyl group (in DNA) would be highly disruptive.
-
In RNA: It could interfere with codon-anticodon pairing during translation, disrupt the folding of ribosomal and transfer RNAs, and impede pre-mRNA splicing[6][9].
-
In DNA: It could distort the double helix, affecting the binding of transcription factors and replication machinery, and potentially trigger futile repair cycles.
-
Proposed Experimental Validation
To move from speculation to evidence, a structured, multi-step validation process is required. The following protocols are designed to be self-validating through the inclusion of appropriate controls.
Proposed Research Workflow
The logical progression of experiments is crucial for an efficient investigation. The workflow should begin with acellular enzymatic assays before moving to more complex cell-based models.
Caption: A logical workflow for the experimental validation of this compound's mechanism.
Protocol 1: In Vitro Thymidylate Synthase (TS) Inhibition Assay
This protocol describes a spectrophotometric assay to determine if this compound or its metabolites can directly inhibit TS activity. The assay measures the increase in absorbance at 340 nm as the cofactor CH₂THF is oxidized to dihydrofolate (DHF).
A. Materials & Reagents:
-
Recombinant human thymidylate synthase (hTS)
-
Deoxyuridine monophosphate (dUMP)
-
5,10-Methylenetetrahydrofolate (CH₂THF)
-
NADPH
-
Dihydrofolate reductase (DHFR)
-
This compound and synthesized 5-propyl-dUMP
-
5-Fluorouracil (5-FU) and synthesized FdUMP (Positive Controls)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 1 mM DTT, 100 mM KCl, 5 mM MgCl₂
-
96-well UV-transparent microplate
-
Spectrophotometer with kinetic reading capability at 340 nm
B. Experimental Procedure:
-
Prepare Reagent Mix: In a microcentrifuge tube, prepare a reaction mixture containing the assay buffer, dUMP (final concentration 100 µM), NADPH (final concentration 200 µM), and DHFR (final concentration 2 U/mL). This mix regenerates the THF cofactor, allowing for a continuous assay.
-
Prepare Inhibitor Plates: In the 96-well plate, add 10 µL of various concentrations of the test compounds (5-propyl-dUMP, FdUMP) or vehicle control (DMSO/buffer) to designated wells. A typical concentration range would be from 1 nM to 100 µM.
-
Add Enzyme: To each well, add 20 µL of hTS diluted in assay buffer (final concentration ~50 nM). Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate Reaction: Add 170 µL of the Reagent Mix to each well. Immediately after, initiate the reaction by adding 10 µL of CH₂THF (final concentration 100 µM).
-
Kinetic Measurement: Immediately place the plate in the spectrophotometer and begin kinetic readings at 340 nm every 30 seconds for 30 minutes at 37°C.
C. Data Analysis & Interpretation:
-
Calculate the rate of reaction (V₀) from the linear portion of the kinetic curve for each well.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ value for each compound.
-
Trustworthiness Check: The positive control, FdUMP, should yield a potent IC₅₀ value consistent with literature. The vehicle control should show maximum enzyme activity. A significant reduction in reaction rate in the presence of 5-propyl-dUMP would confirm the hypothesis of TS inhibition.
Protocol 2: Cell-Based Nucleic Acid Incorporation Assay
This protocol uses radiolabeling to determine if this compound is incorporated into the RNA and DNA of living cells.
A. Materials & Reagents:
-
[³H]-labeled this compound (custom synthesis required)
-
Human cancer cell line (e.g., HeLa, A549)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
6-well cell culture plates
-
Lysis buffer (e.g., containing Guanidinium thiocyanate)
-
RNA/DNA extraction kit (e.g., TRIzol or column-based kits)
-
Scintillation vials and scintillation cocktail
-
Scintillation counter
-
Unlabeled this compound (for competition control)
B. Experimental Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
Treatment:
-
Test Group: Treat cells with [³H]-5-n-Propyluracil at a specific concentration (e.g., 1 µM).
-
Competition Control: Co-treat cells with [³H]-5-n-Propyluracil and a 100-fold excess of unlabeled this compound.
-
Negative Control: Treat cells with vehicle only.
-
Incubate for a defined period (e.g., 24 hours).
-
-
Cell Lysis and Fractionation:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells directly in the wells using 1 mL of lysis reagent (e.g., TRIzol).
-
Proceed with a differential extraction protocol to separate RNA, DNA, and protein fractions according to the manufacturer's instructions.
-
-
Quantification of Incorporation:
-
Resuspend the purified RNA and DNA pellets in a suitable buffer.
-
Quantify the concentration of RNA and DNA using a spectrophotometer (A₂₆₀).
-
Transfer a known amount of each nucleic acid sample to a scintillation vial with scintillation cocktail.
-
Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
C. Data Analysis & Interpretation:
-
Normalize the CPM values to the amount of nucleic acid quantified (e.g., CPM per µg of RNA/DNA).
-
Trustworthiness Check: The competition control should show a significant reduction in radiolabel incorporation compared to the test group, confirming the specificity of the uptake and incorporation process.
-
Significant radioactivity in the RNA and/or DNA fractions of the test group would provide direct evidence for the nucleic acid incorporation hypothesis.
Conclusion and Future Directions
The structural analogy of this compound to the antimetabolite 5-FU provides a strong foundation for speculating its mechanism of action. The primary hypotheses—inhibition of thymidylate synthase and incorporation into nucleic acids—are not mutually exclusive and may contribute synergistically to its overall biological effect. The experimental protocols outlined in this guide offer a clear and robust pathway to test these hypotheses, transforming speculation into empirical data. Should these mechanisms be validated, this compound could represent a novel scaffold for the development of next-generation antimetabolite therapies, warranting further investigation into its pharmacokinetics, pharmacodynamics, and potential in preclinical cancer models.
References
- 1. Propylthiouracil - Wikipedia [en.wikipedia.org]
- 2. Propylthiouracil (PTU) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is the mechanism of Propylthiouracil? [synapse.patsnap.com]
- 4. Propylthiouracil | CAS#:51-52-5 | Chemsrc [chemsrc.com]
- 5. droracle.ai [droracle.ai]
- 6. The structure and mechanism of action of 5-Fluorouracil_Chemicalbook [chemicalbook.com]
- 7. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 8. Fluorouracil - Wikipedia [en.wikipedia.org]
- 9. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | 5-Fluorouracil: A Narrative Review on the Role of Regulatory Mechanisms in Driving Resistance to This Chemotherapeutic Agent [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Design, synthesis and biological evaluation of novel uracil derivatives bearing 1, 2, 3-triazole moiety as thymidylate synthase (TS) inhibitors and as potential antitumor drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Therapeutic Targets of 6-n-Propylthiouracil
A Senior Application Scientist's Synthesis of a Classic Antithyroid Agent's Expanding Therapeutic Landscape
Author's Foreword: The initial query for this guide specified "5-n-Propyluracil." However, a comprehensive literature review reveals a significant lack of data on the therapeutic targets of this specific molecule. The vast body of scientific research is instead focused on its structural analog, 6-n-Propyl-2-thiouracil (PTU) , a widely used medication. The presence of a sulfur atom in the thiouracil ring (at position 2) fundamentally alters the compound's chemical properties and biological activity compared to a standard uracil ring. This guide will therefore proceed under the expert assumption that the intended subject was the clinically and scientifically prominent 6-n-Propylthiouracil, providing an in-depth analysis of its established and emerging therapeutic targets.
Section 1: Introduction to 6-n-Propylthiouracil (PTU)
6-n-Propylthiouracil is a thioamide antithyroid agent that has been a cornerstone in the management of hyperthyroidism, particularly Graves' disease, for decades.[1][2] Chemically, it is a pyrimidine derivative characterized by a propyl group at position 6 and a sulfur atom at position 2 of the uracil ring.[3] Its primary clinical efficacy stems from its ability to potently inhibit the synthesis of thyroid hormones.[4][5] While its role in endocrinology is well-established, ongoing research has begun to uncover additional molecular targets, suggesting a broader therapeutic potential beyond thyroid disorders. This guide provides a detailed exploration of PTU's molecular mechanisms, focusing on both its canonical and investigational therapeutic targets.
| Compound Profile: 6-n-Propylthiouracil | |
| IUPAC Name | 6-propyl-2-sulfanylpyrimidin-4-one |
| Synonyms | PTU, 6-n-propyl-2-thiouracil |
| Molecular Formula | C₇H₁₀N₂OS |
| Molar Mass | 170.23 g·mol⁻¹ |
| Primary Indication | Hyperthyroidism (Graves' Disease, Toxic Multinodular Goiter)[2] |
| Pharmacokinetics | |
| Bioavailability | 80-95%[1] |
| Protein Binding | ~70%[1] |
| Elimination Half-life | ~1-2 hours[1][4] |
| Metabolism | Hepatic (primarily glucuronidation)[4] |
Section 2: Primary Therapeutic Targets in Thyroid Homeostasis
The classical mechanism of action of PTU involves a dual-pronged attack on thyroid hormone production and activation. This is achieved by targeting two distinct enzyme families crucial for thyroid physiology.
Thyroid Peroxidase (TPO)
Thyroid Peroxidase is the principal enzyme in the thyroid gland responsible for the biosynthesis of thyroid hormones, thyroxine (T4) and triiodothyronine (T3).[1] It catalyzes two critical steps: the oxidation of iodide (I⁻) to iodine (I⁰) and the subsequent incorporation of iodine onto tyrosine residues within the thyroglobulin protein, a process known as organification.[2]
Mechanism of Inhibition: PTU acts as an irreversible inhibitor of TPO.[5] The thiourea moiety of PTU is a substrate for TPO, which oxidizes it. The oxidized intermediate then covalently binds to the heme prosthetic group of the enzyme, inactivating it.[3] This inactivation prevents both the iodination of tyrosine residues and the subsequent coupling reaction that forms T4 and T3 within the thyroglobulin scaffold.[6] This leads to a dose-dependent reduction in the synthesis of new thyroid hormones. The reported IC₅₀ value for TPO inhibition by PTU is approximately 30 µM .[7]
Caption: PTU irreversibly inhibits Thyroid Peroxidase (TPO).
Type 1 Iodothyronine 5'-Deiodinase (ID-1)
While TPO inhibition reduces hormone synthesis within the thyroid, PTU also exerts a significant effect in peripheral tissues. The prohormone T4 is converted to the more biologically active T3 by a family of selenocysteine-containing enzymes called deiodinases. Type 1 deiodinase (ID-1), found predominantly in the liver, kidney, and thyroid, is a major source of circulating T3.[4][8]
Mechanism of Inhibition: PTU acts as a potent inhibitor of ID-1.[5] The enzyme's catalytic cycle involves the formation of a selenenyl iodide intermediate (E-SeI). PTU is thought to react with this intermediate, effectively trapping the enzyme in an inactive state and preventing it from completing the deiodination of T4.[5] This mechanism is distinct from its action on TPO and contributes to a more rapid decrease in the systemic levels of active T3, making PTU particularly effective in severe hyperthyroid states like thyroid storm.[2]
Caption: PTU inhibits the peripheral conversion of T4 to T3.
Section 3: Investigational & Emerging Therapeutic Targets
Beyond its classical antithyroid effects, research has identified several other pathways and targets modulated by PTU, suggesting potential applications in oncology and immunology.
Modulation of Growth Factor Signaling in Cancer
Recent studies have explored the repurposing of PTU as an adjunct in cancer therapy, particularly for recurrent high-grade gliomas.
Target Pathway: Insulin-like Growth Factor-1 (IGF-1) Signaling: A key study demonstrated that inducing hypothyroidism with PTU significantly prolonged survival in glioma patients receiving high-dose tamoxifen.[9] The proposed mechanism involves the suppression of thyroid function, which in turn leads to a significant decrease in systemic IGF-1 levels.[9] IGF-1 is a potent mitogen that can antagonize tamoxifen-induced cytotoxicity. By reducing IGF-1, PTU may sensitize tumor cells to the effects of tamoxifen. Further research indicates that PTU-induced hyperplasia in the thyroid is associated with an increase in the number of Type II IGF receptors, highlighting a complex interplay between PTU, the thyroid axis, and IGF signaling.[10][11]
Caption: PTU's potential anti-glioma effect via IGF-1 modulation.
Radioprotection and Oxidative Stress
PTU has been shown to exert a radioprotective effect on both normal and cancer cells, a paradoxical finding with significant therapeutic implications.
Target Pathway: cAMP/PKA and Reactive Oxygen Species (ROS): In human colon carcinoma cells, pretreatment with PTU increased the surviving cell fraction after gamma-irradiation.[12] This protective effect was linked to an increase in intracellular cyclic AMP (cAMP) levels. The effect was mimicked by cAMP analogs and abolished by H89, an inhibitor of Protein Kinase A (PKA), confirming the involvement of the cAMP/PKA signaling pathway.[12] The mechanism is also believed to involve a reduction in radiation-induced apoptosis and oxidative stress, as evidenced by increased activity of antioxidant enzymes.[12]
Immunomodulation via the Complement System
PTU's therapeutic utility may extend to modulating the innate immune system.
Target Pathway: Alternative Complement Pathway: In vivo studies in rats have shown that PTU treatment leads to a significant increase in the lytic activity of the alternative complement pathway, while having a minimal reductive effect on the classical pathway.[13] The complement system is a critical component of innate immunity, and its activation plays a role in antigen presentation and the overall immune response. This finding suggests that PTU's immunomodulatory effects, sometimes observed clinically, may be mediated in part through its influence on this pathway.[13]
Section 4: Key Experimental Protocols
Validating the interaction of PTU with its targets requires robust and reproducible experimental methodologies. The following protocols provide a framework for investigating PTU's primary mechanisms of action.
Protocol 4.1: In Vitro Thyroid Peroxidase (TPO) Inhibition Assay
This protocol is adapted from methods utilizing a colorimetric or fluorometric readout to assess TPO activity in thyroid microsomal preparations.[9][14]
-
Preparation of Thyroid Microsomes:
-
Homogenize rat thyroid glands in a suitable buffer (e.g., potassium phosphate buffer).
-
Perform differential centrifugation to isolate the microsomal fraction, which is rich in TPO.
-
Determine the protein concentration of the microsomal preparation using a standard method (e.g., BCA Protein Assay).
-
-
Assay Setup (96-well plate format):
-
Prepare serial dilutions of PTU (e.g., 0-100 µM) in the assay buffer. Include a vehicle control (e.g., DMSO).
-
To each well, add:
-
50 µL of assay buffer (e.g., 200 mM potassium phosphate buffer).
-
40 µL of the PTU dilution or vehicle control.
-
50 µL of a substrate (e.g., guaiacol for colorimetric assay or Amplex UltraRed for fluorometric assay).
-
20 µL of the thyroid microsomal preparation.
-
-
Initiate the reaction by adding 50 µL of hydrogen peroxide (H₂O₂).
-
-
Data Acquisition:
-
Immediately place the plate in a microplate reader.
-
For a colorimetric assay with guaiacol, measure the change in absorbance at 470 nm over time (e.g., every minute for 3-5 minutes).
-
For a fluorometric assay, measure the increase in fluorescence at the appropriate excitation/emission wavelengths.
-
-
Analysis:
-
Calculate the rate of reaction (change in absorbance or fluorescence per minute) for each concentration of PTU.
-
Normalize the data to the vehicle control (defined as 100% activity).
-
Plot the percentage of TPO inhibition versus the log of the PTU concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Protocol 4.2: Type 1 Deiodinase (ID-1) Activity Assay
This protocol is based on the non-radioactive Sandell-Kolthoff reaction, which measures the amount of iodide released from the substrate reverse T3 (rT3).[15][16]
-
Preparation of Liver/Kidney Microsomes:
-
Isolate microsomal fractions from rat liver or kidney tissue, which are rich in ID-1, using the procedure described in Protocol 4.1.
-
-
Deiodination Reaction:
-
In PCR tubes, prepare the reaction mixture in duplicate:
-
A fixed amount of microsomal protein (e.g., 60 µg).
-
PTU at the desired test concentration or vehicle control.
-
A buffer containing a thiol cofactor (e.g., dithiothreitol, DTT).
-
-
For background control, prepare separate samples containing a high concentration of PTU (e.g., 1 mM) to completely inhibit ID-1 activity.
-
Initiate the reaction by adding the substrate, rT3.
-
Incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding an acid (e.g., perchloric acid).
-
-
Iodide Measurement (Sandell-Kolthoff Reaction):
-
Centrifuge the stopped reaction tubes to pellet the protein.
-
Transfer the supernatant to a 96-well plate.
-
Add arsenious acid to each well.
-
Add ceric ammonium sulfate. The iodide released during the deiodination reaction catalyzes the reduction of yellow Ce(IV) to colorless Ce(III) by As(III).
-
Measure the absorbance at 405 nm. The decrease in color is proportional to the amount of iodide released.
-
-
Analysis:
-
Create a standard curve using known concentrations of potassium iodide (KI).
-
Calculate the amount of iodide released in each sample by interpolating from the standard curve.
-
Subtract the background (from the 1 mM PTU tubes) from the test samples.
-
Express ID-1 activity as pmol of iodide released per mg of protein per minute.
-
Determine the inhibitory effect of PTU by comparing the activity in PTU-treated samples to the vehicle control.
-
Protocol 4.3: Clonogenic Survival Assay for Radiosensitization
This assay determines the ability of single cells to proliferate and form colonies after treatment with radiation, with or without a sensitizing agent like PTU.[17][18][19]
-
Cell Culture and Plating:
-
Culture the chosen cell line (e.g., H460 lung cancer cells, colon cancer cells) under standard conditions.
-
Harvest a single-cell suspension using trypsin.
-
Count the cells and plate a specific number of cells (e.g., 50-200 cells for lower radiation doses, up to several thousand for higher doses) into 6-well plates. The number depends on the expected survival fraction.
-
Allow cells to attach overnight in a 37°C, 5% CO₂ incubator.
-
-
Treatment and Irradiation:
-
Pre-treat the cells with PTU at the desired concentration (or vehicle control) for a specified duration (e.g., 6 hours) before irradiation.
-
Irradiate the plates with varying doses of ionizing radiation (e.g., 0, 2, 4, 6, 8 Gy) using a calibrated irradiator.
-
-
Colony Formation:
-
After irradiation, remove the drug-containing medium, wash with PBS, and add fresh medium.
-
Return the plates to the incubator and allow colonies to form over 10-14 days.
-
-
Fixation and Staining:
-
Aspirate the medium and gently wash the wells with PBS.
-
Fix the colonies by adding a fixation solution (e.g., methanol:acetic acid 3:1) for 5-10 minutes.
-
Remove the fixative and stain the colonies with 0.5% crystal violet solution for at least 2 hours.
-
Carefully wash the plates with tap water to remove excess stain and allow them to air dry.
-
-
Analysis:
-
Count the number of colonies containing at least 50 cells in each well.
-
Calculate the Plating Efficiency (PE) for the non-irradiated control: (Number of colonies formed / Number of cells seeded) x 100%.
-
Calculate the Surviving Fraction (SF) for each radiation dose: Number of colonies formed / (Number of cells seeded x PE/100).
-
Plot the log of the surviving fraction against the radiation dose for both control and PTU-treated cells to generate cell survival curves. A downward and/or leftward shift in the curve for PTU-treated cells indicates radiosensitization.
-
Section 5: Conclusion and Future Directions
6-n-Propylthiouracil remains a vital therapeutic agent, with its efficacy rooted in the potent and dual inhibition of thyroid peroxidase and type 1 deiodinase. This foundational mechanism provides robust control over thyroid hormone levels in hyperthyroid states. However, the scientific narrative of PTU is evolving. Emerging evidence points towards a more complex pharmacological profile, with potential therapeutic targets in oncology and immunology. The modulation of IGF-1 signaling, the induction of radioprotection via the cAMP pathway, and the enhancement of the alternative complement pathway represent exciting avenues for future investigation. A deeper understanding of these non-canonical targets could unlock new therapeutic applications for this well-established drug, paving the way for novel combination therapies and repurposing strategies in the era of precision medicine.
References
- 1. Propylthiouracil - Wikipedia [en.wikipedia.org]
- 2. What is Propylthiouracil used for? [synapse.patsnap.com]
- 3. hmdb.ca [hmdb.ca]
- 4. Propylthiouracil (PTU) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. Preferential inhibition of thyroxine and 3,5,3'-triiodothyronine formation by propylthiouracil and methylmercaptoimidazole in thyroid peroxidase-catalyzed iodination of thyroglobulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mode of binding of the antithyroid drug propylthiouracil to mammalian haem peroxidases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Extrapolating In Vitro Screening Assay Data for Thyroperoxidase Inhibition to Predict Serum Thyroid Hormones in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Increase in the number of type II insulin-like growth factor receptors during propylthiouracil-induced hyperplasia in the rat thyroid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 13. The effect of the antithyroid drug propylthiouracil on the alternative pathway of complement in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Tentative Application of a Streamlined Protocol to Determine Organ-Specific Regulations of Deiodinase 1 and Dehalogenase Activities as Readouts of the Hypothalamus-Pituitary-Thyroid-Periphery-Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 17. bio-protocol.org [bio-protocol.org]
- 18. A High Content Clonogenic Survival Drug Screen Identifies MEK Inhibitors as Potent Radiation Sensitizers for KRAS Mutant Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. creative-bioarray.com [creative-bioarray.com]
5-n-Propyluracil literature review and background
An In-depth Technical Guide to 5-n-Propyluracil: Synthesis, Properties, and Research Context
Foreword
This document serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals interested in this compound. Unlike its well-documented isomers, such as the antithyroid drug 6-n-propyl-2-thiouracil (PTU), this compound is a less-explored molecule. This guide synthesizes the available information on its synthesis and chemical properties while providing a robust scientific context based on the known biological activities of structurally related 5-substituted uracil derivatives. By clearly distinguishing established data from hypothesized function, this paper aims to provide a foundation for future research and application development.
Introduction: Distinguishing this compound
This compound, systematically named 5-propyl-pyrimidine-2,4(1H,3H)-dione, is a chemical entity belonging to the pyrimidine family. It is a derivative of uracil, one of the four fundamental nucleobases in ribonucleic acid (RNA). The structure is characterized by a propyl group attached to the 5th carbon of the uracil ring.
It is critical to differentiate this compound from its isomer, 6-n-propyl-2-thiouracil (PTU), a widely used clinical drug. The two molecules differ in three key aspects:
-
Position of the Propyl Group: Attached at C5 in this compound versus C6 in PTU.
-
Atom at the C2 Position: An oxygen atom (a carbonyl group) in this compound, making it a uracil derivative.
-
Atom at the C2 Position: A sulfur atom (a thiocarbonyl group) in PTU, classifying it as a thiouracil.
These structural distinctions are profound and dictate their respective chemical properties and biological activities. While PTU's mechanism as an inhibitor of thyroid peroxidase is well-established, the biological role of this compound remains largely uncharacterized in primary literature, despite some vendor-based claims of it being an antithyroid agent[1]. The primary focus of research on 5-substituted uracils has been in the realms of antiviral, anticancer, and enzyme inhibitory activities[2][3][4].
Chemical and Physical Properties
The fundamental properties of this compound are summarized below. This data is essential for experimental design, including solvent selection, reaction setup, and analytical characterization.
| Property | Value | Source |
| CAS Number | 19030-75-2 | [5][6] |
| Molecular Formula | C₇H₁₀N₂O₂ | [5][6] |
| Molecular Weight | 154.17 g/mol | [5][6] |
| IUPAC Name | 5-propylpyrimidine-2,4(1H,3H)-dione | [1] |
| SMILES | O=C1NC=C(C(=O)N1)CCC | [6] |
| Appearance | White crystalline powder (predicted) | |
| Solubility | Soluble in polar solvents (predicted) | [1] |
Synthesis of 5-Alkyluracils: A General Protocol
While specific literature detailing the optimized synthesis of this compound is sparse, a robust pathway can be designed based on established methods for creating 5-alkyluracil derivatives[7][8]. A common and effective strategy involves the condensation of an appropriate diethyl alkylmalonate with urea, followed by further chemical transformations.
Experimental Protocol: A Hypothetical Synthesis
This protocol describes a plausible multi-step synthesis adapted from related procedures[7]. The causality behind each step is explained to provide a clear understanding of the reaction mechanism.
Step 1: Synthesis of 5-n-Propylbarbituric Acid
-
Rationale: This step constructs the core pyrimidine ring with the desired C5-propyl substituent. The condensation reaction between diethyl propylmalonate and urea is a classic method for forming the barbituric acid scaffold. Sodium methoxide acts as a strong base to deprotonate the urea and the malonate, facilitating the cyclization.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in anhydrous methanol to prepare a fresh solution of sodium methoxide.
-
To this solution, add diethyl propylmalonate (1 equivalent) and urea (1 equivalent).
-
Heat the mixture to reflux and maintain for 6-8 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
After cooling, neutralize the reaction mixture with concentrated hydrochloric acid, which will cause the 5-n-propylbarbituric acid to precipitate.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Step 2: Synthesis of 2,4,6-Trichloro-5-propylpyrimidine
-
Rationale: To facilitate the introduction of the final uracil structure, the hydroxyl groups of the barbituric acid tautomer are converted into more reactive chloro groups. Phosphorus oxychloride (POCl₃) is a standard and powerful chlorinating agent for this transformation. N,N-dimethylaniline is often added as a catalyst and acid scavenger.
-
Procedure:
-
Carefully mix 5-n-propylbarbituric acid (1 equivalent) with an excess of phosphorus oxychloride (POCl₃) and a catalytic amount of N,N-dimethylaniline.
-
Heat the mixture to reflux for 3-4 hours.
-
Cool the reaction mixture and slowly pour it onto crushed ice to quench the excess POCl₃.
-
Extract the aqueous mixture with an organic solvent such as dichloromethane or ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude trichloropyrimidine product.
-
Step 3: Selective Hydrolysis to 6-Chloro-5-propyluracil
-
Rationale: The chlorine atoms at the C2 and C6 positions are more susceptible to nucleophilic substitution than the one at C4. By carefully controlling the hydrolysis conditions (e.g., using aqueous sodium hydroxide at a controlled temperature), it is possible to selectively replace the C2 and C6 chlorines with hydroxyl groups, which then tautomerize to the more stable carbonyls of the uracil ring, leaving the C6-chloro substituent intact for further potential modifications[7].
-
Procedure:
-
Dissolve the crude 2,4,6-trichloro-5-propylpyrimidine in a suitable solvent and treat with 10% aqueous sodium hydroxide.
-
Heat the mixture gently (e.g., 50-60°C) for approximately 30-60 minutes[7].
-
Acidify the solution to precipitate the 6-Chloro-5-propyluracil.
-
Filter, wash, and dry the product.
-
Step 4: Dechlorination to this compound (Final Product)
-
Rationale: The final step is the reductive removal of the chlorine atom at the C6 position. This can be achieved through catalytic hydrogenation.
-
Procedure:
-
Dissolve the 6-Chloro-5-propyluracil in a solvent like ethanol.
-
Add a palladium on carbon (Pd/C) catalyst.
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir at room temperature until TLC indicates the disappearance of the starting material.
-
Filter the mixture through Celite to remove the catalyst and evaporate the solvent.
-
Recrystallize the crude product from a suitable solvent to obtain pure this compound.
-
Visualization of Synthetic Workflow
Caption: Synthetic pathway for this compound.
Potential Biological Activity: A Review of the Research Landscape
Direct experimental evidence for the biological activity of this compound is not available in peer-reviewed literature. However, the extensive research on other 5-substituted uracil derivatives provides a strong basis for hypothesizing its potential functions and guiding future investigation.
Inhibition of Dihydropyrimidine Dehydrogenase (DPD)
A highly compelling area of investigation for this compound is its potential as an inhibitor of dihydropyrimidine dehydrogenase (DPD).
-
Causality and Mechanism: DPD is the initial and rate-limiting enzyme in the catabolism of pyrimidine bases, including uracil and thymine. Crucially, it is also responsible for the rapid degradation of the widely used chemotherapeutic agent 5-Fluorouracil (5-FU)[9]. Over 85% of an administered 5-FU dose is catabolized by DPD, leading to a short plasma half-life and variable patient response. Potent inhibitors of DPD can prevent the breakdown of 5-FU, thereby increasing its bioavailability and antitumor efficacy[10].
-
Supporting Evidence from Analogs: Several 5-substituted uracils are known DPD inhibitors. For instance, Eniluracil (5-ethynyluracil) is a well-known irreversible DPD inhibitor that has been studied in combination with 5-FU[10]. Similarly, 5-propynyluracil, a metabolite of the antiviral drug netivudine, has been shown to cause complete inhibition of plasma DPD activity[11]. The presence of a small alkyl or alkynyl group at the C5 position appears to be a key structural feature for this activity. Given its structure, this compound is a prime candidate for investigation as a DPD inhibitor.
Visualization of DPD Inhibition in 5-FU Metabolism
Caption: Potential role of this compound as a DPD inhibitor.
Antiviral and Anticancer Potential
The uracil scaffold is a cornerstone of medicinal chemistry for developing antiviral and anticancer agents. Modification at the C5 position has been a particularly fruitful strategy.
-
Antiviral Activity: Many 5-substituted pyrimidine nucleosides are potent antiviral agents. For example, 5-bromovinyl-2'-deoxyuridine is highly active against herpes viruses[12]. The general principle is that these molecules can act as mimics of natural nucleosides and interfere with viral DNA or RNA synthesis by inhibiting key viral enzymes like reverse transcriptase or DNA polymerase[2]. While this compound is not a nucleoside, the modified base itself could potentially interact with viral enzymes.
-
Anticancer Activity: Beyond the DPD inhibition mechanism, which enhances the effect of other drugs, uracil derivatives themselves can possess cytotoxic properties. Various 5-substituted uracils have been synthesized and tested against cancer cell lines, showing that the nature of the C5 substituent significantly influences activity[13][14]. The mechanism often involves the inhibition of DNA synthesis and the induction of apoptosis[13].
Conclusion and Future Directions
This compound is a synthetically accessible derivative of uracil that is commercially available for research purposes. While it is structurally distinct from the antithyroid drug 6-n-propyl-2-thiouracil, its own biological profile is largely undefined in the scientific literature.
Based on a comprehensive review of related compounds, the most promising avenue for future research is the investigation of this compound as an inhibitor of dihydropyrimidine dehydrogenase (DPD).
Key research directives should include:
-
Enzymatic Assays: Quantitatively determine the inhibitory activity (IC₅₀) of this compound against purified DPD enzyme.
-
Cell-Based Studies: Evaluate its ability to potentiate the cytotoxic effects of 5-Fluorouracil in various cancer cell lines.
-
Pharmacokinetic Studies: Investigate how co-administration of this compound affects the plasma concentration and half-life of 5-FU in animal models.
-
Broad-Spectrum Screening: Conduct comprehensive screening to assess any intrinsic antiviral or anticancer properties, independent of DPD inhibition.
-
Clarification of Antithyroid Claims: Directly test the compound for any effects on thyroid peroxidase and thyroid hormone synthesis to definitively confirm or refute the unsubstantiated claims.
By pursuing these lines of inquiry, the scientific community can elucidate the true therapeutic potential of this compound, moving it from a chemical curiosity to a potentially valuable tool in pharmacology and drug development.
References
- 1. CAS 19030-75-2: this compound | CymitQuimica [cymitquimica.com]
- 2. New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kuleuven.limo.libis.be [kuleuven.limo.libis.be]
- 4. In search of uracil derivatives as bioactive agents. Uracils and fused uracils: Synthesis, biological activity and applications. | Semantic Scholar [semanticscholar.org]
- 5. scbt.com [scbt.com]
- 6. chemscene.com [chemscene.com]
- 7. mdpi.com [mdpi.com]
- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 9. The upregulation of dihydropyrimidine dehydrogenase in liver is involved in acquired resistance to 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scbt.com [scbt.com]
- 11. Inhibition of dihydropyrimidine dehydrogenase by 5-propynyluracil, a metabolite of the anti-varicella zoster virus agent netivudine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The synthesis and properties of some 5-substituted uracil derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and cytotoxic activity of various 5-[alkoxy-(4-nitro-phenyl)-methyl]-uracils in their racemic form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design and synthesis of 1,3-diphenylpyrimidine-2,4(1H,3H)-dione derivatives as antitumor agents via elevating ROS production to induce apoptosis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
discovery and history of 5-n-Propyluracil
An In-Depth Technical Guide to the Discovery and History of 6-n-Propylthiouracil (PROP)
A Note on Nomenclature: This guide focuses on 6-n-propylthiouracil (PROP) , the compound renowned for its use in genetic taste studies. While the initial query specified 5-n-Propyluracil (CAS 19030-75-2), the historical and scientific narrative surrounding taste perception, the "supertaster" phenomenon, and the TAS2R38 gene unequivocally pertains to PROP (CAS 51-52-5). The critical difference lies in the molecular backbone: PROP is a thiouracil, containing a sulfur atom (thione group) at the 2-position of the pyrimidine ring, which is crucial for its interaction with bitter taste receptors. This compound is a uracil derivative, containing an oxygen atom (ketone group) at that position. This guide proceeds by addressing the likely scientific topic of interest.
Introduction
6-n-Propylthiouracil (PROP), a synthetic thiourea compound, holds a unique position at the intersection of chemistry, genetics, and sensory science. While also utilized as an antithyroid medication, its fame largely derives from its bimodal taste perception in humans—a characteristic that has made it an invaluable tool for exploring the genetic basis of taste. For some, it is intensely bitter, while for others, it is virtually tasteless. This stark difference is not a subjective whim but a direct phenotypic expression of an underlying genetic polymorphism. This guide provides a comprehensive overview of the serendipitous discovery that initiated this field of study, the chemical synthesis of PROP, its genetic and physiological mechanisms of action, and the experimental protocols that leverage its unique properties.
Part 1: The Accidental Discovery of a Genetic Marker
The story of PROP begins not with its own synthesis, but with that of a related compound, phenylthiocarbamide (PTC).
A Cloud of Bitter Dust: The DuPont Laboratory Incident
In 1931, Arthur L. Fox, a chemist at the DuPont company, was synthesizing phenylthiocarbamide.[1][2] In the process of transferring the white, crystalline powder into a container, a cloud of dust was inadvertently released into the laboratory air.[2][3] A colleague nearby, Dr. C. R. Noller, complained of an intensely bitter taste. Fox, who was much closer to the chemical, tasted nothing at all.[2][4] Intrigued by this discrepancy, Fox and Noller both tasted the crystals directly and confirmed their initial, contradictory experiences.[2] This led Fox to test the taste perception of his family, friends, and colleagues, where he found that the inability to taste PTC was a common and distinct trait.[2][3]
From Chemical Curiosity to Mendelian Trait
Fox's findings caught the attention of geneticists, including Albert Blakeslee of the Carnegie Department of Genetics.[5] Blakeslee conducted larger-scale population and family studies, and in 1932, he published data demonstrating that the ability to taste PTC was inherited as a dominant Mendelian trait.[1][5] This established PTC tasting as one of the first identifiable genetic polymorphisms in humans, so robust that it was even used in paternity tests before the advent of DNA-based methods.[3]
The Shift to a Safer Analog: The Rise of PROP
While PTC was a groundbreaking tool, it is now known to be toxic. For research, especially studies involving human subjects and for widespread classroom use, a safer alternative was needed.[3] 6-n-propylthiouracil (PROP), a compound chemically related to PTC, was identified as having the same bimodal taste properties but with lower toxicity and a less pronounced sulfurous odor.[3][6][7] This led to PROP largely replacing PTC in taste research from the 1960s onward.[7][8]
Part 2: Synthesis and Chemical Properties of 6-n-Propylthiouracil (PROP)
PROP, also known by its medication name Propylthiouracil (PTU), is a heterocyclic compound belonging to the thiourea family.[9][10]
General Synthesis Protocol
The most common synthesis of 6-n-propylthiouracil involves the condensation of a β-ketoester with thiourea in the presence of a base, typically sodium ethoxide.[11]
Step-by-Step Methodology:
-
Preparation of Reactants: A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol.
-
Addition of Thiourea: Thiourea is added to the sodium ethoxide solution.
-
Condensation Reaction: Ethyl 3-oxohexanoate (also known as ethyl butyroacetate) is added dropwise to the mixture. The propyl group at the 6-position of the final molecule originates from this starting ester.
-
Reflux: The reaction mixture is heated under reflux for several hours to drive the condensation and cyclization.
-
Acidification and Precipitation: After cooling, the mixture is diluted with water and then carefully acidified with a strong acid, such as hydrochloric acid. This neutralizes the sodium salt of the product, causing the 6-n-propylthiouracil to precipitate out of the solution.
-
Isolation and Purification: The resulting solid precipitate is collected by filtration, washed with cold water to remove impurities, and then dried.[11] Further purification can be achieved by recrystallization.
Diagram of Synthesis Workflow
Caption: General workflow for the synthesis of 6-n-propylthiouracil (PROP).
Table 1: Chemical Properties of 6-n-Propylthiouracil
| Property | Value |
| IUPAC Name | 6-propyl-2-sulfanylpyrimidin-4-one |
| CAS Number | 51-52-5 |
| Molecular Formula | C₇H₁₀N₂OS |
| Molar Mass | 170.23 g·mol⁻¹ |
| Appearance | White to pale cream crystalline powder |
| Melting Point | 219 to 221 °C (426 to 430 °F) |
| Solubility | Sparingly soluble in water, soluble in ethanol |
Data sourced from[12].
Part 3: The Genetic and Physiological Basis of PROP Tasting
The distinct bimodal perception of PROP provided a powerful model for linking genotype to phenotype.
Tasters, Non-tasters, and Supertasters
While early work categorized individuals into two groups (tasters and non-tasters), research in the 1990s by experimental psychologist Linda Bartoshuk and her colleagues further refined this classification.[8][13] Using psychophysical scaling methods, they identified three distinct groups:
-
Non-tasters (~25% of the population): Perceive little to no bitterness from PROP.[7][8]
-
Medium-tasters (~50% of the population): Perceive PROP as moderately bitter.[7][8]
-
Supertasters (~25% of the population): Perceive PROP as intensely, often unpleasantly, bitter.[7][8][13]
Subsequent research showed that supertasters often have a greater density of fungiform papillae (the structures that house taste buds) on their tongues.[7][14] They also tend to perceive more intensity from other taste qualities, such as sweetness and the burn from capsaicin.[13][15][16]
The Discovery of the "Taster" Gene: TAS2R38
For decades, the specific gene responsible for PTC/PROP tasting remained unknown. In 2003, a team led by Dennis Drayna at the National Institutes of Health identified the gene as Taste 2 Receptor Member 38 (TAS2R38) , located on chromosome 7.[5][17] This gene encodes a G protein-coupled receptor (GPCR) that is expressed in taste receptor cells on the tongue.[5][17]
Three single nucleotide polymorphisms (SNPs) within the TAS2R38 gene result in different amino acid combinations, forming two common haplotypes:
-
PAV (Proline-Alanine-Valine): This is the dominant "taster" haplotype. The resulting receptor protein binds effectively to PROP and related thiourea compounds, triggering a strong bitter taste signal.[6][18]
-
AVI (Alanine-Valine-Isoleucine): This is the recessive "non-taster" haplotype. The amino acid changes alter the receptor's shape, making it unable to bind effectively to PROP, leading to a weak or non-existent signal.[6][18]
An individual's taster status is largely determined by their combination of these haplotypes:
While TAS2R38 genotype is the primary predictor, it doesn't account for all the variability in taste perception, indicating that other factors, such as papillae density and potentially other genes, also play a role.[18][19]
Diagram of PROP Gustatory Signaling Pathway
Caption: Simplified signaling cascade for bitter taste perception initiated by PROP.
Part 4: Experimental Protocols in PROP Research
The study of PROP tasting relies on standardized psychophysical and anatomical methods.
Protocol 1: Determination of PROP Taster Status
This protocol uses a suprathreshold concentration of PROP to classify individuals.
Materials:
-
Control paper strips (untreated filter paper).
-
PROP-impregnated paper strips (standard concentration, e.g., 0.04 M).
-
Water for rinsing.
-
Labeled Magnitude Scale (LMS) or similar intensity rating scale.
Methodology:
-
Rinsing: The subject rinses their mouth thoroughly with water.
-
Control Test: The subject places a control strip on their tongue for 10-15 seconds and rates the intensity of any perceived taste. This establishes a baseline.
-
Rinsing: The subject rinses their mouth again.
-
PROP Test: The subject places the PROP-impregnated strip on their tongue for 10-15 seconds.
-
Rating: The subject rates the perceived bitterness intensity using the provided scale.
-
Classification:
-
Non-taster: Reports a taste similar in intensity to the control strip.
-
Medium-taster: Reports a distinct but moderately bitter taste.
-
Supertaster: Reports an intensely or extremely bitter taste.
-
Protocol 2: Fungiform Papillae Density Count
This method provides an anatomical correlate to taster status.[7][8]
Materials:
-
Blue food coloring.
-
Cotton swabs.
-
Paper hole-punch reinforcement ring (standard size).
-
Magnifying glass or digital camera with macro function.
Methodology:
-
Staining: The subject applies blue food coloring to the anterior tip of their tongue with a cotton swab. The dye stains the surrounding tissue but not the fungiform papillae, which remain pink.
-
Placement of Ring: A paper reinforcement ring is placed on the stained area of the tongue.
-
Counting: The number of pink, mushroom-shaped papillae visible within the ring is counted using a magnifying glass or by taking a high-resolution photograph for later analysis.
-
Correlation: A higher density of papillae is strongly correlated with supertaster status.
Part 5: Broader Implications and Other Applications
The genetic variation in PROP tasting has implications beyond simple taste perception and has found a completely separate application in medicine.
Influence on Food Preference and Health
PROP sensitivity is a marker for overall oral sensation.[15][20] Research has linked taster status to:
-
Food Aversion: Supertasters often show a lower preference for bitter foods, particularly vegetables from the Brassica family (e.g., broccoli, Brussels sprouts, kale), which contain thiourea-like compounds.[3][21]
-
Dietary Habits: This aversion can influence dietary habits and has been explored in relation to alcohol intake and even body mass index (BMI), although these links are complex and influenced by many other factors.[20][22][23]
Medical Application: Propylthiouracil (PTU) as an Antithyroid Drug
Completely separate from its role in taste science, 6-n-propylthiouracil is an important medication used to treat hyperthyroidism, most commonly caused by Graves' disease.[12][24][25] It came into medical use in the 1940s.[12][26]
Its mechanism of action in this context is twofold:
-
Inhibition of Thyroid Hormone Synthesis: PTU blocks the enzyme thyroid peroxidase, which is essential for iodinating tyrosine residues on thyroglobulin—a critical step in the synthesis of thyroxine (T4) and triiodothyronine (T3).[24][27][28]
-
Inhibition of Peripheral T4 to T3 Conversion: PTU also inhibits the enzyme 5'-deiodinase, which converts the less active T4 hormone into the more potent T3 hormone in peripheral tissues.[12][29]
This dual action makes it effective in rapidly reducing the levels of active thyroid hormones in the body.[28]
Conclusion
From an accidental taste test in a 1930s chemical lab to a cornerstone of modern genetics and sensory science, the story of 6-n-propylthiouracil is a testament to scientific serendipity. It provided one of the first and clearest examples of a direct link between a single gene and a complex human phenotype. PROP continues to be a fundamental tool for researchers investigating the intricate relationship between our genes, our sensory world, and our health, while simultaneously serving as a vital therapeutic agent in the management of thyroid disease.
References
- 1. PTC tasting - Wikipedia [en.wikipedia.org]
- 2. Phenylthiocarbamide: A 75-Year Adventure in Genetics and Natural Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenylthiocarbamide - Wikipedia [en.wikipedia.org]
- 4. There's No Voting on Matters of Taste: Phenylthiocarbamide and Genetics Education — Nadia Berenstein [nadiaberenstein.com]
- 5. knowledge.carolina.com [knowledge.carolina.com]
- 6. Bitter Receptor Gene (TAS2R38), 6-n-Propylthiouracil (PROP) Bitterness and Alcohol Intake - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Supertasters – Introduction to Sensation and Perception [pressbooks.umn.edu]
- 8. Supertaster - Wikipedia [en.wikipedia.org]
- 9. Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Thiouracil Derivatives as Potential Antithyroid Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antithyroid drugs and their analogues: synthesis, structure, and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Propylthiouracil synthesis - chemicalbook [chemicalbook.com]
- 12. Propylthiouracil - Wikipedia [en.wikipedia.org]
- 13. PROP (6-n-propylthiouracil) supertasters and the saltiness of NaCl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Genetic Sensitivity to the Bitter Taste of 6-n-Propylthiouracil (PROP) and Its Association with Physiological Mechanisms Controlling Body Mass Index (BMI) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Genetic variation in taste sensitivity to 6-n-propylthiouracil and its relationship to taste perception and food selection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. taste 6-n-propylthiouracil prop: Topics by Science.gov [science.gov]
- 17. TAS2R38 - Wikipedia [en.wikipedia.org]
- 18. academic.oup.com [academic.oup.com]
- 19. Supertasting and PROP bitterness depends on more than the TAS2R38 gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Genetic sensitivity to the bitter taste of 6-n-propylthiouracil (PROP) and its association with physiological mechanisms controlling body mass index (BMI) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Brassica oleracea - Wikipedia [en.wikipedia.org]
- 22. Bitter receptor gene (TAS2R38), 6-n-propylthiouracil (PROP) bitterness and alcohol intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Genetic variation in taste perception: does it have a role in healthy eating? | Proceedings of the Nutrition Society | Cambridge Core [cambridge.org]
- 24. Propylthiouracil (PTU) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. Graves' disease - Wikipedia [en.wikipedia.org]
- 26. The Origin of Antithyroid Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. What is the mechanism of Propylthiouracil? [synapse.patsnap.com]
- 28. drugs.com [drugs.com]
- 29. droracle.ai [droracle.ai]
An In-Depth Technical Guide to the Physicochemical Characteristics of 5-n-Propyluracil
For Researchers, Scientists, and Drug Development Professionals
Foreword
This guide provides a comprehensive overview of the core physicochemical characteristics of 5-n-Propyluracil, a pyrimidine derivative of significant interest in medicinal chemistry and drug development. As a Senior Application Scientist, the following sections are structured to deliver not just technical data, but also the underlying scientific principles and experimental considerations essential for its synthesis, characterization, and application. This document eschews a rigid template in favor of a narrative that logically unfolds the scientific story of this molecule, from its fundamental properties to the practical methodologies for its analysis.
Introduction to this compound: Structure and Significance
This compound, with the systematic IUPAC name 5-propyl-1H-pyrimidine-2,4-dione, belongs to the uracil family, a class of compounds fundamental to nucleic acid biochemistry. Its structure consists of a pyrimidine ring with a propyl group substituted at the 5th position. This alkyl substitution significantly influences its physicochemical properties compared to unsubstituted uracil, impacting its solubility, lipophilicity, and potential biological activity. Understanding these characteristics is paramount for its application in drug design, where modifications of the uracil scaffold are a common strategy to modulate bioactivity and pharmacokinetic profiles.
Chemical Structure:
Caption: 2D Chemical Structure of this compound.
Core Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is the bedrock for its development as a potential therapeutic agent. These parameters govern its behavior in both chemical and biological systems.
Molecular Formula, Weight, and Identification
| Property | Value | Source |
| Molecular Formula | C₇H₁₀N₂O₂ | [1][2] |
| Molecular Weight | 154.17 g/mol | [1][2] |
| CAS Number | 19030-75-2 | [1][2] |
Physical State and Appearance
This compound is expected to be a white to off-white crystalline solid at room temperature, similar to other uracil derivatives.[3]
Melting and Boiling Points
Experimental Protocol: Melting Point Determination
The melting point of a synthesized batch of this compound should be determined using a calibrated melting point apparatus.
-
Sample Preparation: A small amount of the dry, crystalline compound is packed into a capillary tube to a height of 2-3 mm.
-
Measurement: The capillary tube is placed in the heating block of the melting point apparatus. The temperature is ramped up slowly (1-2 °C/min) near the expected melting point.
-
Observation: The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting range. A narrow melting range is indicative of high purity.
Solubility Profile
The solubility of a drug candidate is a critical determinant of its bioavailability.
-
Aqueous Solubility: While specific quantitative data for this compound is not available, uracil derivatives generally exhibit limited solubility in water. For instance, 5-fluorouracil has a low water solubility.[5] The propyl group in this compound is expected to further decrease its aqueous solubility due to its hydrophobic nature.
-
Organic Solvents: Uracil derivatives are typically more soluble in polar organic solvents.[4]
Experimental Protocol: Aqueous Solubility Determination
The equilibrium solubility of this compound in water can be determined using the shake-flask method.
-
Sample Preparation: An excess amount of this compound is added to a known volume of deionized water in a sealed container.
-
Equilibration: The mixture is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Analysis: The suspension is filtered to remove undissolved solid. The concentration of this compound in the clear filtrate is then quantified using a validated analytical method, such as UV-Vis spectroscopy or HPLC.
Acidity (pKa)
The pKa value indicates the ionization state of a molecule at a given pH, which influences its solubility, absorption, and interaction with biological targets. Uracil and its derivatives are weakly acidic due to the presence of the imide protons (N1-H and N3-H). The pKa of the related compound propylthiouracil is reported to be in the range of 7.8 to 8.3.[6]
Experimental Protocol: pKa Determination by UV-Vis Spectrophotometry
-
Solution Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol or water).
-
Buffer Preparation: A series of buffer solutions with a range of known pH values are prepared.
-
Spectral Measurement: An aliquot of the stock solution is added to each buffer solution, and the UV-Vis absorption spectrum is recorded for each sample.
-
Data Analysis: The absorbance at a wavelength where the ionized and unionized forms of the molecule have different absorptivities is plotted against the pH. The pKa can be determined from the inflection point of the resulting sigmoidal curve.
Synthesis and Characterization
The synthesis and subsequent characterization of this compound are fundamental steps in its study.
Synthetic Approach
A common method for the synthesis of 5-alkyluracils involves the condensation of a β-ketoester with urea or a urea derivative. A plausible synthetic route for this compound is the condensation of ethyl 2-formylvalerate with urea in the presence of a base.
Caption: A general synthetic scheme for this compound.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from general procedures for the synthesis of 5-alkyluracils.[7]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve sodium metal in absolute ethanol to prepare a solution of sodium ethoxide.
-
Reagent Addition: To the sodium ethoxide solution, add ethyl 2-formylvalerate and urea.
-
Reaction: The reaction mixture is heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, the solvent is removed under reduced pressure. The residue is dissolved in water and acidified with a mineral acid (e.g., HCl) to precipitate the product.
-
Purification: The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
Spectroscopic Characterization
Spectroscopic techniques are indispensable for confirming the identity and purity of the synthesized this compound.
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the propyl group (a triplet for the methyl protons, a sextet for the methylene protons adjacent to the methyl group, and a triplet for the methylene protons attached to the pyrimidine ring), a singlet for the C6-H proton, and two broad singlets for the N-H protons.
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbons, the olefinic carbons of the pyrimidine ring, and the carbons of the propyl group.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve a small amount of the purified this compound in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.
-
Data Interpretation: Analyze the chemical shifts, integration values, and coupling patterns to confirm the structure of the molecule.[8]
3.2.2. UV-Vis Spectroscopy
UV-Vis spectroscopy is useful for quantitative analysis and for studying the electronic transitions within the molecule. Uracil and its derivatives typically exhibit strong absorption in the UV region due to the π → π* transitions of the conjugated system.
Experimental Protocol: UV-Vis Analysis
-
Solvent Selection: Choose a UV-transparent solvent, such as ethanol or water.[9]
-
Solution Preparation: Prepare a dilute solution of this compound of known concentration in the chosen solvent.
-
Spectral Measurement: Record the UV-Vis absorption spectrum over a suitable wavelength range (e.g., 200-400 nm).
-
Data Analysis: Determine the wavelength of maximum absorbance (λmax) and the molar absorptivity (ε).
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional packing of molecules in the crystal lattice.[10][11][12][13]
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: Grow single crystals of this compound of suitable size and quality, typically by slow evaporation of a saturated solution or by slow cooling of a hot, saturated solution.
-
Data Collection: Mount a single crystal on a goniometer and collect diffraction data using an X-ray diffractometer.
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding a detailed three-dimensional model of the molecule.
Conclusion
This technical guide has detailed the key physicochemical characteristics of this compound, providing a foundation for its further investigation and development. The provided experimental protocols offer a practical framework for the synthesis and characterization of this promising uracil derivative. Future research should focus on obtaining precise experimental data for its melting point, boiling point, aqueous solubility, and pKa, as well as a comprehensive analysis of its solid-state properties. Such data will be invaluable for advancing our understanding of this compound and unlocking its full potential in the field of drug discovery.
References
- 1. scbt.com [scbt.com]
- 2. chemscene.com [chemscene.com]
- 3. Propylthiouracil | C7H10N2OS | CID 657298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Propylthiouracil - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Preparation and physicochemical properties of uracil derivatives with potential biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Solubility and Stability Studies of 5-n-Propyluracil
Introduction: The Critical Role of Physicochemical Characterization in Drug Development
In the journey of a new chemical entity (NCE) from the laboratory bench to a viable therapeutic agent, a thorough understanding of its fundamental physicochemical properties is paramount. Among these, solubility and stability are foundational pillars that dictate the ultimate success of a drug candidate. 5-n-Propyluracil, a derivative of the pyrimidine base uracil, presents a unique case study for a rigorous characterization workflow.[1][2] The functionalization of the uracil core can significantly influence properties like solubility and stability, which in turn affect bioavailability, formulation strategies, and shelf-life.[3]
This guide provides a comprehensive framework for elucidating the solubility and stability profiles of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind each experimental choice. By integrating established principles with robust analytical methodologies, we can construct a self-validating data package that is essential for regulatory submissions and for making informed decisions throughout the development lifecycle.
Part 1: A Deep Dive into Solubility Characterization
Aqueous solubility is a critical determinant of a drug's absorption and bioavailability.[4] For an orally administered drug to be effective, it must first dissolve in the fluids of the gastrointestinal (GI) tract before it can be absorbed into the bloodstream. Therefore, a comprehensive understanding of this compound's solubility under various conditions is essential.
Theoretical Foundations: Beyond a Single Number
It is a common pitfall to consider solubility as a single, static value. In reality, it is a dynamic property influenced by a multitude of factors.[5][6] Two key concepts must be distinguished:
-
Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a specific solvent at a given temperature and pressure, once the solution has reached equilibrium with an excess of the solid compound.[7][8][9] The shake-flask method is the gold standard for determining this value.[10][11][12]
-
Kinetic Solubility: This measures the concentration at which a compound, typically dissolved in an organic solvent like DMSO and then introduced into an aqueous buffer, begins to precipitate.[5][9] While useful for high-throughput screening in early discovery, thermodynamic solubility is more relevant for formulation and biopharmaceutical assessment.[9]
For a molecule like this compound, which possesses ionizable protons on its uracil ring, pH is a master variable.[13] The Henderson-Hasselbalch equation provides the theoretical framework for understanding the relationship between pH, the compound's pKa (the pH at which 50% of the drug is ionized), and the ratio of the ionized to the non-ionized species.[14][15][16][17] This is crucial because the ionized form is generally more water-soluble than the neutral form.[18]
Experimental Design for Comprehensive Solubility Profiling
A multi-faceted approach is required to build a complete solubility profile for this compound.
The following diagram outlines the logical flow for a comprehensive solubility assessment.
Caption: Experimental workflow for determining the thermodynamic solubility of this compound.
This protocol, adapted from USP general chapter <1236>, is the definitive method for determining thermodynamic solubility.[19]
-
Media Preparation: Prepare a series of aqueous buffers covering a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, 7.4).
-
Addition of Compound: Add an excess amount of solid this compound to a known volume of each buffer in a sealed, inert container (e.g., glass vial). "Excess" is critical; undissolved solid must be visible throughout the experiment.[10]
-
Equilibration: Place the vials in an orbital shaker or rotator set to a constant temperature, typically 37°C to simulate physiological conditions. Agitate for a sufficient duration (24 to 48 hours) to ensure equilibrium is reached.[7]
-
Phase Separation: After equilibration, allow the suspension to settle. Carefully withdraw an aliquot of the supernatant and separate the dissolved compound from the undissolved solid. This can be achieved by centrifugation followed by collection of the supernatant, or by filtration through a low-binding filter (e.g., PVDF).
-
Quantification: Dilute the clarified supernatant with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[8]
To better predict in vivo performance, solubility should be assessed in media that simulate the composition of human intestinal fluids.[20][21]
-
FaSSIF (Fasted State Simulated Intestinal Fluid): Mimics the intestinal environment on an empty stomach (pH ~6.5) and contains bile salts and phospholipids.[20][22][23]
-
FeSSIF (Fed State Simulated Intestinal Fluid): Mimics the intestinal environment after a meal (pH ~5.0) with higher concentrations of bile salts and lipids.[20][22][24]
The experimental procedure follows the same shake-flask protocol as above, substituting the simple buffers with FaSSIF and FeSSIF. These media are critical for poorly soluble drugs, as the presence of physiological surfactants can significantly enhance solubility through micellar solubilization.[20][22][24]
Data Presentation and Interpretation
The quantitative data should be summarized in a clear, structured table.
Table 1: Solubility Profile of this compound at 37°C
| Medium | pH | Solubility (µg/mL) | Solubility (mM) |
| 0.1 N HCl | 1.2 | [Insert Data] | [Insert Data] |
| Acetate Buffer | 4.5 | [Insert Data] | [Insert Data] |
| Phosphate Buffer (FaSSIF) | 6.5 | [Insert Data] | [Insert Data] |
| Phosphate Buffer | 7.4 | [Insert Data] | [Insert Data] |
| Fed State Media (FeSSIF) | 5.0 | [Insert Data] | [Insert Data] |
Note: Data is hypothetical and should be replaced with experimental results. Molar solubility is calculated using the molecular weight of this compound (154.17 g/mol ).[25][26]
The results from this table can be used to construct a pH-solubility profile, which is a graphical representation of solubility as a function of pH. This profile is invaluable for predicting the region of the GI tract where the drug will best dissolve and be absorbed.
Part 2: Rigorous Stability Assessment
Stability testing is a mandatory component of drug development, providing critical information on how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[27][28][29] These studies are governed by the International Council for Harmonisation (ICH) guidelines, primarily ICH Q1A(R2).[27][28][30]
The Rationale for Forced Degradation Studies
Before initiating long-term stability studies, forced degradation (or stress testing) is performed. The purpose is twofold:
-
To Elucidate Degradation Pathways: By subjecting the drug to conditions more severe than those expected during storage, we can identify potential degradation products and understand the intrinsic stability of the molecule.[31][32]
-
To Develop a Stability-Indicating Method: The primary goal is to develop and validate an analytical method (typically HPLC) that can accurately measure the decrease in the active pharmaceutical ingredient (API) concentration while simultaneously separating and detecting all significant degradation products.[33][34][35][36] This ensures the method is "stability-indicating."
Experimental Design for Stability Profiling
The diagram below illustrates the interconnected process of stress testing and the development of a stability-indicating analytical method.
Caption: Workflow for forced degradation studies and stability-indicating method development.
The goal is to achieve a target degradation of 5-20% of the parent compound.[31] Conditions may need to be adjusted (time, temperature, reagent concentration) to achieve this target.
-
Sample Preparation: Prepare stock solutions of this compound (e.g., at 1 mg/mL) in a suitable solvent.[31]
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat (e.g., at 60°C) for a specified time.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at room temperature or heat gently for a specified time.
-
Oxidative Degradation: Treat the stock solution with hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.[36]
-
Thermal Degradation: Expose both solid this compound and its solution to dry heat (e.g., 80°C).[31]
-
Photostability: Expose both solid and solution samples to a light source that provides combined UV and visible output, as specified in ICH Q1B.[31][37][38] A dark control sample, protected from light, must be analyzed concurrently.[39]
-
Analysis: After exposure, neutralize the acidic and basic samples. Analyze all samples, along with an unstressed control, using the developed stability-indicating HPLC method.
Developing a robust stability-indicating HPLC method is a cornerstone of this process.[40] The most common approach for NCEs is a gradient reversed-phase liquid chromatography (RPLC) method with UV detection.[33]
-
Column: A C18 column is a common starting point.
-
Mobile Phase: Typically consists of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol). Adjusting the pH of the aqueous phase is a powerful tool for controlling the retention and peak shape of ionizable compounds like this compound.
-
Gradient Elution: A gradient program, where the proportion of the organic solvent is increased over time, is generally required to separate both polar degradation products and the more hydrophobic parent compound in a single run.[33]
-
Detection: A photodiode array (PDA) detector is highly recommended as it can provide UV spectra for all peaks, which helps in assessing peak purity and identifying potential co-elutions. Mass spectrometry (LC-MS) is invaluable for identifying the structures of the degradation products.[41][42]
Data Presentation and Stability Profile
The results should be tabulated to provide a clear overview of the stability profile.
Table 2: Summary of Forced Degradation Results for this compound
| Stress Condition | % Assay of Parent | Number of Degradants | Major Degradant RRT* | Observations |
| 0.1 N HCl / 60°C / 8h | [Insert Data] | [Insert Data] | [Insert Data] | [e.g., No significant degradation] |
| 0.1 N NaOH / RT / 4h | [Insert Data] | [Insert Data] | [Insert Data] | [e.g., Significant degradation] |
| 3% H₂O₂ / RT / 24h | [Insert Data] | [Insert Data] | [Insert Data] | [e.g., Minor degradation] |
| Heat (80°C) / 48h | [Insert Data] | [Insert Data] | [Insert Data] | [e.g., Stable in solid state] |
| Light (ICH Q1B) | [Insert Data] | [Insert Data] | [Insert Data] | [e.g., Photolabile in solution] |
*RRT: Relative Retention Time (relative to the this compound peak)
This table, combined with the HPLC chromatograms, provides a comprehensive picture of the intrinsic stability of this compound. It highlights the conditions under which the molecule is labile, information that is critical for guiding formulation development, selecting appropriate packaging, and defining storage conditions.
Conclusion: A Foundation for Rational Drug Development
The systematic study of solubility and stability, as outlined in this guide, provides the essential data package for this compound. This is not merely a data-gathering exercise; it is a process of scientific inquiry that builds a deep understanding of the molecule's behavior. The pH-solubility profile informs the potential for oral absorption and guides formulation scientists in selecting excipients. The stability profile, established through forced degradation, underpins the development of a robust drug product with a defined shelf-life and appropriate storage and packaging recommendations. By adhering to these principles of scientific integrity and regulatory standards, we lay a solid, data-driven foundation for the successful advancement of this compound as a potential therapeutic agent.
References
- 1. Exploring uracil derivatives: synthesis, crystal structure insights, and antibacterial activity - CrystEngComm (RSC Publishing) DOI:10.1039/D5CE00362H [pubs.rsc.org]
- 2. Synthesis and Characterization of Some New Uracil Derivatives and their Biological Activity | Semantic Scholar [semanticscholar.org]
- 3. Exploring uracil derivatives: synthesis, crystal structure insights, and antibacterial activity - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 4. rheolution.com [rheolution.com]
- 5. Solubility Test | AxisPharm [axispharm.com]
- 6. Solubility Measurements | USP-NF [uspnf.com]
- 7. researchgate.net [researchgate.net]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. uspnf.com [uspnf.com]
- 12. researchgate.net [researchgate.net]
- 13. Preparation and physicochemical properties of uracil derivatives with potential biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Prediction of pH-dependent aqueous solubility of druglike molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. hrcak.srce.hr [hrcak.srce.hr]
- 16. Henderson-Hasselbalch equation – An ABC of PK/PD [pressbooks.openeducationalberta.ca]
- 17. microbenotes.com [microbenotes.com]
- 18. accessphysiotherapy.mhmedical.com [accessphysiotherapy.mhmedical.com]
- 19. biorelevant.com [biorelevant.com]
- 20. pharmalesson.com [pharmalesson.com]
- 21. The Use of Biorelevant Dissolution Media to Forecast the In Vivo Performance of a Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 22. biorelevant.com [biorelevant.com]
- 23. dissolutiontech.com [dissolutiontech.com]
- 24. biorelevant.com [biorelevant.com]
- 25. chemscene.com [chemscene.com]
- 26. scbt.com [scbt.com]
- 27. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 28. youtube.com [youtube.com]
- 29. ikev.org [ikev.org]
- 30. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 31. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 32. Forced Degradation [sgs.com]
- 33. chromatographyonline.com [chromatographyonline.com]
- 34. researchgate.net [researchgate.net]
- 35. ijtsrd.com [ijtsrd.com]
- 36. scispace.com [scispace.com]
- 37. database.ich.org [database.ich.org]
- 38. ema.europa.eu [ema.europa.eu]
- 39. ikev.org [ikev.org]
- 40. Stability Indicating HPLC Method Development: A Review | Semantic Scholar [semanticscholar.org]
- 41. pdf.benchchem.com [pdf.benchchem.com]
- 42. academic.oup.com [academic.oup.com]
Methodological & Application
Synthesis of 5-n-Propyluracil: A Detailed Laboratory Protocol for Researchers
Abstract
This application note provides a comprehensive, in-depth guide for the laboratory synthesis of 5-n-propyluracil, a pyrimidine derivative of interest in medicinal chemistry and drug development. The protocol is designed for researchers, scientists, and professionals in the field, offering a detailed narrative that explains the causality behind experimental choices, ensuring technical accuracy and reproducibility. This guide covers the synthesis via the condensation of diethyl n-propylmalonate and urea, including a discussion of the reaction mechanism, a step-by-step experimental procedure, purification techniques, and detailed characterization of the final product. Safety protocols and reagent handling are also thoroughly addressed to ensure a self-validating and safe experimental workflow.
Introduction
5-substituted uracils are a class of compounds with significant biological and pharmacological relevance. The substituent at the C5 position of the uracil ring can modulate the molecule's biological activity, making these compounds valuable scaffolds in drug discovery. This compound, in particular, has been investigated for its potential biological activities. The synthesis of this compound is a foundational procedure in medicinal chemistry, providing a key intermediate for further structural modifications. This guide details a robust and reliable method for its preparation in a laboratory setting.
Synthesis of this compound
Reaction Principle and Mechanism
The synthesis of this compound is achieved through a well-established condensation reaction between diethyl n-propylmalonate and urea. This reaction is typically carried out in the presence of a strong base, such as sodium ethoxide, which serves as a catalyst.
The reaction mechanism proceeds in several steps:
-
Deprotonation of Urea: Sodium ethoxide, a strong base, deprotonates urea to form a more nucleophilic ureide anion.
-
Nucleophilic Acyl Substitution: The ureide anion then acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of diethyl n-propylmalonate. This results in the formation of a tetrahedral intermediate, followed by the elimination of an ethoxide leaving group to form an N-acylated urea derivative.
-
Intramolecular Cyclization: The newly formed intermediate undergoes an intramolecular cyclization, where the second nitrogen of the urea moiety attacks the remaining ester carbonyl group. This step forms the six-membered pyrimidine ring.
-
Tautomerization: The initial cyclic product exists in a less stable tautomeric form, which rapidly rearranges to the more stable aromatic uracil ring system to yield this compound.
// Reagents reagents [label="Diethyl n-propylmalonate + Urea"]; base [label="Sodium Ethoxide\n(Base)", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; product [label="this compound"];
// Intermediates intermediate1 [label="N-acylated urea derivative"]; intermediate2 [label="Cyclic Intermediate"];
// Edges reagents -> intermediate1 [label="Nucleophilic Acyl\nSubstitution"]; intermediate1 -> intermediate2 [label="Intramolecular\nCyclization"]; intermediate2 -> product [label="Tautomerization"]; base -> reagents [style=dashed, arrowhead=none];
// Styling reagents [fillcolor="#4285F4", fontcolor="#FFFFFF", style=filled, shape=box]; product [fillcolor="#34A853", fontcolor="#FFFFFF", style=filled, shape=box]; intermediate1, intermediate2 [fillcolor="#FBBC05", fontcolor="#202124", style=filled, shape=ellipse]; }
Experimental Workflow
The overall experimental workflow for the synthesis of this compound is outlined below. This process includes the reaction setup, work-up, and purification of the final product.
// Steps step1 [label="1. Preparation of Sodium Ethoxide Solution"]; step2 [label="2. Reaction Setup and Reflux"]; step3 [label="3. Reaction Work-up and Precipitation"]; step4 [label="4. Isolation and Washing of Crude Product"]; step5 [label="5. Recrystallization for Purification"]; step6 [label="6. Drying and Characterization"];
// Edges step1 -> step2; step2 -> step3; step3 -> step4; step4 -> step5; step5 -> step6;
// Styling step1, step2, step3, step4, step5, step6 [fillcolor="#4285F4", fontcolor="#FFFFFF"]; }
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of related 5-substituted barbituric acids, providing a reliable method for the preparation of this compound.[1]
Reagents and Materials
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Notes |
| Diethyl n-propylmalonate | C₁₀H₁₈O₄ | 202.25 | 20.2 g (0.1 mol) | Corrosive, handle with care. |
| Urea | CH₄N₂O | 60.06 | 6.0 g (0.1 mol) | Hygroscopic, keep dry. |
| Sodium | Na | 22.99 | 2.3 g (0.1 mol) | Highly reactive, handle under inert atmosphere. |
| Absolute Ethanol | C₂H₅OH | 46.07 | 50 mL | Anhydrous. |
| Hydrochloric Acid (conc.) | HCl | 36.46 | As needed | Corrosive. |
| Distilled Water | H₂O | 18.02 | As needed |
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
-
Büchner funnel and flask
-
Standard laboratory glassware
Procedure
Step 1: Preparation of Sodium Ethoxide Solution
-
Under a dry atmosphere (e.g., nitrogen or argon), place 50 mL of absolute ethanol in a 250 mL three-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar.
-
Carefully add 2.3 g (0.1 mol) of sodium metal in small pieces to the ethanol. The reaction is exothermic and produces hydrogen gas. Allow the sodium to react completely to form a solution of sodium ethoxide.
Step 2: Reaction Setup and Reflux
-
Once the sodium has fully dissolved, add 6.0 g (0.1 mol) of dry urea to the sodium ethoxide solution.
-
To this mixture, add 20.2 g (0.1 mol) of diethyl n-propylmalonate dropwise from a dropping funnel over a period of 30 minutes while stirring.
-
After the addition is complete, heat the reaction mixture to reflux and maintain the reflux for 8 hours with continuous stirring.
Step 3: Reaction Work-up and Precipitation
-
After the reflux period, cool the reaction mixture to room temperature.
-
Slowly pour the cooled reaction mixture into 200 mL of cold distilled water.
-
Acidify the aqueous solution by carefully adding concentrated hydrochloric acid dropwise until the pH is approximately 2-3. A white precipitate of this compound will form.
Step 4: Isolation and Washing of Crude Product
-
Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.
-
Collect the crude product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with two portions of 25 mL of cold distilled water to remove any inorganic salts.
Step 5: Recrystallization for Purification
-
Transfer the crude this compound to a beaker and dissolve it in a minimum amount of hot water.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of cold distilled water.
Step 6: Drying and Characterization
-
Dry the purified crystals in a desiccator or a vacuum oven at 60-70 °C to a constant weight.
-
The expected yield of this compound is approximately 70-80%.
-
Characterize the final product by determining its melting point and by spectroscopic methods such as ¹H NMR and ¹³C NMR.
Characterization of this compound
The structure and purity of the synthesized this compound can be confirmed by various analytical techniques.
Physical Properties
-
Appearance: White crystalline solid
-
Molecular Formula: C₇H₁₀N₂O₂[2]
-
Molecular Weight: 154.17 g/mol [2]
Spectroscopic Data
The following are the expected NMR spectral data for this compound:
-
¹H NMR (DMSO-d₆, 300 MHz):
-
δ 10.9 (s, 1H, NH)
-
δ 10.6 (s, 1H, NH)
-
δ 7.2 (s, 1H, C6-H)
-
δ 1.9 (t, 2H, -CH₂-CH₂CH₃)
-
δ 1.4 (m, 2H, -CH₂-CH₂CH₃)
-
δ 0.8 (t, 3H, -CH₂CH₂CH₃)
-
-
¹³C NMR (DMSO-d₆, 75 MHz):
-
δ 164.5 (C4=O)
-
δ 151.7 (C2=O)
-
δ 142.1 (C6)
-
δ 110.2 (C5)
-
δ 29.8 (-CH₂-CH₂CH₃)
-
δ 21.9 (-CH₂-CH₂CH₃)
-
δ 13.8 (-CH₂CH₂CH₃)
-
Safety and Handling Precautions
It is imperative to adhere to standard laboratory safety procedures when performing this synthesis.
-
Sodium Metal: Sodium is a highly reactive and flammable metal. It reacts violently with water to produce hydrogen gas, which can ignite. Handle sodium under an inert atmosphere and away from water. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.
-
Sodium Ethoxide: Sodium ethoxide is a strong base and is corrosive. Avoid contact with skin and eyes. Handle in a well-ventilated area.
-
Diethyl n-propylmalonate: This reagent is corrosive and can cause skin and eye irritation.[3] Handle with care, wearing appropriate PPE.
-
Urea: While generally considered to have low toxicity, inhalation of dust may cause respiratory irritation.[4][5] Prolonged skin contact may cause irritation.[4]
-
Hydrochloric Acid: Concentrated hydrochloric acid is highly corrosive and can cause severe burns. Use in a fume hood and wear appropriate PPE.
-
Ethanol: Ethanol is a flammable liquid. Keep away from open flames and other ignition sources.
Always consult the Safety Data Sheets (SDS) for all reagents before starting the experiment.[3][6]
Conclusion
This application note provides a detailed and reliable protocol for the laboratory synthesis of this compound. By following the outlined procedures for synthesis, purification, and characterization, researchers can confidently prepare this valuable compound for further studies in medicinal chemistry and drug development. The emphasis on the rationale behind each step, coupled with comprehensive safety guidelines, ensures a robust and safe experimental outcome.
References
- 1. scbt.com [scbt.com]
- 2. Diethyl propylmalonate | C10H18O4 | CID 16552 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Propylthiouracil(51-52-5) 13C NMR spectrum [chemicalbook.com]
- 4. Propylthiouracil(51-52-5) 1H NMR [m.chemicalbook.com]
- 5. jocpr.com [jocpr.com]
- 6. Propylthiouracil | C7H10N2OS | CID 657298 - PubChem [pubchem.ncbi.nlm.nih.gov]
5-n-Propyluracil enzymatic assay development
Application Note & Protocol
Development of a Spectrophotometric Enzyme Assay for 5-n-Propyluracil Metabolism to Assess Dihydropyrimidine Dehydrogenase (DPD) Activity
Abstract
This document provides a comprehensive guide for the development and implementation of a continuous spectrophotometric enzyme assay to measure the activity of dihydropyrimidine dehydrogenase (DPD). DPD is the initial and rate-limiting enzyme in the catabolism of 5-fluorouracil (5-FU), a widely used chemotherapeutic agent. Genetic variations in the DPYD gene can lead to DPD deficiency, causing severe, life-threatening toxicity in patients receiving 5-FU. The use of the probe substrate this compound (5-PU) allows for a sensitive and specific measurement of DPD activity. This protocol details the enzymatic reaction where DPD catalyzes the reduction of 5-PU to 5,6-dihydro-n-propyluracil, a reaction that is coupled to the oxidation of the cofactor NADPH to NADP+. The rate of DPD activity is determined by monitoring the decrease in absorbance at 340 nm resulting from NADPH consumption. This application note provides detailed, step-by-step methodologies, reagent preparation, data analysis procedures, and troubleshooting guidance suitable for researchers in drug development and clinical diagnostics.
Introduction: The Clinical Significance of DPD
Dihydropyrimidine dehydrogenase (DPD), encoded by the DPYD gene, is the primary enzyme responsible for the breakdown of pyrimidines, including the widely used chemotherapeutic drug 5-fluorouracil (5-FU) and its oral prodrugs, capecitabine and tegafur. Over 80% of an administered 5-FU dose is catabolized by DPD. Certain genetic variants in the DPYD gene result in deficient or absent DPD enzyme activity. When patients with DPD deficiency are treated with standard doses of 5-FU, they are unable to properly metabolize the drug, leading to a build-up of toxic metabolites and a significantly increased risk of severe, and sometimes fatal, adverse drug reactions, including neutropenia, mucositis, and diarrhea.
Prospective screening for DPD deficiency is now recommended by many regulatory bodies and professional oncology groups to identify at-risk patients, allowing for dose adjustments or the selection of alternative therapies. While genotyping for specific DPYD variants is common, it may not identify all patients with reduced enzyme function. Therefore, direct measurement of DPD enzyme activity, known as phenotyping, offers a more comprehensive assessment. This assay uses this compound (5-PU) as a specific substrate for DPD. Unlike the natural substrate uracil, 5-PU is not incorporated into nucleic acids, making it a safer and more specific probe for DPD activity in biological samples like peripheral blood mononuclear cells (PBMCs) or liver extracts.
Principle of the Assay
The enzymatic assay quantifies DPD activity by monitoring the consumption of its essential cofactor, Nicotinamide Adenine Dinucleotide Phosphate (NADPH). DPD catalyzes the reduction of the C5-C6 double bond in the pyrimidine ring of this compound. This reduction is coupled with the simultaneous oxidation of NADPH to NADP+.
Reaction: this compound + NADPH + H⁺ --(DPD)--> 5,6-Dihydro-n-propyluracil + NADP⁺
NADPH has a characteristic absorbance maximum at 340 nm, while NADP+ does not. Therefore, by monitoring the decrease in absorbance at 340 nm over time, the rate of NADPH consumption can be calculated. This rate is directly proportional to the DPD enzyme activity in the sample under appropriate substrate-saturating conditions.
Application Note: A Framework for the Development and Validation of Analytical Methods for 5-n-Propyluracil Quantification
Abstract
This document provides a comprehensive guide for the development and validation of a robust analytical method for the quantification of 5-n-Propyluracil. Recognizing the limited availability of published, specific methods for this analyte, this application note presents a framework based on first principles of analytical chemistry and leverages established methodologies for structurally similar small molecules. We detail a strategy for developing a sensitive and selective Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method, including sample preparation from biological matrices. Crucially, we provide a detailed protocol for method validation, grounding all recommendations in the authoritative guidelines from the International Council for Harmonisation (ICH) M10 and the U.S. Food and Drug Administration (FDA), ensuring the generation of reliable, high-quality data suitable for regulatory submission.[1][2][3]
Introduction and Analytical Considerations
This compound (CAS 19030-75-2) is a uracil derivative with the molecular formula C₇H₁₀N₂O₂ and a molecular weight of 154.17 g/mol . Accurate quantification of this compound in various matrices, particularly biological fluids like plasma or urine, is essential for pharmacokinetic, toxicokinetic, and metabolic studies in drug development.
The choice of an analytical technique is dictated by the required sensitivity, selectivity, and the complexity of the sample matrix. For trace-level quantification in complex biological samples, LC-MS/MS is the gold standard due to its superior sensitivity and selectivity.[4] For higher concentration samples, such as in-process monitoring of a drug substance, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) may be a suitable, more accessible alternative.
This guide will focus primarily on the development of a rigorous LC-MS/MS method, followed by a brief discussion of an HPLC-UV approach.
Part I: LC-MS/MS Method Development Strategy
The objective of method development is to establish a reliable procedure that consistently separates the analyte from interferences and provides a stable, reproducible signal.[2]
Analyte and Reagent Specifications
-
Analytical Standard: A certified reference standard of this compound (≥98% purity) is required.
-
Internal Standard (IS): An ideal IS is a stable, isotopically labeled version of the analyte (e.g., this compound-d5). If unavailable, a structurally similar compound with close chromatographic retention and similar ionization efficiency should be chosen. For this guide, we will proceed assuming a suitable structural analog IS is used.
-
Solvents & Reagents: All solvents (e.g., acetonitrile, methanol, water) and reagents (e.g., formic acid) should be of LC-MS grade or higher to minimize background noise and adduct formation.
Mass Spectrometry Parameter Optimization
The first step is to optimize the detection of this compound by mass spectrometry. This is typically achieved by direct infusion of a dilute solution (e.g., 100-500 ng/mL) of the analyte into the mass spectrometer.
-
Ionization Mode Selection: Given the uracil structure containing acidic N-H protons, Electrospray Ionization (ESI) in negative mode is a logical starting point, targeting the deprotonated molecule [M-H]⁻. Positive mode ESI ([M+H]⁺) should also be evaluated.
-
Parent Ion Identification: In full scan mode, identify the mass-to-charge ratio (m/z) corresponding to the chosen precursor ion. For this compound (MW 154.17), the expected ions would be m/z 153.1 in negative mode or m/z 155.2 in positive mode.
-
Fragmentation (MS/MS) and Transition Selection: Select the parent ion in the first quadrupole (Q1) and apply a range of collision energies in the collision cell (Q2) to induce fragmentation. Monitor the resulting product ions in the third quadrupole (Q3). The goal is to find a stable, specific, and abundant product ion. The transition from the parent ion (Q1) to the most suitable product ion (Q3) becomes the Multiple Reaction Monitoring (MRM) transition used for quantification. A second, less abundant transition can be used for confirmation.
-
Compound-Specific Tuning: Optimize instrument parameters such as capillary voltage, source temperature, and gas flows, followed by finer optimization of the MRM transition by adjusting the collision energy (CE) and cone/declustering potential to maximize the signal for the analyte and internal standard.
Chromatographic Separation
Effective chromatography is essential to separate the analyte from matrix components that can cause ion suppression or enhancement, leading to inaccurate results.[5]
-
Column Selection: A reversed-phase C18 column is a versatile and effective starting point for a moderately polar molecule like this compound. A common dimension for bioanalytical work is 2.1 x 50 mm with a particle size of <3 µm.[6]
-
Mobile Phase Selection: A typical mobile phase system consists of:
-
Mobile Phase A: Water with an acidic modifier (e.g., 0.1% Formic Acid) to improve peak shape and aid in ionization.
-
Mobile Phase B: Acetonitrile or Methanol with the same modifier.
-
-
Initial Gradient: A fast, generic gradient can be used to determine the approximate retention time and elution strength needed. A suggested starting point is:
-
Flow Rate: 0.4 mL/min
-
Gradient: Start at 5% B, ramp to 95% B over 3-5 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate.[5]
-
-
Optimization: The gradient should be adjusted to achieve a retention time of at least 2-3 minutes to ensure separation from the solvent front and early-eluting matrix components. The peak shape should be sharp and symmetrical.
Part II: Sample Preparation from Biological Matrices
The goal of sample preparation is to extract the analyte from the complex biological matrix, remove interferences, and present it in a solvent compatible with the LC-MS/MS system.[7]
Overview of Techniques
-
Protein Precipitation (PPT): A simple, fast, and generic method where a cold organic solvent (typically acetonitrile) is added to the sample (e.g., plasma) to denature and precipitate proteins. It is often the first method to try.[6]
-
Liquid-Liquid Extraction (LLE): A technique that separates compounds based on their differential solubilities in two immiscible liquids (e.g., an aqueous sample and an organic solvent like ethyl acetate).[8] It often provides a cleaner extract than PPT.
-
Solid Phase Extraction (SPE): A highly selective technique that uses a solid sorbent to bind and elute the analyte, allowing for significant cleanup and concentration. Method development for SPE is more complex but can yield the cleanest samples.
Protocol: Protein Precipitation
This protocol provides a robust starting point for extracting this compound from plasma.
Workflow Diagram
Caption: Workflow for Plasma Sample Preparation and Analysis.
Step-by-Step Protocol:
-
Label 1.5 mL microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.
-
To each tube, add 50 µL of the appropriate sample (blank plasma, spiked standard/QC, or unknown).
-
Add 10 µL of the internal standard working solution to all tubes except for "double blank" (matrix without analyte or IS).
-
Vortex briefly to mix.
-
Add 150 µL of ice-cold acetonitrile containing 0.1% formic acid. The 3:1 ratio of solvent to sample is a common starting point.
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge at >10,000 x g for 5 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
To ensure compatibility with the initial mobile phase, dilute the supernatant (e.g., 1:1) with LC-MS grade water containing 0.1% formic acid.
-
Transfer the final extract to an autosampler vial for injection.
Part III: Bioanalytical Method Validation Protocol
Method validation demonstrates that the analytical procedure is suitable for its intended purpose.[3] The following protocol is based on the ICH M10 and FDA guidelines and describes the key experiments required.[1][2][9]
Validation Parameters and Acceptance Criteria
The following parameters must be evaluated.[10]
| Parameter | Purpose | Minimum Requirement / Acceptance Criteria (Typical) |
| Selectivity & Specificity | To ensure the method can differentiate and quantify the analyte in the presence of other matrix components. | Response in blank samples should be <20% of the LLOQ response for the analyte and <5% for the IS. |
| Calibration Curve & Linearity | To demonstrate the relationship between instrument response and known analyte concentrations. | At least 6 non-zero standards. A regression model is chosen (e.g., linear, weighted 1/x²). Correlation coefficient (r²) > 0.99 is desired. Back-calculated standards should be within ±15% of nominal (±20% at LLOQ). |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. | Analyte response should be ≥5 times the blank response. Accuracy within ±20% of nominal; Precision ≤20% CV. |
| Accuracy & Precision | To determine the closeness of measured values to the true value (accuracy) and the degree of scatter (precision). | Measured at LLOQ, Low, Mid, and High QC levels (n≥5 per level). Accuracy: Mean value should be within ±15% of nominal (±20% at LLOQ). Precision: Coefficient of Variation (CV) should not exceed 15% (20% at LLOQ). |
| Matrix Effect | To assess the suppression or enhancement of ionization by co-eluting matrix components. | The IS-normalized matrix factor at Low and High QC levels should have a CV ≤ 15%. |
| Recovery | To determine the efficiency of the extraction process. | Should be consistent and reproducible, though it does not need to be 100%. |
| Stability | To evaluate the chemical stability of the analyte in the biological matrix under various conditions. | Mean concentration at each stability level must be within ±15% of the nominal concentration. |
Experimental Protocols for Validation
-
Stock Solutions: Prepare stock solutions of this compound and the IS in a suitable organic solvent (e.g., Methanol).
-
Calibration Standards & QCs: Prepare a series of working solutions by diluting the stock. Spike these into blank biological matrix to create calibration standards (e.g., 1, 5, 20, 50, 200, 500, 1000 ng/mL) and QC samples (e.g., LLOQ: 1 ng/mL, Low: 3 ng/mL, Mid: 150 ng/mL, High: 800 ng/mL).
-
Accuracy and Precision Batches: Analyze three separate batches of QCs on different days. Each batch should include a full calibration curve and six replicates of each QC level (LLOQ, Low, Mid, High). This assesses intra- and inter-day precision and accuracy.
Method Validation Workflow
Caption: Key Phases of a Bioanalytical Method Validation Process.
Alternative Technique: HPLC-UV
For applications where ng/mL sensitivity is not required (e.g., drug product assay), HPLC-UV is a reliable alternative.
-
Method Development:
-
Determine λmax: Using a UV-Vis spectrophotometer, scan a solution of this compound in the mobile phase solvent to find the wavelength of maximum absorbance (λmax). Uracil-based structures typically have strong absorbance in the 260-280 nm range.
-
Chromatography: Develop an isocratic or gradient HPLC method on a C18 column to achieve a well-retained, sharp, and symmetrical peak.
-
-
Validation: The same validation principles from ICH Q2(R1) apply, including specificity, linearity, accuracy, precision, range, and robustness.[11][12] The LLOQ will be significantly higher than with LC-MS/MS.
Conclusion
While specific, pre-existing analytical methods for this compound are not readily found in scientific literature, a robust and reliable quantitative method can be successfully developed and validated. By systematically optimizing LC-MS/MS parameters, selecting an appropriate sample preparation technique, and rigorously validating the final method against authoritative ICH and FDA guidelines, researchers can generate high-quality concentration data. This framework provides the necessary expertise and logical steps to establish a method that is fit-for-purpose and meets the stringent requirements of drug development and regulatory science.
References
- 1. fda.gov [fda.gov]
- 2. database.ich.org [database.ich.org]
- 3. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. bioanalysis-zone.com [bioanalysis-zone.com]
- 6. Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. centerforbiosimilars.com [centerforbiosimilars.com]
- 8. hhs.gov [hhs.gov]
- 9. fda.gov [fda.gov]
- 10. altabrisagroup.com [altabrisagroup.com]
- 11. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 12. database.ich.org [database.ich.org]
HPLC analysis of 5-n-Propyluracil
An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of 5-n-Propyluracil
Abstract
This application note presents a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound. The method is designed for researchers, quality control analysts, and drug development professionals requiring a precise, accurate, and reliable technique for the determination of this compound in bulk materials or formulated products. The described protocol adheres to the principles of method validation outlined by the International Conference on Harmonisation (ICH) guidelines, ensuring its suitability for regulatory environments.[1][2][3] The separation is achieved on a C18 stationary phase with an isocratic mobile phase consisting of a phosphate buffer and acetonitrile, followed by UV detection. This document provides a comprehensive guide, from the scientific rationale behind the chromatographic choices to a step-by-step validation protocol.
Introduction and Scientific Rationale
This compound is a derivative of uracil, a fundamental component of ribonucleic acid. While its isomer, 6-n-propyl-2-thiouracil (Propylthiouracil or PTU), is a well-known antithyroid medication, the analytical characterization of this compound is essential for various research and development activities, including impurity profiling, stability studies, and metabolic pathway investigation.[4][5][6] High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy.[7]
Principle of the Chromatographic Method
The method described herein is based on reversed-phase chromatography, the most common separation mode in HPLC.[8]
-
The Analyte: this compound is a moderately polar molecule. The uracil ring provides hydrophilicity, while the n-propyl group at the 5-position adds significant non-polar character compared to uracil itself. This dual nature makes it an ideal candidate for retention on a non-polar stationary phase.
-
The Stationary Phase: A C18 (octadecylsilane) column is selected as the stationary phase. The long alkyl chains of the C18 phase provide a non-polar environment. The primary retention mechanism is hydrophobic interaction between the n-propyl group of the analyte and the C18 chains.
-
The Mobile Phase: An isocratic mobile phase, a mixture of aqueous buffer and an organic modifier (acetonitrile), is employed. The aqueous buffer controls the pH, ensuring the consistent ionization state of the analyte for reproducible retention times. Acetonitrile, the organic modifier, is used to modulate the elution strength. Increasing the acetonitrile concentration would decrease the retention time by reducing the interaction between the analyte and the stationary phase.
This combination ensures that this compound is sufficiently retained to be separated from potential polar impurities that elute near the void volume, and from more non-polar impurities that would be more strongly retained.
Instrumentation, Materials, and Reagents
Instrumentation
-
HPLC system equipped with a quaternary or binary pump, degasser, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Analytical balance (0.01 mg readability).
-
pH meter.
-
Sonicator.
-
Volumetric flasks, pipettes, and other standard laboratory glassware.
-
Nylon or PTFE syringe filters (0.45 µm).
Chemicals and Reagents
-
This compound reference standard (>98% purity).
-
Acetonitrile (HPLC grade).
-
Potassium dihydrogen phosphate (KH₂PO₄) (Analytical grade).
-
Orthophosphoric acid (Analytical grade).
-
Water (HPLC grade or Milli-Q).
Chromatographic Conditions
All quantitative parameters are summarized in the table below for clarity.
| Parameter | Condition |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | 20 mM Potassium Phosphate Buffer (pH 3.0) : Acetonitrile (75:25, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 275 nm |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Causality behind Choices:
-
Column: A standard C18 dimension (4.6 x 150 mm, 5 µm) is chosen for its robustness and efficiency, providing a good balance between resolution and backpressure.[5]
-
Mobile Phase pH: A pH of 3.0 is selected to suppress the ionization of the uracil ring's acidic protons, ensuring a single, neutral form of the analyte. This results in sharper, more symmetrical peaks and improved retention.
-
Detection Wavelength: The uracil chromophore exhibits significant UV absorbance. While maximum absorbance for uracil itself is near 260 nm, alkyl substitution can cause a slight bathochromic shift. A wavelength of 275 nm is chosen, similar to that used for propylthiouracil, to provide excellent sensitivity while minimizing interference from some common excipients.[5]
-
Temperature Control: Maintaining a constant column temperature of 30 °C ensures reproducible retention times by minimizing viscosity fluctuations in the mobile phase.
Standard and Sample Preparation Protocols
Mobile Phase Preparation (1 L)
-
Weigh 2.72 g of KH₂PO₄ and dissolve it in 1 L of HPLC-grade water.
-
Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid.
-
Filter the buffer solution through a 0.45 µm membrane filter.
-
Prepare the final mobile phase by mixing 750 mL of the filtered buffer with 250 mL of acetonitrile.
-
Degas the final mobile phase by sonication for 10-15 minutes or using an inline degasser.
Standard Stock Solution Preparation (100 µg/mL)
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with the mobile phase and mix thoroughly.
Working Standard and Calibration Curve Solutions
Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) by serially diluting the Standard Stock Solution with the mobile phase. These will be used to establish linearity.
Sample Preparation
For a bulk drug substance, prepare a solution with a target concentration within the calibration range (e.g., 25 µg/mL) using the same procedure as the standard stock solution. For formulated products, a suitable extraction step may be required, followed by dilution to the target concentration. All final sample solutions should be filtered through a 0.45 µm syringe filter before injection.
HPLC Analysis and Method Validation Workflow
The following diagram illustrates the comprehensive workflow for the analysis and validation of the method.
Caption: Overall workflow from preparation to final data analysis and validation.
Method Validation Protocol (ICH Q2(R1) Framework)
A formal validation must be conducted to demonstrate that the analytical procedure is suitable for its intended purpose.[3][7][9]
System Suitability Testing (SST)
Before any sample analysis, the chromatographic system's performance must be verified. This is achieved by making at least five replicate injections of a single working standard solution (e.g., 25 µg/mL).
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry, which is critical for accurate integration. |
| Theoretical Plates (N) | > 2000 | Measures column efficiency and the sharpness of the peak. |
| % RSD of Peak Area | ≤ 2.0% | Demonstrates the precision of the injector and detector system.[9] |
| % RSD of Retention Time | ≤ 1.0% | Indicates the stability of the pump flow rate and mobile phase composition. |
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[9]
-
Protocol: Inject a blank (mobile phase), a placebo (formulation matrix without the active ingredient), and a standard solution of this compound. The blank and placebo chromatograms should show no significant peaks at the retention time of the analyte.
Linearity and Range
-
Protocol: Inject the prepared calibration standards (e.g., 1 to 50 µg/mL) in triplicate.
-
Analysis: Plot a graph of the mean peak area versus concentration. Perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.999.[8] The y-intercept should be insignificant compared to the response at the lowest concentration.
Accuracy
Accuracy is determined by applying the method to samples with a known concentration of this compound and comparing the measured value to the true value.[1]
-
Protocol: Perform a recovery study by spiking a placebo matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target sample concentration). Prepare three samples at each level.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Precision
Precision is assessed at two levels: repeatability and intermediate precision.[2]
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples at 100% of the test concentration on the same day, with the same analyst and equipment.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0% for both repeatability and intermediate precision.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ are typically determined based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.[1]
-
Protocol (Signal-to-Noise):
-
LOD: The concentration that yields a signal-to-noise ratio of approximately 3:1.
-
LOQ: The concentration that yields a signal-to-noise ratio of approximately 10:1. The LOQ should be confirmed by demonstrating acceptable precision and accuracy at this concentration.
-
The logical relationship between key validation parameters is illustrated below.
Caption: Interdependence of core HPLC method validation parameters.
Conclusion
The RP-HPLC method detailed in this application note provides a straightforward, robust, and reliable approach for the quantitative determination of this compound. The use of a standard C18 column and a simple isocratic mobile phase makes the method easily transferable between laboratories. The comprehensive validation protocol, grounded in ICH guidelines, ensures that the method generates data of high quality and integrity, making it suitable for routine quality control, stability testing, and various research applications in the pharmaceutical industry.
References
- 1. pharmtech.com [pharmtech.com]
- 2. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 3. researchgate.net [researchgate.net]
- 4. Buy Propylthiouracil | 51-52-5 | >98% [smolecule.com]
- 5. researchgate.net [researchgate.net]
- 6. Propylthiouracil | CAS:51-52-5 | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 8. A new sample preparation and separation combination for the precise, accurate, and simultaneous determination of uracil and dihydrouracil in human plasma by reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
Application Note: High-Resolution NMR Spectroscopy Analysis of 5-n-Propyluracil
Abstract
5-n-Propyluracil is a substituted pyrimidine derivative of interest in medicinal chemistry and drug development. As with many biologically active molecules, unambiguous structural confirmation and purity assessment are critical milestones in its synthesis and application. Nuclear Magnetic Resonance (NMR) spectroscopy provides a powerful, non-destructive method for detailed molecular structure elucidation in solution. This application note presents a comprehensive guide and optimized protocols for the acquisition and interpretation of one-dimensional ¹H and ¹³C NMR spectra of this compound. We provide detailed methodologies for sample preparation, data acquisition, and an in-depth analysis of chemical shifts and coupling constants, grounded in fundamental principles of NMR spectroscopy.
Introduction: The Structure of this compound
This compound (C₇H₁₀N₂O₂) is a derivative of uracil, a fundamental component of ribonucleic acid (RNA). The introduction of an n-propyl group at the C5 position modifies the molecule's lipophilicity and steric profile, potentially influencing its biological interactions. Accurate characterization by NMR is essential to confirm the regiochemistry of the substitution and the integrity of the propyl chain.
The primary goal of this analysis is to assign specific resonance signals in the ¹H and ¹³C NMR spectra to the corresponding nuclei in the molecule. The numbering convention used for the assignments is shown in the diagram below.
Caption: Numbering scheme for this compound.
Experimental Protocols
Protocol for NMR Sample Preparation
The quality of the NMR spectrum is directly dependent on the quality of the sample preparation. This protocol ensures a homogenous sample, free of particulate matter and paramagnetic impurities, which can degrade spectral resolution.
Rationale for Solvent Selection: this compound contains two N-H protons which are exchangeable. To observe these protons, aprotic polar solvents are preferred. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it readily dissolves many uracil derivatives and its residual proton signal (δ ≈ 2.50 ppm) typically does not overlap with key analyte signals.[1][2] Furthermore, the N-H proton signals are often well-resolved and appear at a downfield shift in DMSO-d₆.
Step-by-Step Protocol:
-
Material Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR analysis. For a high-quality ¹³C NMR spectrum in a reasonable time, a more concentrated sample of 20-30 mg is recommended.[3]
-
Solvent Addition: Add approximately 0.6 mL of high-purity deuterated solvent (e.g., DMSO-d₆, 99.9 atom % D) to the vial containing the sample.
-
Dissolution: Cap the vial and gently vortex or sonicate for 1-2 minutes to ensure complete dissolution. The final solution must be clear and transparent.
-
Filtration: To remove any microscopic solid particles that can ruin magnetic field homogeneity and broaden spectral lines, filter the solution directly into a clean, dry 5 mm NMR tube.[3] This can be done by passing the solution through a small plug of glass wool packed into a Pasteur pipette.
-
Volume Check: Ensure the final sample height in the NMR tube is approximately 4-5 cm (0.5-0.6 mL), which is optimal for modern spectrometers.[4]
-
Capping and Labeling: Cap the NMR tube securely and label it clearly. Before insertion into the spectrometer, wipe the outside of the tube with a lint-free tissue dampened with isopropanol to remove any surface contaminants.[3]
Protocol for NMR Data Acquisition
The following parameters are recommended for a standard 400 MHz NMR spectrometer. Adjustments may be necessary based on the specific instrument and sample concentration.
References
- 1. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 4. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
mass spectrometry of 5-n-Propyluracil and its metabolites
An Application Guide to the Mass Spectrometry of 5-n-Propyluracil and its Metabolites
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for the analysis of this compound and its putative metabolites using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound belongs to the class of 5-substituted uracil derivatives, which are of significant interest in pharmaceutical research for their potential therapeutic activities.[1][2] As direct analytical protocols for this specific compound are not widely documented, this guide establishes a robust analytical framework by extrapolating from well-established methods for structurally analogous compounds, including uracil, 5-fluorouracil (5-FU), and propylthiouracil (PTU). We present predicted metabolic pathways, detailed sample preparation protocols for biological matrices, optimized LC-MS/MS parameters, and predicted fragmentation patterns to facilitate both qualitative identification and quantitative analysis. This application note is designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic, metabolism, and bioanalytical studies.
Introduction and Scientific Context
5-substituted uracil derivatives are a cornerstone in the development of antiviral and antineoplastic agents.[3][4] The nature of the substituent at the C5 position of the pyrimidine ring critically influences the compound's biological activity and metabolic fate. This compound, featuring a three-carbon alkyl chain, presents a unique analytical challenge. Understanding its metabolic pathway and developing sensitive, specific assays are paramount for evaluating its therapeutic potential, safety, and pharmacokinetic profile.
LC-MS/MS stands as the definitive technique for this purpose, offering unparalleled sensitivity and selectivity to differentiate and quantify the parent drug and its metabolites within complex biological matrices. This guide bridges the existing information gap by providing a logically derived, scientifically sound methodology for the comprehensive mass spectrometric analysis of this compound.
Predicted Metabolic Fate of this compound
The metabolic pathway of this compound is predicted to involve both Phase I and Phase II biotransformations, primarily targeting the n-propyl side chain and the uracil ring structure.
-
Phase I Metabolism (Oxidation): The aliphatic n-propyl side chain is a prime substrate for oxidation by cytochrome P450 enzymes. We predict the formation of hydroxylated metabolites at the α, β, and γ positions of the propyl group. Further oxidation of the terminal hydroxyl group (γ-hydroxylation) would likely yield a carboxypropyl-uracil metabolite.
-
Phase II Metabolism (Conjugation): The uracil ring possesses two nitrogen atoms (N1 and N3) that are susceptible to conjugation reactions. Drawing parallels with the known metabolism of propylthiouracil (PTU), N-glucuronidation is a highly probable Phase II pathway, enhancing water solubility and facilitating excretion.[5][6]
The predicted metabolic pathway is illustrated in the diagram below.
Caption: Predicted metabolic pathway of this compound.
Analytical Strategy: LC-MS/MS Method Development
A comprehensive analytical workflow involves sample preparation, chromatographic separation, and mass spectrometric detection.
Caption: General workflow for LC-MS/MS analysis.
Sample Preparation
The goal of sample preparation is to remove interfering matrix components, such as proteins and phospholipids, that can suppress ionization and contaminate the analytical system. Protein precipitation is a rapid, robust, and effective method for plasma and serum samples.[7][8]
Liquid Chromatography
Reversed-phase chromatography is the standard for separating small molecule drugs and their metabolites. For polar compounds like uracil derivatives, specialized C18 columns provide superior retention and peak shape.[9]
-
Column: A column with a positively charged surface modified C18 phase, such as a Phenomenex Kinetex® PS C18 (e.g., 2.6 µm, 4.6 x 100 mm), is recommended to improve retention of the polar uracil ring.[7][8]
-
Mobile Phase: A typical mobile phase consists of water (A) and methanol or acetonitrile (B), each containing an additive like formic acid to aid in ionization. A gradient elution is necessary to separate the more polar metabolites from the parent compound.
Mass Spectrometry
Tandem mass spectrometry provides the selectivity needed for confident identification and quantification.
-
Ionization: Electrospray ionization (ESI) in negative ion mode (ESI-) is proposed. The uracil ring structure is readily deprotonated, leading to a strong [M-H]⁻ signal, which has been shown to be effective for related compounds like PTU.[5][10]
-
Fragmentation and MRM Transitions: For quantification, Multiple Reaction Monitoring (MRM) is the gold standard. This involves selecting the precursor ion (the deprotonated molecule [M-H]⁻) and monitoring a specific, high-intensity product ion formed upon fragmentation. The fragmentation of the uracil core often involves the loss of isocyanic acid (HNCO, 43 Da).[11][12] The propyl side chain can undergo cleavage, typically resulting in the loss of ethene (28 Da) or propene (42 Da).
Table 1: Predicted MRM Transitions for this compound and Metabolites (Negative Ion Mode)
| Compound | Predicted Precursor Ion [M-H]⁻ (m/z) | Predicted Product Ion (m/z) | Rationale for Fragmentation |
| This compound | 153.1 | 110.1 | Loss of HNCO from the uracil ring |
| 125.1 | Loss of ethene (C₂H₄) from propyl chain | ||
| Hydroxylated Metabolite | 169.1 | 126.1 | Loss of HNCO from the uracil ring |
| Carboxylated Metabolite | 183.1 | 138.1 | Loss of carboxyl group (-COOH) |
| N-Glucuronide Metabolite | 329.1 | 153.1 | Neutral loss of glucuronic acid (176 Da) |
| Internal Standard (PTU) | 169.0 | 58.0 | Fragmentation of thiouracil ring[13] |
Note: These m/z values are nominal and should be optimized on a high-resolution mass spectrometer. The choice of product ion for quantification should be based on experimental data to ensure maximum sensitivity and specificity.
Detailed Experimental Protocols
Disclaimer: These protocols are model procedures derived from established methods for analogous compounds.[8][13][14] They must be fully validated according to regulatory guidelines (e.g., FDA, EMA) for parameters such as linearity, accuracy, precision, selectivity, and stability before use in regulated studies.
Protocol 1: Plasma Sample Preparation via Protein Precipitation
-
Thaw Samples: Thaw frozen plasma/serum samples and calibration standards on ice. Vortex briefly to ensure homogeneity.
-
Aliquot Sample: In a 1.5 mL microcentrifuge tube, add 100 µL of the plasma/serum sample.
-
Add Internal Standard (IS): Spike the sample with 10 µL of the working IS solution (e.g., Propylthiouracil at 1 µg/mL in methanol). Vortex for 5 seconds.
-
Precipitate Proteins: Add 300 µL of ice-cold acetonitrile to the tube.[7] This 3:1 ratio of organic solvent to sample is effective for protein removal.
-
Vortex: Cap the tube and vortex vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifuge: Centrifuge the sample at >14,000 x g for 10 minutes at 4°C.[7] This will form a tight pellet of precipitated proteins.
-
Transfer Supernatant: Carefully pipette the clear supernatant into a clean tube or a 96-well plate, avoiding disturbance of the protein pellet.
-
Evaporate (Optional but Recommended): For increased sensitivity, evaporate the supernatant to dryness under a gentle stream of nitrogen at ~40°C.
-
Reconstitute: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A: 5% Mobile Phase B). Vortex to dissolve the residue.
-
Analyze: The sample is now ready for injection into the LC-MS/MS system.
Protocol 2: LC-MS/MS Analysis
A. Liquid Chromatography Parameters
-
LC System: Agilent 1200 series or equivalent[15]
-
Column: Phenomenex Kinetex PS C18 (2.6 µm, 4.6 x 100 mm)[8]
-
Column Temperature: 40 °C[13]
-
Mobile Phase A: 0.1% Formic Acid in Water[8]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile[15]
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
LC Gradient:
Time (min) % Mobile Phase B 0.0 5 1.0 5 8.0 95 10.0 95 10.1 5 | 13.0 | 5 |
B. Mass Spectrometry Parameters
-
MS System: SCIEX Triple Quad 6500+ or equivalent[8]
-
Ionization Source: Electrospray Ionization (ESI), Negative Mode
-
IonSpray Voltage: -4500 V
-
Source Temperature: 550 °C
-
Curtain Gas (CUR): 35 psi
-
Collision Gas (CAD): Medium
-
Ion Source Gas 1 (GS1): 50 psi
-
Ion Source Gas 2 (GS2): 60 psi
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) using transitions from Table 1. Dwell time of 50-100 ms per transition.
Conclusion and Best Practices
This application note outlines a comprehensive and scientifically grounded strategy for the mass spectrometric analysis of this compound and its predicted metabolites. By leveraging established methodologies for structurally similar uracil analogs, we have detailed robust protocols for sample preparation and LC-MS/MS analysis. The predicted metabolic pathways and MRM transitions provide a strong foundation for researchers to begin method development and validation.
For successful implementation, it is crucial to:
-
Synthesize Authentic Standards: Whenever possible, use synthesized analytical standards of the predicted metabolites to confirm retention times and fragmentation patterns.
-
Use a Stable Isotope-Labeled Internal Standard: A deuterated version of this compound (e.g., d7) is the ideal internal standard to correct for matrix effects and variability in extraction and ionization.
-
Perform Full Method Validation: Adherence to regulatory guidelines for bioanalytical method validation is essential for generating reliable and defensible data.[14]
This guide serves as a critical starting point for laboratories undertaking the bioanalysis of this compound, enabling deeper insights into its pharmacological profile.
References
- 1. New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The synthesis and properties of some 5-substituted uracil derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Carbocyclic analogues of 5-substituted uracil nucleosides: synthesis and antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous Quantification of Propylthiouracil and Its N-β-d Glucuronide by HPLC-MS/MS: Application to a Metabolic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous Quantification of Propylthiouracil and Its N-β-d Glucuronide by HPLC-MS/MS: Application to a Metabolic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 8. sciex.com [sciex.com]
- 9. Fast Quantitation of Uracil in Serum by LC-MS/MS | Phenomenex [phenomenex.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Fragmentation pathways in the uracil radical cation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development and validation of UPLC-MS/MS method for 5-Fluorouracil quantification in dried blood spot - PMC [pmc.ncbi.nlm.nih.gov]
- 14. LC-MS/MS method for simultaneous analysis of uracil, 5,6-dihydrouracil, 5-fluorouracil and 5-fluoro-5,6-dihydrouracil in human plasma for therapeutic drug monitoring and toxicity prediction in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. agilent.com [agilent.com]
Leveraging 5-n-Propyluracil for Robust Enzyme Inhibition Screening: Protocols and Mechanistic Insights
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
5-n-Propyluracil is a potent and well-characterized inhibitor of key enzymes involved in nucleotide metabolism and DNA repair. Its reliability and specific mechanisms of action make it an indispensable tool for enzyme inhibition screening and a benchmark compound for validating assay performance. This guide provides an in-depth examination of this compound, focusing on its application as a positive control for screening campaigns targeting Uracil DNA Glycosylase (UDG) and Dihydropyrimidine Dehydrogenase (DPD). We present detailed, high-throughput compatible protocols, explain the causal biochemistry behind experimental design, and offer guidance on data interpretation to empower researchers in their drug discovery efforts.
The Strategic Imperative: Why this compound?
In the landscape of drug discovery, the validation of an enzyme inhibition assay is as critical as the screening itself. A robust, reproducible assay requires a reliable positive control to ensure that the assay can detect true inhibition. This compound serves this role exceptionally well for specific enzyme targets due to its well-documented potency and mechanisms of action. Its primary utility lies in the study of two critical enzymes:
-
Uracil DNA Glycosylase (UDG): A key enzyme in the base excision repair (BER) pathway that removes uracil from DNA.[1][2] Inhibition of UDG is a therapeutic strategy to enhance the efficacy of certain chemotherapeutics, like 5-fluorouracil (5-FU), that rely on incorporation into DNA.[1][3][4]
-
Dihydropyrimidine Dehydrogenase (DPD): The rate-limiting enzyme in the catabolism of pyrimidines, including the widely used anticancer drug 5-FU.[5][6] DPD deficiency can lead to severe toxicity from 5-FU treatment, making the study of DPD inhibitors crucial for personalized medicine.[5][6][7]
By incorporating this compound into a screening workflow, researchers can establish a baseline for inhibition, calculate Z'-factors to assess assay quality, and confidently identify novel chemical entities with inhibitory potential.
Core Mechanisms of Inhibition
Understanding how this compound interacts with its targets is fundamental to designing and interpreting experiments. It exhibits distinct modes of inhibition for UDG and DPD.
Competitive Inhibition of Uracil DNA Glycosylase (UDG)
UDG functions by flipping the uracil base out of the DNA double helix and into its active site for excision. This compound acts as a competitive inhibitor , mimicking the uracil substrate and binding directly to the enzyme's active site. This binding event physically obstructs the enzyme from engaging with its natural substrate (uracil-containing DNA), thereby preventing the initiation of the base excision repair pathway. The alkyl substitution at the C5 position of the uracil ring enhances its binding affinity within the active site pocket compared to uracil itself.
Irreversible Inhibition of Dihydropyrimidine Dehydrogenase (DPD)
DPD is responsible for the breakdown of over 80% of administered 5-FU.[6] this compound is a potent, mechanism-based inactivator (irreversible inhibitor) of DPD.[8] This means that the enzyme recognizes this compound as a substrate, but during the catalytic process, a reactive intermediate is formed that covalently binds to the enzyme's active site. This permanent modification renders the enzyme non-functional. This potent and irreversible inhibition makes this compound an excellent tool for studying the consequences of DPD inactivation and for validating assays that measure DPD activity.[8]
Integrated Screening and Hit Validation Workflow
A successful screening campaign follows a logical progression from initial large-scale screening to detailed characterization of promising hits. This compound is integral to the initial assay validation phase.
Figure 1: Phased workflow for enzyme inhibitor screening.
Experimental Protocols
The following protocols are optimized for a 384-well plate format, suitable for high-throughput screening.
Protocol 1: Fluorescence-Based UDG Inhibition Assay
This assay quantifies UDG activity using a DNA oligonucleotide probe with a centrally located uracil base, a fluorophore (e.g., FAM) on one end, and a quencher (e.g., BHQ-1) on the other. UDG-mediated excision of uracil creates an abasic site, which is then cleaved, separating the fluorophore and quencher and resulting in a measurable increase in fluorescence.
Materials:
-
Recombinant Human UDG Enzyme
-
UDG Substrate Probe: 5'-[FAM]-GCT GAC G(U)C GAT GAC TGC-[BHQ1]-3'
-
Assay Buffer: 20 mM Tris-HCl (pH 8.0), 1 mM EDTA, 1 mM DTT, 100 mM NaCl, 0.1 mg/mL BSA
-
This compound (Stock in 100% DMSO)
-
384-well, low-volume, black, flat-bottom plates
-
Fluorescence Plate Reader
Procedure:
-
Reagent Preparation:
-
Prepare a 2X UDG enzyme solution in cold Assay Buffer. The final concentration should be determined by titration to yield a robust signal within the linear range of the reaction (typically 1-5 nM).
-
Prepare a 2X UDG substrate probe solution in Assay Buffer (final concentration typically 50-100 nM).
-
-
Compound Plating:
-
Dispense 100 nL of test compounds from your library (typically 10 mM in DMSO) into the wells of the 384-well plate.
-
For controls, dispense 100 nL of 100% DMSO (for 0% inhibition) and 100 nL of a this compound dilution series (for positive control curve, e.g., final concentrations from 100 µM to 0.1 µM).
-
-
Enzyme Addition:
-
Add 5 µL of the 2X UDG enzyme solution to all wells except the "no enzyme" negative controls. Add 5 µL of Assay Buffer to the negative control wells.
-
Centrifuge the plate briefly (1 min at 1000 x g) and incubate for 15 minutes at room temperature. This pre-incubation allows inhibitors to bind to the enzyme before the substrate is introduced.
-
-
Reaction Initiation:
-
Add 5 µL of the 2X UDG substrate probe solution to all wells to start the reaction.
-
-
Signal Development & Measurement:
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
Measure the fluorescence intensity using a plate reader (Excitation: 485 nm, Emission: 520 nm).
-
-
Data Analysis:
-
Normalize the data: % Inhibition = 100 * (1 - ([Signal_Compound] - [Signal_NoEnzyme]) / ([Signal_DMSO] - [Signal_NoEnzyme])).
-
Plot the % Inhibition against the log concentration of this compound and test compounds to determine IC50 values using a four-parameter logistic fit.
-
Protocol 2: Cell-Based DPD Inhibition Assay using LC-MS/MS
This assay measures the functional activity of DPD in live cells by quantifying the conversion of a stable-isotope-labeled substrate (e.g., ¹³C,¹⁵N₂-Uracil) to its metabolite. This compound is used as a potent control inhibitor.
Materials:
-
Human cell line with detectable DPD activity (e.g., HCT-116, peripheral blood mononuclear cells [PBMCs]).
-
Cell Culture Medium (e.g., RPMI-1640 with 10% FBS).
-
¹³C,¹⁵N₂-Uracil (stable-isotope labeled substrate).
-
This compound (Stock in DMSO).
-
96-well cell culture plates.
-
LC-MS/MS system.
Procedure:
-
Cell Plating:
-
Seed cells in a 96-well plate at a density that will result in ~90% confluency on the day of the assay. Incubate overnight (37°C, 5% CO₂).
-
-
Compound Treatment:
-
Prepare serial dilutions of test compounds and this compound in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound-containing medium. Include DMSO vehicle controls.
-
Incubate for 2-4 hours. The duration is critical as this compound is an irreversible inhibitor; a longer pre-incubation ensures complete inactivation.
-
-
Substrate Addition:
-
Add ¹³C,¹⁵N₂-Uracil to each well to a final concentration of 10 µM.
-
Incubate for 60 minutes at 37°C.
-
-
Metabolite Extraction:
-
Place the plate on ice to stop the reaction.
-
Aspirate the medium and wash the cells once with 200 µL of ice-cold PBS.
-
Add 100 µL of an ice-cold extraction solvent (e.g., 80:20 Methanol:Water with an internal standard) to each well.
-
Incubate at -20°C for 30 minutes to precipitate proteins.
-
-
Sample Preparation for LC-MS/MS:
-
Centrifuge the plate at 4000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples for the levels of ¹³C,¹⁵N₂-Uracil and its metabolite, ¹³C,¹⁵N₂-Dihydrouracil.
-
-
Data Analysis:
-
Calculate the metabolic ratio (Metabolite Peak Area / [Substrate Peak Area + Metabolite Peak Area]).
-
Normalize the data to the vehicle control to determine the % DPD activity remaining.
-
Plot % DPD Activity against inhibitor concentration to calculate IC50 values.
-
Quantitative Data and Expected Results
Using this compound as a positive control should yield consistent IC50 values, confirming assay integrity. The expected potency can vary based on specific assay conditions (e.g., substrate concentration, enzyme source).
| Enzyme Target | Inhibitor | Typical IC50 Range | Mechanism | Key Experimental Insight |
| Uracil DNA Glycosylase (UDG) | This compound | 10 - 50 µM | Competitive | IC50 value will increase with higher substrate concentrations. |
| Dihydropyrimidine Dehydrogenase (DPD) | This compound | 0.5 - 5 µM | Irreversible | IC50 value is time-dependent; longer pre-incubation with the enzyme will decrease the apparent IC50. |
Table 1: Reference inhibitory data for this compound.
References
- 1. escholarship.org [escholarship.org]
- 2. An effective human uracil-DNA glycosylase inhibitor targets the open pre-catalytic active site conformation [escholarship.org]
- 3. A robust photoluminescence screening assay identifies uracil-DNA glycosylase inhibitors against prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of uracil DNA glycosylase sensitizes cancer cells to 5-fluorodeoxyuridine through replication fork collapse-induced DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical implications of dihydropyrimidine dehydrogenase (DPD) activity in 5-FU-based chemotherapy: mutations in the DPD gene, and DPD inhibitory fluoropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Impact of Guidelines Regarding Dihydropyrimidine Dehydrogenase (DPD) Deficiency Screening Using Uracil-Based Phenotyping on the Reduction of Severe Side Effect of 5-Fluorouracil-Based Chemotherapy: A Propension Score Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of dihydropyrimidine dehydrogenase by 5-propynyluracil, a metabolite of the anti-varicella zoster virus agent netivudine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing a Research Model with 5-n-Propyluracil
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Unraveling the Potential of 5-n-Propyluracil in Cellular and Systems Biology
This compound (PNU) is a pyrimidine derivative with the molecular formula C₇H₁₀N₂O₂ and a molecular weight of 154.17 g/mol [1]. While structurally related to the well-known antithyroid drug 6-n-propylthiouracil (PTU), this compound is primarily utilized as a biochemical tool in research settings[1]. Its principal known mechanism of action is as an agonist for the bitter taste receptor TAS2R38[2][3][4]. This receptor is a member of the G protein-coupled receptor (GPCR) family and is renowned for its role in the perception of bitter tastes from compounds containing a thiourea moiety[5].
The study of TAS2R38 and its agonists extends far beyond taste perception. These receptors are expressed in a variety of extra-oral tissues, including the respiratory system, thyroid gland, and immune cells, suggesting their involvement in a range of physiological processes[5][6][7]. Genetic polymorphisms in the TAS2R38 gene lead to significant individual differences in bitter taste perception and have been correlated with variations in immune responses and susceptibility to certain diseases[7]. Consequently, this compound emerges as a valuable molecular probe for investigating the structure, function, and physiological relevance of TAS2R38 in both gustatory and non-gustatory contexts.
This comprehensive guide provides detailed application notes and protocols for developing robust in vitro and in vivo research models utilizing this compound. The methodologies outlined herein are designed to be self-validating, with an emphasis on the scientific rationale behind experimental choices to ensure technical accuracy and reproducibility.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of this compound is paramount for accurate and reproducible experimental design.
| Property | Value | Source |
| CAS Number | 19030-75-2 | [1] |
| Molecular Formula | C₇H₁₀N₂O₂ | [1] |
| Molecular Weight | 154.17 g/mol | [1] |
| Appearance | White crystalline powder | [8] |
| Solubility | Sparingly soluble in aqueous buffers. Soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF). | [9] |
| Storage | Sealed in a dry environment at 2-8°C. |
Note on Solubility: For aqueous solutions, it is recommended to first dissolve this compound in a minimal amount of an organic solvent like DMSO or DMF and then dilute with the aqueous buffer of choice[9]. It is crucial to determine the final solvent concentration and include a vehicle control in all experiments to account for any solvent-induced effects.
Safety Precautions: While specific toxicity data for this compound is limited, the related compound 6-n-propylthiouracil is classified as a possible human carcinogen and a reproductive hazard. Therefore, it is imperative to handle this compound with appropriate safety measures. Always consult the material safety data sheet (MSDS) before use. Standard personal protective equipment (PPE), including gloves, lab coat, and safety goggles, should be worn. All handling of the powdered compound should be performed in a chemical fume hood to avoid inhalation.
Part 1: In Vitro Research Models - Elucidating Cellular Responses
In vitro models are indispensable for dissecting the molecular mechanisms of this compound action at the cellular level. The primary application is the investigation of TAS2R38 activation and its downstream signaling pathways.
Key Experimental System: Heterologous Expression in HEK293T Cells
Human Embryonic Kidney 293T (HEK293T) cells are a robust and widely used platform for studying GPCRs as they do not endogenously express most taste receptors. Transfection of these cells with a plasmid encoding the human TAS2R38 receptor allows for the specific investigation of PNU-mediated receptor activation.
Workflow for In Vitro TAS2R38 Activation Studies
Caption: Workflow for assessing TAS2R38 activation by this compound.
Detailed Protocol: Calcium Mobilization Assay
This protocol is designed to measure the increase in intracellular calcium concentration following the activation of the G-protein coupled TAS2R38 receptor by this compound.
Materials:
-
HEK293T cells
-
Plasmid DNA encoding human TAS2R38 (PAV or AVI haplotypes)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
96-well black, clear-bottom plates
-
This compound (powder)
-
DMSO
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Culture and Transfection:
-
Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
One day before the assay, seed the cells into a 96-well black, clear-bottom plate at a density that will result in 80-90% confluency on the day of the experiment.
-
On the day of seeding, transfect the cells with the TAS2R38 expression plasmid according to the manufacturer's protocol for your chosen transfection reagent. It is crucial to include a mock transfection control (without plasmid DNA) to assess background fluorescence.
-
Rationale: Transient transfection allows for the expression of the target receptor in a null background, enabling specific measurement of its activation.
-
-
Preparation of this compound Solutions:
-
Prepare a stock solution of this compound in DMSO (e.g., 100 mM).
-
On the day of the assay, prepare serial dilutions of the stock solution in HBSS with 20 mM HEPES to achieve the desired final concentrations (e.g., 10 µM, 40 µM, 100 µM, and a range for dose-response curves)[10][11].
-
Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and low (typically ≤ 0.1%) to avoid cellular toxicity.
-
Rationale: A dose-response curve is essential to determine the potency (EC₅₀) of this compound as a TAS2R38 agonist.
-
-
Calcium Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and a mild detergent like Pluronic F-127 (e.g., 0.02%) in HBSS with 20 mM HEPES.
-
Aspirate the culture medium from the cells and wash once with HBSS.
-
Add the loading buffer to each well and incubate for 30-60 minutes at 37°C in the dark.
-
After incubation, wash the cells twice with HBSS to remove the excess dye.
-
Rationale: Fluo-4 AM is a cell-permeant dye that is cleaved by intracellular esterases to become fluorescent and calcium-sensitive. The washing steps are critical to reduce background fluorescence.
-
-
Fluorescence Measurement:
-
Place the 96-well plate in a fluorescence plate reader equipped with an automated injection system.
-
Set the excitation and emission wavelengths appropriate for your chosen dye (e.g., 494 nm excitation and 516 nm emission for Fluo-4).
-
Record a baseline fluorescence reading for a few seconds.
-
Inject the prepared this compound solutions (and vehicle control) into the wells and continue recording the fluorescence signal for a designated period (e.g., 2-3 minutes) to capture the peak response.
-
Rationale: The automated injection and immediate reading allow for the capture of the rapid transient increase in intracellular calcium upon receptor activation.
-
-
Data Analysis:
-
Normalize the fluorescence data by dividing the fluorescence at each time point (F) by the baseline fluorescence (F₀).
-
Determine the peak fluorescence response for each concentration of this compound.
-
Plot the normalized peak fluorescence against the logarithm of the agonist concentration to generate a dose-response curve.
-
Calculate the EC₅₀ value, which is the concentration of this compound that elicits a half-maximal response.
-
Rationale: Normalization accounts for variations in cell number and dye loading between wells. The EC₅₀ value is a key metric for quantifying the potency of the agonist.
-
Part 2: In Vivo Research Models - Exploring Systemic Effects
In vivo studies are essential for understanding the systemic effects of this compound, from taste-related behaviors to its potential impact on extra-oral TAS2R38-expressing tissues.
Animal Model Selection
The choice of animal model is critical and should be guided by the research question. Mice and rats are commonly used. For studies focused on TAS2R38, it is highly recommended to use strains with known Tas2r38 genotypes, as this will significantly impact the response to this compound.
Workflow for In Vivo Studies
References
- 1. scbt.com [scbt.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Allyl Isothiocyanate: A TAS2R38 Receptor-Dependent Immune Modulator at the Interface Between Personalized Medicine and Nutrition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 5. WO2016168711A1 - Methods for detecting agglutination and compositions for use in practicing the same - Google Patents [patents.google.com]
- 6. TAS2R bitter taste receptors regulate thyroid function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Propylthiouracil | CAS#:51-52-5 | Chemsrc [chemsrc.com]
- 8. Lenacil manufacturers and suppliers in india [chemicalbook.com]
- 9. droracle.ai [droracle.ai]
- 10. WO2002032920A2 - Modified nucleosides for treatment of viral infections and abnormal cellular proliferation - Google Patents [patents.google.com]
- 11. AU2002228749B2 - Modified nucleosides for treatment of viral infections and abnormal cellular proliferation - Google Patents [patents.google.com]
Application Note: 6-n-Propylthiouracil (PTU) as a Chemical Probe for the Bitter Taste Receptor TAS2R38
A Guide for Researchers in Molecular Biology, Sensory Science, and Drug Development
Author's Note: The initial topic specified "5-n-Propyluracil." However, a comprehensive search of the scientific literature revealed a lack of documented use for this compound as a specific chemical probe in molecular biology. In contrast, its isomer, 6-n-Propylthiouracil (PTU or PROP) , is a widely characterized and extensively used chemical probe for studying the function and genetic variation of the human bitter taste receptor, TAS2R38. This guide has therefore been developed to focus on the scientifically well-established applications of 6-n-Propylthiouracil, assuming it to be the intended subject of interest due to the similarity in nomenclature.
Introduction: The Genetic Basis of Bitter Taste
The ability to perceive bitter tastes is a critical evolutionary mechanism, serving as a primary defense against ingesting toxic substances. This perception is not uniform across the human population. The compound 6-n-propylthiouracil (PTU) has been instrumental in unraveling the genetic underpinnings of this variation. PTU, and the structurally related phenylthiocarbamide (PTC), are not universally perceived as bitter. Instead, the ability to taste these compounds is a classic Mendelian trait governed by genetic polymorphisms in the TAS2R38 gene.[1] This makes PTU an invaluable chemical probe for investigating taste receptor function, human genetics, and the downstream physiological implications of taste perception, from food preference to potential associations with various health conditions.[2]
This guide provides a comprehensive overview of PTU's mechanism of action, its physicochemical properties, and detailed protocols for its use as a chemical probe to phenotype individuals based on their TAS2R38 genotype.
Physicochemical & Pharmacological Profile
A clear understanding of PTU's properties is essential for its effective use in a research setting. While its primary use as a chemical probe relates to taste, it's important to note its clinical application as an antithyroid medication.[3][4]
| Property | Value | Source |
| IUPAC Name | 6-propyl-2-sulfanylidene-1H-pyrimidin-4-one | [5] |
| Synonyms | 6-n-Propylthiouracil, PROP, PTU | [4] |
| CAS Number | 51-52-5 | [4] |
| Molecular Formula | C₇H₁₀N₂OS | [4] |
| Molecular Weight | 170.23 g/mol | [4][5] |
| Appearance | White crystalline powder | [5] |
| Solubility | Sparingly soluble in water; Soluble in ethanol and aqueous alkaline solutions. | [6] |
| Primary Target (Probe) | Bitter Taste Receptor 2 Member 38 (TAS2R38) | [1][7] |
| Primary Target (Clinical) | Thyroid Peroxidase (TPO), 5'-deiodinase | [3][5] |
Mechanism of Action: Probing the TAS2R38 Receptor
The utility of PTU as a chemical probe is centered on its specific interaction with the TAS2R38 receptor, a G protein-coupled receptor (GPCR) expressed in taste receptor cells on the tongue.[2]
-
Binding and Activation: PTU contains a thiocyanate (N-C=S) moiety, which is crucial for its interaction with the TAS2R38 receptor. Binding of PTU to the extracellular domain of TAS2R38 induces a conformational change.
-
Signal Transduction: This activation stimulates the associated G protein, gustducin. The gustducin βγ subunits, in turn, activate phospholipase C-β2 (PLCβ2), leading to the production of inositol triphosphate (IP₃). IP₃ triggers the release of intracellular calcium (Ca²⁺), which opens TRPM5 channels, leading to cell depolarization and the transmission of a nerve signal to the brain, which is interpreted as a bitter taste.
The sensitivity to PTU is determined by haplotypes of the TAS2R38 gene. Three common single nucleotide polymorphisms (SNPs) result in two primary haplotypes:
-
PAV (Proline, Alanine, Valine): The "taster" allele. Individuals with at least one copy of the PAV haplotype can perceive PTU as bitter.[8]
-
AVI (Alanine, Valine, Isoleucine): The "non-taster" allele. Homozygous AVI/AVI individuals perceive little to no bitterness from PTU.[8][9]
This clear genotype-phenotype correlation allows researchers to use a simple taste test with PTU to infer an individual's likely TAS2R38 genetic makeup.
Caption: PTU signal transduction pathway in a "taster" cell.
Experimental Protocols: Phenotyping with PTU
Using PTU to determine taste phenotype is a straightforward and common procedure in sensory science and genetics labs. The following protocols provide standardized methods for this application.
Protocol 4.1: Preparation of PTU Solutions
Causality: Accurate solution preparation is critical for reproducible results. A concentration series is used to determine taste thresholds, while a single suprathreshold concentration is often used for simple taster/non-taster classification. Ethanol is sometimes used to aid dissolution before dilution in water, but its own taste must be controlled for.
Materials:
-
6-n-Propylthiouracil powder (CAS 51-52-5)
-
Deionized or purified water
-
Optional: Food-grade ethanol
-
Analytical balance and appropriate glassware
Procedure:
-
Stock Solution (e.g., 3.2 mM):
-
Weigh 54.5 mg of PTU powder.
-
Dissolve in a small amount of warm water or ethanol if necessary.
-
Bring the final volume to 100 mL with purified water in a volumetric flask. This yields a 3.2 mM solution, which is perceived as extremely bitter by "supertasters."
-
-
Serial Dilutions:
-
Prepare a series of solutions by serial dilution from the stock to create concentrations such as 1.0 mM, 0.32 mM, 0.10 mM, and 0.032 mM.[9] These are used for determining detection thresholds.
-
-
Control Solution:
-
Prepare a "blank" solution containing only the solvent (purified water) used for the PTU solutions.
-
Self-Validation: All solutions should be prepared fresh or stored properly (refrigerated, protected from light) for a limited time. A small panel of known tasters and non-tasters can validate a new batch of solutions before a large experiment.
Protocol 4.2: Subject Phenotyping using Filter Paper Strips
Causality: This is a rapid, low-cost method for screening large numbers of participants. It classifies individuals into broad categories of taster vs. non-taster.
Materials:
-
PTU solution (a suprathreshold concentration, e.g., ~0.5-1.0 mM)
-
Control solution (water)
-
Filter paper strips (e.g., Whatman Grade 1)
-
Gloves and clean forceps
Procedure:
-
Impregnate one set of filter paper strips with the PTU solution and let them air dry completely in a clean environment.
-
Impregnate a second set of strips with the control solution (water) and let them dry.
-
Provide the participant with a control strip first to establish a baseline. Ask them to place it on their tongue and describe the taste.
-
Next, provide the PTU-impregnated strip. Ask the participant to place it on their tongue.
-
Record their response using a simple categorical scale:
-
Non-taster: No taste or tastes like paper (same as control).
-
Taster: Reports a distinctly bitter taste.
-
Supertaster (optional): Reports an extremely strong, unpleasant bitter taste.
-
Protocol 4.3: Threshold Determination using Sip-and-Spit Method
Causality: This method provides more quantitative data than paper strips by identifying the lowest concentration at which an individual can reliably detect the taste of PTU. It is more precise for distinguishing between medium-tasters and supertasters.
Materials:
-
Serial dilutions of PTU solutions (from Protocol 4.1)
-
Control (water)
-
Disposable cups, labeled with randomized codes
-
Water for rinsing
-
Spit cup
Procedure:
-
Acclimatization: Have the participant rinse their mouth thoroughly with water.
-
Presentation: Present the solutions in ascending order of concentration, from the most dilute to the most concentrated. For each concentration, present two cups: one with PTU and one with water (control), in a randomized order.
-
Tasting: Instruct the participant to take a small sip from the first cup, swish it in their mouth for 5-10 seconds, and then spit it out.
-
Identification: Ask the participant to identify which of the two cups contained a taste other than water.
-
Rinsing: Ensure the participant rinses their mouth with water between each pair of samples.
-
Threshold: The detection threshold is the lowest concentration at which the participant can correctly identify the PTU sample three times in a row.
Caption: Experimental workflow for PTU phenotyping.
Trustworthiness: Controls and Considerations
To ensure the validity of phenotyping results, several factors must be controlled:
-
Negative Control: Always use a water or vehicle-only control to ensure the subject is not responding to the paper or the solvent itself.
-
Age and Sex: Taste perception can vary with age and sex; these demographic variables should be recorded and considered during data analysis.[8]
-
Oral Hygiene: Participants should refrain from eating, drinking (except water), or smoking for at least one hour before testing, as these can affect taste perception.
-
Clinical Relevance: When using PTU, be aware of its clinical function as an antithyroid drug.[10][11] The amounts used for taste testing are minuscule and pose no risk, but this context is important for a complete scientific understanding of the compound.
Conclusion
6-n-Propylthiouracil (PTU) is a powerful and accessible chemical probe for exploring the functional genomics of taste. Its specific interaction with the TAS2R38 receptor provides a direct link between a molecular target, a genetic polymorphism, and a measurable human phenotype. By employing the standardized protocols outlined in this guide, researchers can reliably phenotype individuals, enabling further studies into the influence of taste genetics on diet, behavior, and disease.
References
- 1. TAS2R38 - Wikipedia [en.wikipedia.org]
- 2. Brassica oleracea - Wikipedia [en.wikipedia.org]
- 3. Propylthiouracil | CAS#:51-52-5 | Chemsrc [chemsrc.com]
- 4. Propylthiouracil - Wikipedia [en.wikipedia.org]
- 5. Propylthiouracil | C7H10N2OS | CID 657298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. reference.medscape.com [reference.medscape.com]
- 7. TAS2R38 taste 2 receptor member 38 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 8. Self-reported Smoking Status, TAS2R38 Variants, and Propylthiouracil Phenotype: An Exploratory Crowdsourced Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. metaphactory [semopenalex.org]
- 10. Propylthiouracil (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 11. Propylthiouracil (PTU) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Navigating the Research Frontier of 5-n-Propyluracil: A Guide to its Biochemical Applications
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the practical applications of 5-n-Propyluracil in biochemical research. Moving beyond a rigid template, this guide is structured to provide a deep, contextual understanding of the compound, from its foundational biochemistry to detailed, adaptable experimental protocols.
Introduction: Unveiling the Potential of a Lesser-Known Uracil Analog
This compound is a derivative of the pyrimidine nucleobase, uracil, characterized by a propyl group at the 5th position of the uracil ring. While its thio-analog, 6-n-propyl-2-thiouracil (PTU), is a well-established antithyroid drug, this compound remains a less-explored molecule with significant research potential.[1] Its structural similarity to both a key component of RNA and a known therapeutic agent places it at the intersection of several exciting research avenues, including endocrinology, oncology, and virology. This guide will illuminate the current understanding of this compound and provide a framework for its investigation in the laboratory.
Core Biochemical Profile and Rationale for Investigation
The rationale for investigating this compound stems from its unique chemical structure. The uracil backbone provides a scaffold for potential interactions with enzymes involved in nucleic acid metabolism, while the 5-n-propyl group introduces a hydrophobic element that can influence its binding to protein targets.
| Property | Value | Source |
| Chemical Formula | C₇H₁₀N₂O₂ | [1] |
| Molecular Weight | 154.17 g/mol | [1] |
| IUPAC Name | 5-propylpyrimidine-2,4(1H,3H)-dione | [1] |
| Known/Potential Roles | Antithyroid agent, Antiviral agent, Anticancer agent | [1][2] |
The primary hypothesis for its bioactivity is its ability to act as a competitive inhibitor or a fraudulent substrate for enzymes that recognize uracil or thymine.
Application Note I: this compound as a Potential Antithyroid Agent
Scientific Rationale: The most direct, albeit under-documented, application of this compound is as an antithyroid agent.[1] This activity is likely analogous to that of its close relative, Propylthiouracil (PTU), which inhibits thyroperoxidase (TPO), a key enzyme in thyroid hormone synthesis.[3][4][5][6] TPO catalyzes the iodination of tyrosine residues on thyroglobulin and the subsequent coupling of these residues to form thyroxine (T4) and triiodothyronine (T3).[3][4][6] The uracil core of this compound could mimic a substrate or cofactor, leading to the inhibition of this crucial pathway.
Experimental Workflow: In Vitro Thyroperoxidase Inhibition Assay
This protocol is adapted from established assays for other thyroperoxidase inhibitors.[7]
Caption: Workflow for in vitro TPO inhibition assay.
Detailed Protocol: Thyroperoxidase (TPO) Inhibition Assay
-
Preparation of Reagents:
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute to obtain a range of concentrations (e.g., 0.1 µM to 100 µM).
-
TPO Source: Isolate microsomal fractions from porcine or bovine thyroid glands as a source of TPO.
-
Assay Buffer: Prepare a phosphate buffer (pH 7.4) containing potassium iodide (KI) and a chromogenic substrate (e.g., guaiacol).
-
-
Assay Procedure:
-
In a 96-well plate, add 20 µL of varying concentrations of this compound or PTU (as a positive control).
-
Add 160 µL of the assay buffer to each well.
-
Add 10 µL of the TPO-containing microsomal suspension.
-
Initiate the reaction by adding 10 µL of H₂O₂.
-
Immediately measure the change in absorbance at a specific wavelength (e.g., 470 nm for guaiacol oxidation) over time using a plate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by fitting the data to a dose-response curve.
-
Application Note II: Investigating this compound in Cancer Research
Scientific Rationale: Uracil analogs are a cornerstone of cancer chemotherapy. The most notable example is 5-fluorouracil (5-FU), which inhibits thymidylate synthase, an enzyme critical for DNA synthesis and repair. The structural similarity of this compound to these compounds suggests its potential as an anticancer agent.[1] Furthermore, derivatives of 6-propyluracil have demonstrated cytotoxic activity in vitro and in vivo.[8] The propyl group at the 5-position may facilitate binding to hydrophobic pockets in target enzymes or receptors involved in cell proliferation.
Experimental Workflow: Cell Viability and Cytotoxicity Assays
Caption: Workflow for cell viability and cytotoxicity assays.
Detailed Protocol: MTT Assay for Cell Viability
-
Cell Culture and Seeding:
-
Culture a relevant cancer cell line (e.g., HeLa, MCF-7) in appropriate media.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Treatment:
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified CO₂ incubator.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the drug concentration and determine the IC₅₀ value.
-
Application Note III: this compound as a Potential Antiviral Agent
Scientific Rationale: Modified nucleosides are a major class of antiviral drugs. They act by inhibiting viral polymerases, leading to the termination of viral genome replication. A patent has listed this compound as a modified nucleoside for the potential treatment of RNA viruses such as Flaviviridae (e.g., Hepatitis C, Dengue), Orthomyxoviridae (e.g., Influenza), and Paramyxoviridae (e.g., Measles, Mumps).[2] The hypothesis is that this compound, after intracellular conversion to its nucleotide form, could be incorporated into the growing viral RNA chain by the viral RNA-dependent RNA polymerase (RdRp), causing chain termination or introducing mutations.
Experimental Workflow: Viral Replication Inhibition Assay
Caption: Workflow for viral replication inhibition assay.
Detailed Protocol: Plaque Reduction Assay
-
Cell and Virus Preparation:
-
Grow a monolayer of a susceptible host cell line (e.g., Vero cells for many viruses) in 6-well plates.
-
Prepare a stock of the virus with a known titer.
-
-
Infection and Treatment:
-
Wash the cell monolayers with PBS.
-
Infect the cells with the virus at a multiplicity of infection (MOI) that will produce a countable number of plaques (e.g., 100 plaque-forming units per well).
-
After a 1-hour adsorption period, remove the viral inoculum.
-
Overlay the cells with a semi-solid medium (e.g., agarose or methylcellulose) containing various concentrations of this compound.
-
-
Plaque Visualization and Counting:
-
Incubate the plates at the optimal temperature for the virus for a period that allows for plaque formation (typically 2-5 days).
-
Fix the cells (e.g., with 10% formalin) and stain with a solution like crystal violet to visualize the plaques.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each drug concentration compared to the untreated control.
-
Determine the EC₅₀ value (the effective concentration that reduces the number of plaques by 50%).
-
Conclusion and Future Directions
This compound represents an intriguing molecule with a largely unexplored therapeutic potential. The application notes and protocols provided in this guide offer a starting point for researchers to investigate its bioactivity in the fields of endocrinology, oncology, and virology. Future research should focus on elucidating its precise molecular targets and mechanisms of action. Structure-activity relationship studies of a broader range of 5- and 6-substituted uracil analogs could lead to the development of more potent and selective therapeutic agents.
References
- 1. CAS 19030-75-2: this compound | CymitQuimica [cymitquimica.com]
- 2. РоÑпаÑÐµÐ½Ñ Ð¿Ð»Ð°ÑÑоÑма [searchplatform.rospatent.gov.ru]
- 3. Propylthiouracil - Wikipedia [en.wikipedia.org]
- 4. Propylthiouracil | CAS#:51-52-5 | Chemsrc [chemsrc.com]
- 5. droracle.ai [droracle.ai]
- 6. Propylthiouracil (PTU) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Thiouracil Derivatives as Potential Antithyroid Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
troubleshooting 5-n-Propyluracil synthesis impurities
Welcome to the technical support center for the synthesis of 5-n-Propyluracil. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during its synthesis. The information provided herein is curated to offer practical, experience-driven advice to ensure the successful and efficient production of high-purity this compound.
Troubleshooting Guide: Impurity Profiles and Reaction Failures
This section addresses specific, common problems encountered during the synthesis of this compound. Each issue is presented in a question-and-answer format, providing a clear explanation of the cause and a detailed, step-by-step protocol for resolution.
Question 1: My reaction to synthesize this compound from uracil and n-propyl bromide resulted in a low yield and a significant amount of unreacted uracil. What went wrong?
Answer:
This is a frequent challenge, and the root cause often lies in suboptimal reaction conditions, specifically related to the base and solvent system, as well as the activation of the C5 position of the uracil ring. Direct alkylation of uracil at the C5 position is notoriously difficult due to the electron-rich nature of the pyrimidine ring, which favors N-alkylation.
Causality Explained:
-
N-Alkylation vs. C-Alkylation: The nitrogen atoms (N1 and N3) of the uracil ring are more nucleophilic than the C5 carbon. Without proper reaction design, the propyl group will preferentially add to the nitrogens, leading to a mixture of N-propylated isomers and leaving the desired C5-alkylation product as a minor component.
-
Insufficient Activation of C5: To favor C-alkylation, the C5 position needs to be activated, often through a halogenation-dehalogenation strategy or by using a pre-functionalized uracil derivative.
-
Base and Solvent Choice: The choice of base and solvent is critical. A strong, non-nucleophilic base is required to deprotonate the uracil, and the solvent must be able to dissolve the starting materials and facilitate the reaction without participating in side reactions.
Troubleshooting Protocol:
A more robust and widely accepted method involves a two-step process: halogenation of the uracil followed by a coupling reaction.
Step 1: 5-Bromouracil Synthesis
-
Dissolve Uracil: In a round-bottom flask equipped with a magnetic stirrer, dissolve uracil in a suitable solvent such as glacial acetic acid.
-
Add Bromine: Slowly add a solution of bromine in acetic acid to the uracil solution at room temperature. The reaction is typically exothermic, so controlled addition is key.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the uracil spot and the appearance of a new, less polar spot indicates the formation of 5-bromouracil.
-
Work-up: Once the reaction is complete, the product can be precipitated by adding water. The solid 5-bromouracil is then collected by filtration, washed with water to remove acetic acid, and dried.
Step 2: Suzuki or Stille Coupling with an n-Propyl Reagent
-
Reactants: In a reaction vessel, combine 5-bromouracil, a palladium catalyst (e.g., Pd(PPh₃)₄), a suitable base (e.g., K₂CO₃ or Cs₂CO₃), and an n-propyl boronic acid or ester (for Suzuki coupling) or n-propyltri-n-butyltin (for Stille coupling).
-
Solvent: Use a solvent system such as a mixture of dioxane and water.
-
Inert Atmosphere: The reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation of the palladium catalyst.
-
Heating: Heat the reaction mixture to reflux and monitor its progress by TLC or HPLC.
-
Purification: After completion, the reaction mixture is cooled, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is typically purified by column chromatography on silica gel to yield pure this compound.
This two-step approach provides a much more reliable and higher-yielding synthesis of this compound by directing the alkylation specifically to the C5 position.
Question 2: I'm observing an impurity with a mass corresponding to a di-propylated uracil. How can I prevent this over-alkylation?
Answer:
The formation of di-propylated uracil, likely at both a nitrogen and the C5 position, is a classic example of over-alkylation. This occurs when the reaction conditions are too harsh or when the stoichiometry of the reactants is not carefully controlled.
Causality Explained:
-
Excess Alkylating Agent: Using a large excess of n-propyl bromide can lead to the alkylation of both the desired C5 position and one of the ring nitrogens.
-
Strongly Basic Conditions: Highly basic conditions can lead to the deprotonation of both the N-H protons and facilitate multiple alkylation events.
-
Reaction Time and Temperature: Prolonged reaction times or excessively high temperatures can provide the necessary energy for the less favorable second alkylation to occur.
Troubleshooting Protocol:
-
Stoichiometric Control: Carefully control the stoichiometry of your reactants. Use a slight excess (1.1 to 1.5 equivalents) of the n-propylating agent. A large excess should be avoided.
-
Controlled Addition: Add the n-propylating agent slowly and in a controlled manner to the reaction mixture. This helps to maintain a low instantaneous concentration of the alkylating agent, disfavoring multiple additions.
-
Optimize Base and Temperature: Consider using a milder base or a lower reaction temperature. For instance, if you are using a strong base like sodium hydride, you might switch to a carbonate base like potassium carbonate, which is less aggressive.
-
Reaction Monitoring: Closely monitor the reaction progress by TLC or HPLC. Quench the reaction as soon as the starting material is consumed to a satisfactory level and before significant amounts of the di-propylated product are formed.
Workflow for Minimizing Di-propylation:
Caption: Controlled Suzuki coupling workflow to minimize over-alkylation.
Question 3: My final product of this compound is contaminated with residual palladium catalyst. What is the most effective way to remove it?
Answer:
Residual palladium from coupling reactions is a common and critical impurity to remove, especially for pharmaceutical applications. Several methods can be employed, ranging from simple filtration to more advanced scavenging techniques.
Causality Explained:
-
Catalyst State: The palladium catalyst can exist in various forms at the end of the reaction, including soluble species and colloidal nanoparticles, which can be difficult to remove by standard filtration.
-
Product Chelation: The product itself, containing nitrogen and oxygen atoms, can sometimes chelate with the palladium, making it more soluble in the organic phase and harder to separate.
Troubleshooting Protocol: Palladium Scavenging
-
Activated Carbon Treatment:
-
Procedure: After the reaction work-up, dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Add activated carbon (charcoal), typically 5-10% by weight of the crude product.
-
Mechanism: The high surface area of activated carbon effectively adsorbs palladium species.
-
Execution: Stir the mixture at room temperature for several hours or gently heat it. Be cautious, as some catalysts can be pyrophoric.
-
Removal: Filter the mixture through a pad of Celite® to remove the activated carbon. The Celite® helps to prevent fine carbon particles from passing through the filter paper.
-
Analysis: Analyze the filtrate for palladium content using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to confirm its removal to the desired level.
-
-
Thiol-Based Scavengers:
-
Procedure: Use commercially available silica-bound thiol scavengers (e.g., SiliaMetS® Thiol) or polymer-bound scavengers.
-
Mechanism: The thiol groups have a high affinity for palladium and will selectively bind to it, forming a solid that can be filtered off.
-
Execution: Add the scavenger to the solution of the crude product and stir for a few hours at room temperature or with gentle heating.
-
Removal: Filter off the scavenger resin.
-
Advantage: These scavengers are often more selective and can result in lower product loss compared to activated carbon.
-
Quantitative Data Summary: Palladium Removal Efficiency
| Scavenging Method | Typical Loading | Contact Time | Temperature | Typical Pd Removal | Product Loss |
| Activated Carbon | 5-10 wt% | 2-12 h | 25-40 °C | >95% | 5-15% |
| Silica-Thiol Scavenger | 3-5 equivalents | 1-6 h | 25 °C | >99% | <5% |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent and reliable method for synthesizing this compound is not a direct alkylation of uracil. Instead, it typically involves a multi-step synthesis that ensures regioselectivity at the C5 position. A common approach is the condensation of a β-ketoester with thiourea, followed by desulfurization.[1] Specifically, the condensation of ethyl 2-propyl-3-oxobutanoate with thiourea in the presence of a base like sodium ethoxide yields 6-propyl-2-thiouracil.[1] Subsequent oxidative desulfurization or other methods can then be used to obtain this compound. Another robust method is the palladium-catalyzed cross-coupling of a 5-halouracil (e.g., 5-bromouracil or 5-iodouracil) with an appropriate organometallic reagent, such as n-propylboronic acid (Suzuki coupling) or an organozinc reagent (Negishi coupling).[2]
Q2: What are the critical parameters to control during the synthesis to ensure high purity?
Several parameters are critical for achieving high purity this compound:
-
Purity of Starting Materials: The purity of uracil (or its derivative) and the alkylating/coupling agent is paramount. Impurities in the starting materials can lead to side products that are difficult to remove.
-
Reaction Stoichiometry: Precise control over the molar ratios of reactants, catalyst, and base is crucial to prevent side reactions like over-alkylation or incomplete conversion.
-
Temperature Control: Many of the reactions involved are temperature-sensitive. Maintaining the optimal temperature range is essential for maximizing the yield of the desired product and minimizing the formation of impurities.
-
Inert Atmosphere: For palladium-catalyzed reactions, maintaining an inert atmosphere (e.g., nitrogen or argon) is non-negotiable to prevent the oxidation and deactivation of the catalyst.
-
Effective Purification: A well-designed purification strategy, often involving recrystallization or column chromatography, is necessary to remove unreacted starting materials, byproducts, and catalyst residues. The choice of solvent for recrystallization is particularly important and should be optimized.
Q3: What analytical techniques are recommended for monitoring the reaction and assessing the final product's purity?
A combination of chromatographic and spectroscopic techniques is recommended for comprehensive analysis:
-
Thin Layer Chromatography (TLC): An indispensable tool for rapid, real-time monitoring of reaction progress. It allows for a quick assessment of the consumption of starting materials and the formation of the product.
-
High-Performance Liquid Chromatography (HPLC): The primary technique for quantitative analysis of purity. A validated Reverse-Phase HPLC (RP-HPLC) method can accurately determine the percentage of this compound and quantify any impurities.[3][4] A typical method might use a C18 column with a mobile phase of acetonitrile and a phosphate buffer.[4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying unknown impurities by providing molecular weight information. This is particularly useful for troubleshooting unexpected side reactions.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The gold standard for structural elucidation of the final product and for confirming its identity. It can also be used to identify and quantify impurities if their signals do not overlap with the product's signals.
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): Specifically used to quantify trace amounts of residual metals, such as palladium, from catalytic reactions.
References
- 1. Propylthiouracil synthesis - chemicalbook [chemicalbook.com]
- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 3. researchgate.net [researchgate.net]
- 4. Innovative RP-HPLC Technique for Method Development and Validation of Propylthiouracil Tablets – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 5. Simultaneous Quantification of Propylthiouracil and Its N-β-d Glucuronide by HPLC-MS/MS: Application to a Metabolic Study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 5-n-Propyluracil Reaction Yield
Welcome to the technical support center for the synthesis of 5-n-propyluracil. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for this specific synthesis. Our goal is to equip you with the scientific rationale behind experimental choices to empower you to maximize your reaction yield and purity.
Introduction: A Tale of Two Reactions
The synthesis of this compound is most effectively achieved through a robust two-step process. This pathway offers a reliable and scalable method for the production of this key substituted pyrimidine. The overall synthetic scheme is as follows:
-
Step 1: The Wittig Reaction. This classic olefination reaction is employed to form the carbon-carbon double bond, converting 5-formyluracil into 5-(prop-1-en-1-yl)uracil.
-
Step 2: Catalytic Hydrogenation. The alkene intermediate is then reduced to the desired saturated n-propyl side chain using a palladium on carbon (Pd/C) catalyst.
This guide will dissect each of these stages, providing detailed protocols, troubleshooting advice, and answers to frequently asked questions.
Visualizing the Workflow
Caption: A high-level overview of the two-step synthesis of this compound.
Part 1: The Wittig Reaction - Forging the Alkene Intermediate
The Wittig reaction is a cornerstone of organic synthesis for its reliability in forming carbon-carbon double bonds from carbonyls.[1][2] In our case, we will be reacting 5-formyluracil with the ylide generated from ethyltriphenylphosphonium bromide.
Detailed Experimental Protocol: Synthesis of 5-(prop-1-en-1-yl)uracil
-
Ylide Generation:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend ethyltriphenylphosphonium bromide (1.1 eq.) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH) (1.05 eq.), dropwise. The formation of the ylide is often indicated by a color change to deep orange or red.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
-
Wittig Reaction:
-
In a separate flask, dissolve 5-formyluracil (1.0 eq.) in a minimal amount of anhydrous dimethylformamide (DMF) or THF. Gentle warming may be necessary to achieve dissolution.
-
Cool the ylide solution back to 0 °C and slowly add the solution of 5-formyluracil.
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Work-up and Isolation:
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product will be a mixture of the desired 5-(prop-1-en-1-yl)uracil and triphenylphosphine oxide.
-
Troubleshooting the Wittig Reaction
| Issue | Potential Cause(s) | Troubleshooting Steps & Scientific Rationale |
| Low or No Product Formation | 1. Incomplete ylide formation. 2. Deactivation of the ylide. 3. Poor solubility of 5-formyluracil. | 1. Ensure all glassware is rigorously dried and the reaction is under a strict inert atmosphere. The ylide is highly reactive and sensitive to moisture and oxygen. 2. Use freshly opened or titrated n-BuLi. The concentration of commercially available n-BuLi can decrease over time. 3. Consider using a co-solvent like DMF to improve the solubility of 5-formyluracil. Ensure complete dissolution before adding to the ylide solution. |
| Mixture of Z and E Isomers | The stereoselectivity of the Wittig reaction is dependent on the stability of the ylide. Non-stabilized ylides, such as the one used here, tend to favor the Z-isomer.[2] | 1. Characterize the isomer ratio using ¹H NMR spectroscopy. The coupling constants (J-values) for the vinylic protons are typically larger for the trans (E) isomer (around 12-18 Hz) compared to the cis (Z) isomer (around 6-12 Hz).[3] 2. For the purpose of synthesizing this compound, separation of the isomers is often unnecessary as both will be reduced in the subsequent hydrogenation step. |
| Difficulty Removing Triphenylphosphine Oxide | Triphenylphosphine oxide is a common and often troublesome byproduct of the Wittig reaction. | 1. Chromatography: Flash column chromatography on silica gel is an effective method for separation. 2. Precipitation/Filtration: In some cases, triphenylphosphine oxide can be precipitated out of a non-polar solvent like diethyl ether or hexanes. 3. Aqueous Extraction: In some specific cases, conversion to a water-soluble complex can aid in its removal. |
FAQs: Wittig Reaction
-
Q: Why is an inert atmosphere so critical for this reaction?
-
A: The phosphorus ylide is a strong base and a potent nucleophile, making it highly reactive with both water and oxygen. Exposure to air will quench the ylide, leading to a significant decrease in yield.
-
-
Q: Can I use a different base to generate the ylide?
-
A: Yes, other strong bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) can be used. However, n-BuLi is often preferred for its high reactivity and clean reaction profile.
-
-
Q: Is it necessary to purify the 5-(prop-1-en-1-yl)uracil before the hydrogenation step?
-
A: While not always strictly necessary, purification at this stage can simplify the final purification. If the Wittig reaction proceeds cleanly, you may be able to carry the crude material directly to the next step after a basic workup to remove the triphenylphosphine oxide. However, for optimal results and to avoid catalyst poisoning in the next step, a chromatographic purification is recommended.
-
Part 2: Catalytic Hydrogenation - Saturating the Double Bond
Catalytic hydrogenation is a widely used method for the reduction of alkenes to alkanes.[4][5] In this step, we will use hydrogen gas and a palladium on carbon (Pd/C) catalyst to convert 5-(prop-1-en-1-yl)uracil to our target molecule, this compound.
Detailed Experimental Protocol: Synthesis of this compound
-
Reaction Setup:
-
In a hydrogenation flask or a thick-walled round-bottom flask, dissolve the 5-(prop-1-en-1-yl)uracil (1.0 eq.) in a suitable solvent such as ethanol, methanol, or ethyl acetate.
-
Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol%). The catalyst should be handled with care as it can be pyrophoric.
-
Seal the flask and purge the system with an inert gas (argon or nitrogen) before introducing hydrogen.
-
-
Hydrogenation:
-
Introduce hydrogen gas to the reaction vessel. This can be done using a hydrogen-filled balloon for atmospheric pressure reactions or a Parr hydrogenator for reactions requiring higher pressure.
-
Stir the reaction mixture vigorously to ensure good mixing of the substrate, catalyst, and hydrogen.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or by monitoring hydrogen uptake.
-
-
Work-up and Isolation:
-
Once the reaction is complete, carefully vent the hydrogen and purge the system with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst on the filter paper can be pyrophoric and should be quenched with water before disposal.
-
Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Troubleshooting Catalytic Hydrogenation
| Issue | Potential Cause(s) | Troubleshooting Steps & Scientific Rationale |
| Incomplete Reaction | 1. Inactive catalyst. 2. Insufficient hydrogen pressure or poor mixing. 3. Catalyst poisoning. | 1. Use fresh, high-quality Pd/C catalyst. The activity of the catalyst can diminish over time. 2. Ensure vigorous stirring to facilitate the interaction between the substrate, catalyst, and hydrogen. For more stubborn reductions, increasing the hydrogen pressure using a Parr apparatus may be necessary. 3. Impurities from the previous step, particularly sulfur-containing compounds or residual phosphines, can poison the palladium catalyst. Ensure the intermediate is sufficiently pure. |
| Reduction of the Uracil Ring | Over-reduction of the pyrimidine ring can occur under harsh hydrogenation conditions. | 1. Use milder reaction conditions: lower hydrogen pressure (e.g., atmospheric pressure with a balloon), lower temperature, and shorter reaction times. 2. Carefully monitor the reaction progress and stop the reaction as soon as the starting material is consumed. |
| Low Product Recovery | The product may adsorb onto the catalyst or Celite® during filtration. | 1. After filtering the reaction mixture, wash the Celite® pad thoroughly with the reaction solvent to ensure all the product is recovered. 2. If the product has limited solubility, consider using a warmer solvent for filtration. |
FAQs: Catalytic Hydrogenation
-
Q: How do I safely handle the Pd/C catalyst?
-
A: Dry Pd/C can be pyrophoric, meaning it can ignite spontaneously in air. It is best handled in an inert atmosphere or as a wet paste. After the reaction, the catalyst on the filter paper should be kept wet with water and disposed of in a designated waste container.
-
-
Q: What is the purpose of the Celite®?
-
A: Celite® is a diatomaceous earth filter aid. It forms a porous filter bed that helps to trap the fine particles of the Pd/C catalyst, preventing them from passing through the filter paper and contaminating the product.
-
-
Q: Can I use a different catalyst?
-
A: While Pd/C is the most common and generally effective catalyst for this transformation, other catalysts such as platinum oxide (Adam's catalyst) or Raney nickel could also be used. However, reaction conditions would need to be re-optimized.
-
Part 3: Purification and Characterization
Purification by Recrystallization
Recrystallization is an effective method for purifying the final this compound product.[6] The key is to find a solvent system in which the compound is soluble at high temperatures but sparingly soluble at low temperatures.
General Recrystallization Procedure:
-
Dissolve the crude this compound in a minimal amount of a hot solvent or solvent mixture (e.g., ethanol/water, ethyl acetate/hexanes).
-
If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution filtered.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Characterization Data
The identity and purity of the synthesized this compound should be confirmed by analytical techniques.
| Technique | Expected Observations for this compound |
| ¹H NMR | Signals corresponding to the uracil ring protons and the n-propyl side chain (a triplet for the terminal methyl group, a sextet for the central methylene group, and a triplet for the methylene group attached to the ring). |
| ¹³C NMR | Resonances for the carbonyl carbons, the olefinic carbons of the uracil ring, and the three distinct carbons of the n-propyl group. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the mass of this compound (C₇H₁₀N₂O₂, MW: 154.17 g/mol ).[6] |
Visualizing the Key Transformation
Caption: The core chemical transformations in the synthesis of this compound.
References
- 1. Pd-C-induced catalytic transfer hydrogenation with triethylsilane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Propylthiouracil (PTU) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. Propylthiouracil - Wikipedia [en.wikipedia.org]
- 5. Isolation and structural characterization of dihydrobenzofuran congeners of licochalcone A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Improving 5-n-Propyluracil Solubility for In Vitro Assays
Welcome to the technical support guide for 5-n-Propyluracil. This document is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in their in vitro experimental setups. Poor solubility is a primary source of experimental variability and can lead to inaccurate potency measurements and misleading structure-activity relationships (SAR). This guide provides a systematic, question-and-answer-based approach to understanding, troubleshooting, and overcoming these challenges.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental properties of this compound, and why is it difficult to dissolve?
This compound (CAS: 19030-75-2) is a uracil derivative with a molecular weight of 154.17 g/mol and a molecular formula of C₇H₁₀N₂O₂[1][2]. Like many heterocyclic compounds with both hydrogen bond donors (the N-H groups) and a nonpolar alkyl chain, it exhibits limited solubility in aqueous solutions. The crystalline structure of the molecule, stabilized by hydrogen bonding in the solid state, requires significant energy to be disrupted by water molecules. Its predicted LogP of ~0.0157 suggests it is not excessively lipophilic, but its solubility is still a practical challenge in polar, aqueous environments typical of in vitro assays[1].
Q2: What is the best solvent to use for creating an initial high-concentration stock solution?
For initial stock solution preparation, a high-purity, polar aprotic solvent is recommended.
-
Primary Recommendation: Dimethyl sulfoxide (DMSO) .
-
Why? DMSO is an exceptional solubilizing agent for a wide range of organic molecules. Its high polarity and ability to act as both a hydrogen bond acceptor and a weak donor allow it to effectively disrupt the crystal lattice of compounds like this compound. For the structurally related compound 6-propyl-2-thiouracil (PTU), DMSO is a recommended solvent, suggesting it is a logical starting point[3][4].
-
-
Alternatives: If DMSO is incompatible with your assay, consider Dimethylformamide (DMF) or Ethanol . PTU is soluble in both of these solvents, though typically at lower concentrations than in DMSO[3].
It is critical to create a high-concentration primary stock (e.g., 10-50 mM) in 100% organic solvent to minimize the volume of solvent added to your final assay, thereby reducing the risk of solvent-induced artifacts.
Q3: My compound precipitates immediately when I dilute my DMSO stock into cell culture media or buffer. What is happening and what is the first thing I should do?
This is the most common solubility issue and is caused by creating a supersaturated aqueous solution. The DMSO keeps the compound solubilized, but when this solution is diluted into an aqueous system where the compound's solubility is low, it rapidly "crashes out" of solution.
Immediate Troubleshooting Steps:
-
Reduce the Final Concentration: Your target concentration may be above the solubility limit of the compound in the final assay medium. Try a lower concentration.
-
Control the DMSO Concentration: Ensure the final percentage of DMSO in your assay is as low as possible (ideally <0.5%, and almost always <1%) to avoid cell toxicity and other artifacts. However, a slightly higher DMSO concentration (e.g., moving from 0.1% to 0.5%) can sometimes maintain solubility.
-
Use Serial Dilutions: Avoid a large, single-step dilution (e.g., 1:1000). Instead, perform intermediate serial dilutions in your aqueous buffer or media. This gradual reduction in solvent concentration can sometimes prevent shock precipitation.
-
Pre-warm the Aqueous Medium: Gently warming your buffer or media to the assay temperature (e.g., 37°C) before adding the compound stock can sometimes improve solubility.
In-Depth Troubleshooting and Optimization Guides
Issue: Persistent precipitation occurs even at low concentrations, or I need to achieve a higher final concentration.
If basic troubleshooting fails, a more systematic approach to formulation is required. The goal is to modify the vehicle (the final solution) to increase the solubility of this compound.
The Principle: The uracil ring contains two acidic protons (at N1 and N3) with pKa values generally in the range of 8-10. By increasing the pH of the solution above the pKa, you deprotonate the molecule, creating an anion. This charged species is significantly more soluble in aqueous media than the neutral form[5]. The related compound, propylthiouracil, is freely soluble in aqueous solutions of alkali hydroxides like NaOH[6][7].
Experimental Approach:
-
Prepare a set of buffers with varying pH values (e.g., pH 7.4, 8.0, 8.5, 9.0).
-
Add the this compound stock solution to each buffer to your target concentration.
-
Visually inspect for precipitation and, if possible, quantify the concentration of the dissolved compound after centrifugation using HPLC-UV.
-
Caution: Ensure the final pH is compatible with your biological system (e.g., cells, enzymes). Most cell cultures are sensitive to pH shifts outside the 7.2-7.6 range. This method is often more suitable for cell-free biochemical assays.
The Principle: Co-solvents are water-miscible organic solvents that, when added to water, alter the polarity of the solvent system, making it more favorable for less polar compounds[5][8].
Experimental Approach:
-
While you want to minimize the primary stock solvent (like DMSO), you can formulate your final assay buffer to contain a small, fixed percentage of a co-solvent.
-
Recommended Co-solvents: Ethanol, propylene glycol, or polyethylene glycol 400 (PEG-400).
-
Workflow: Prepare your assay buffer with 1%, 2%, or 5% of the chosen co-solvent. Then, add your DMSO stock of this compound.
-
Caution: Always run a vehicle control with the same co-solvent concentration to ensure it does not affect your assay results.
For particularly challenging cases, techniques common in drug formulation can be adapted. These methods require more extensive validation.
-
Surfactants: Non-ionic surfactants like Tween® 20/80 or Pluronic® F-68 can form micelles that encapsulate the compound, increasing its apparent solubility. They are typically used at concentrations above their critical micelle concentration (CMC) but kept low (e.g., 0.01% - 0.1%) to avoid disrupting cell membranes or denaturing proteins.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with lipophilic molecules, effectively shielding them from water[9]. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.
Data Summary: Recommended Solvents and Formulation Approaches
| Method | Solvent/Agent | Typical Starting Concentration | Pros | Cons/Considerations |
| Primary Stock | DMSO | 10-50 mM | Excellent solubilizing power. | Can be toxic to cells at >0.5-1%. May interfere with some assays. |
| Primary Stock | Ethanol, DMF | 1-10 mM | Less toxic alternatives to DMSO. | Lower solubilizing power than DMSO for many compounds[3]. |
| pH Adjustment | Basic Buffers (pH > 8.0) | N/A | Highly effective for acidic compounds. | Potential for pH-induced artifacts or toxicity in biological systems. |
| Co-solvents | PEG-400, Propylene Glycol | 1-5% in final medium | Can significantly improve solubility. | Requires vehicle controls; may alter protein conformation or cell behavior. |
| Complexation | HP-β-Cyclodextrin | 1-10 mM | High solubilizing capacity; often well-tolerated. | May alter compound availability; requires careful validation. |
Experimental Protocols & Workflows
Protocol 1: Preparation of a 20 mM Stock Solution in DMSO
-
Calculation: Determine the mass of this compound needed. For 1 mL of a 20 mM solution (MW = 154.17 g/mol ): Mass = 20 mmol/L * 1 L/1000 mL * 1 mL * 154.17 g/mol = 0.00308 g = 3.08 mg.
-
Weighing: Accurately weigh ~3.1 mg of this compound powder into a sterile, chemically resistant vial (e.g., glass or polypropylene).
-
Dissolution: Add 1.0 mL of high-purity, anhydrous DMSO to the vial.
-
Mixing: Cap the vial tightly and vortex at room temperature for 2-5 minutes.
-
Verification: Visually inspect the solution against a bright light to ensure no solid particles remain. If needed, brief sonication in a water bath (<5 min) or gentle warming (to 30-40°C) can be applied. Allow the solution to return to room temperature before use.
-
Storage: Store the stock solution at -20°C, protected from light and moisture.
Protocol 2: Workflow for Determining Kinetic Solubility in Assay Medium
This protocol is a self-validating system to find the maximum usable concentration of your compound before it precipitates under your actual experimental conditions.
Caption: Workflow for determining the maximum working concentration of this compound.
Troubleshooting Precipitation: A Decision-Making Workflow
When precipitation is observed, this logical diagram guides the user through corrective steps.
Caption: Decision tree for troubleshooting this compound precipitation.
References
- 1. chemscene.com [chemscene.com]
- 2. scbt.com [scbt.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. jmpas.com [jmpas.com]
- 6. Buy Propylthiouracil | 51-52-5 | >98% [smolecule.com]
- 7. wahoo.nsm.umass.edu [wahoo.nsm.umass.edu]
- 8. scholarlycommons.pacific.edu [scholarlycommons.pacific.edu]
- 9. japer.in [japer.in]
addressing 5-n-Propyluracil instability in solution
Technical Support Center: 5-n-Propyluracil
Welcome to the technical support center for this compound (CAS 19030-75-2). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the handling and stability of this compound in experimental settings. As a substituted pyrimidine, the stability of this compound in solution is a critical factor for obtaining reliable and reproducible results. This document offers field-proven insights and scientifically grounded protocols to address common challenges.
Troubleshooting Guide: Addressing this compound Instability
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: My this compound solution has developed a yellow tint overnight. What is the cause and is the compound degraded?
Answer:
The appearance of a yellow color in your this compound solution is a common indicator of degradation. The likely cause is oxidation of the pyrimidine ring. While specific oxidation products of this compound are not extensively documented, studies on similar uracil derivatives, such as 5-hydroxyuracil, show that the pyrimidine ring is susceptible to oxidation, leading to the formation of colored byproducts like isodialuric acid, dialuric acid, and hydantoin derivatives[1]. This process can be accelerated by exposure to atmospheric oxygen, presence of metal ions, or high pH conditions.
Causality Explained: The C5-C6 double bond in the uracil ring is electron-rich and vulnerable to attack by oxidizing agents. The presence of the electron-donating propyl group at the C5 position can further increase this susceptibility. Oxidation can lead to ring-opening or the formation of chromophoric structures that absorb light in the visible spectrum, resulting in a yellow appearance.
Troubleshooting Protocol:
-
Discard the Solution: Do not use the discolored solution for your experiments as the presence of degradation products can lead to erroneous results.
-
Solvent Purity Check: Ensure you are using high-purity, peroxide-free solvents. If using solvents like THF or ether, which can form peroxides over time, use freshly opened bottles or test for peroxides.
-
Inert Gas Purging: When preparing a fresh solution, particularly for long-term storage, gently bubble an inert gas like argon or nitrogen through the solvent before dissolving the this compound. This will displace dissolved oxygen.
-
Storage Conditions: Store the solution in a tightly sealed container, protected from light, and at the recommended temperature (see FAQ section). For stock solutions, overlaying the solution with an inert gas before sealing can also be beneficial.
Issue 2: I am observing a progressive loss of biological activity or inconsistent results from my this compound samples.
Answer:
A gradual loss of potency strongly suggests that your compound is degrading in solution over time. Besides oxidation, hydrolysis is another significant degradation pathway for uracil derivatives, especially under non-neutral pH conditions.
Causality Explained: The pyrimidine ring of uracil analogs can undergo hydrolytic cleavage. Studies on the hydrolysis of 5-halouracils demonstrate that the process is pH-dependent[2]. For 5-fluorouracil, alkaline conditions promote hydration across the C5-C6 double bond, followed by ring cleavage to form various degradation products[3]. While the kinetics for this compound are not specifically defined, a similar susceptibility to hydrolysis, particularly at basic pH, is expected.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for loss of this compound activity.
Issue 3: My HPLC analysis shows multiple peaks, but I started with a pure compound. How can I identify the issue?
Answer:
The appearance of extra peaks in your HPLC chromatogram is a classic sign of degradation or the presence of impurities. These peaks could correspond to hydrolysis products, oxides, or photodegradation products.
Causality Explained: Each degradation pathway (hydrolysis, oxidation, photodegradation) can produce one or more distinct chemical species. These degradation products will likely have different polarities and therefore different retention times on a reversed-phase HPLC column compared to the parent this compound. For example, hydrolysis can lead to more polar, earlier-eluting compounds.
Troubleshooting and Identification Protocol:
-
Forced Degradation Study: To confirm if the extra peaks are degradation products, perform a forced degradation study. This involves intentionally exposing your this compound solution to harsh conditions:
-
Acidic: Add a small amount of dilute HCl (e.g., 0.1 M) and heat gently.
-
Basic: Add a small amount of dilute NaOH (e.g., 0.1 M) at room temperature.
-
Oxidative: Add a small amount of dilute hydrogen peroxide (e.g., 3%) and analyze.
-
Photolytic: Expose a solution to a UV lamp or direct sunlight for a controlled period, as per ICH Q1B guidelines[4].
-
Thermal: Heat a solution at an elevated temperature (e.g., 60-80°C).
-
-
Analyze Samples: Run HPLC on these stressed samples. A growth in the peaks you are observing in your experimental samples, corresponding to a decrease in the main this compound peak, strongly suggests these are degradation products.
-
Analytical Method Optimization: Ensure your HPLC method is stability-indicating. A good starting point for a reversed-phase method is:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Detection: UV at 260-270 nm[5].
-
This method should effectively separate polar degradants from the parent compound.
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve and store this compound?
A1: The choice of solvent depends on the experimental requirements.
-
For Stock Solutions: Dimethyl sulfoxide (DMSO) is a common choice due to its high solvating power. However, be aware that DMSO is hygroscopic and can absorb water, which might contribute to hydrolysis over long-term storage.
-
For Aqueous Buffers: this compound has limited aqueous solubility. To prepare aqueous solutions, it is often recommended to first dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO or ethanol and then dilute with the aqueous buffer of choice. For stability, a neutral to slightly acidic pH buffer (pH 6.0-7.4) is recommended to minimize base-catalyzed hydrolysis.
Q2: What are the recommended storage conditions for this compound solutions?
A2: Based on supplier recommendations for the solid compound and general principles for uracil derivatives, the following conditions are advised for solutions:
-
Temperature: For short-term storage (days to a week), refrigeration at 2-8°C is suitable[6]. For long-term storage (weeks to months), solutions should be aliquoted into single-use volumes and stored frozen at ≤ -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
-
Light: Solutions should always be stored in amber vials or protected from light to prevent potential photodegradation. Uracil and its derivatives are known to be susceptible to photolytic reactions[7].
-
Atmosphere: For maximum stability, especially for sensitive assays, storing aliquots under an inert atmosphere (argon or nitrogen) can prevent oxidation.
Recommended Solution Storage Conditions Summary
| Storage Duration | Temperature | Container | Special Conditions |
| Short-term (< 1 week) | 2-8°C | Amber, tightly sealed vial | N/A |
| Long-term (> 1 week) | ≤ -20°C or -80°C | Amber, tightly sealed vials | Single-use aliquots, consider inert gas overlay |
Q3: How does pH affect the stability of this compound in aqueous solutions?
-
Alkaline Conditions (pH > 8): Strongly increases the rate of hydrolysis. The pyrimidine ring becomes susceptible to nucleophilic attack by hydroxide ions, leading to ring opening.
-
Neutral Conditions (pH ~7): Generally provides the best stability for uracil derivatives in aqueous media.
-
Acidic Conditions (pH < 6): While more stable than alkaline conditions, strong acidic conditions can also catalyze hydrolysis, though typically at a slower rate.
For optimal stability in aqueous solutions, it is highly recommended to use a buffer system to maintain a pH between 6.5 and 7.4.
Q4: Can I heat my this compound solution to aid dissolution?
A4: Gentle warming (e.g., to 30-40°C) can be used to aid in the dissolution of this compound. However, prolonged exposure to high temperatures should be avoided. While the solid compound is thermally stable to high temperatures[8], thermal degradation in solution can occur at much lower temperatures and can be accelerated by the presence of other reactive species. Never autoclave solutions of this compound.
Potential Degradation Pathways Overview
Caption: Inferred degradation pathways for this compound in solution.
References
- 1. Oxidation of 5-hydroxy-2'-deoxyuridine into isodialuric acid, dialuric acid, and hydantoin products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetics and mechanisms of hydrolysis of 5-halouracils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydrolytic pathway of 5-fluorouracil in aqueous solutions for clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. scielo.br [scielo.br]
- 6. chemscene.com [chemscene.com]
- 7. Propylthiouracil | C7H10N2OS | CID 657298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Refining 5-n-Propyluracil Dosage for Cell-Based Assays
Welcome to the technical support center for optimizing 5-n-Propyluracil (5-PU) dosage in your cell-based assays. This guide is designed for researchers, scientists, and drug development professionals who are looking to leverage the synergistic effects of 5-PU, particularly in combination with fluoropyrimidine-based chemotherapies like 5-fluorouracil (5-FU). Here, we will delve into the mechanistic rationale, provide structured protocols, and troubleshoot common issues to ensure the scientific integrity and success of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common questions and challenges encountered when working with this compound in a question-and-answer format, providing in-depth explanations and actionable advice.
Q1: What is the primary mechanism of action of this compound in the context of cancer cell-based assays?
This compound's main role in cancer research is not as a direct cytotoxic agent, but as an inhibitor of the enzyme dihydropyrimidine dehydrogenase (DPD). DPD is the rate-limiting enzyme in the catabolism of fluoropyrimidines, such as 5-FU.[1][2] Over 80% of an administered 5-FU dose is typically broken down by DPD into inactive metabolites.[1][3] By inhibiting DPD, this compound prevents the degradation of 5-FU, thereby increasing its bioavailability and cytotoxic effects on cancer cells.[1][3] This makes it a valuable tool for investigating and overcoming 5-FU resistance.[4][5]
Q2: Why should I consider using this compound in combination with 5-fluorouracil (5-FU)?
Combining this compound with 5-FU can be a powerful strategy to enhance the anti-cancer efficacy of 5-FU, especially in cell lines that exhibit high levels of DPD expression and subsequent 5-FU resistance. The synergistic effect allows for achieving a desired cytotoxic outcome with a potentially lower dose of 5-FU, which can be advantageous in reducing off-target effects.[6][7] This combination is particularly relevant for studying mechanisms of acquired 5-FU resistance, a significant challenge in cancer chemotherapy.[4][5][8]
Q3: How do I determine a starting concentration for this compound in my cell line?
Since the optimal concentration of this compound is cell-line dependent and its intrinsic cytotoxicity is low, a good starting point is to perform a dose-response curve with this compound alone to determine the highest concentration that does not significantly affect cell viability (e.g., >90% viability). This is your non-toxic concentration range.
Simultaneously, you should determine the IC50 (the concentration that inhibits 50% of cell growth) of 5-FU in your cell line of interest. For combination studies, you can then use a fixed, non-toxic concentration of this compound with a range of 5-FU concentrations around its IC50.
Recommended Starting Concentrations:
| Compound | Cell Line Type | Suggested Starting Range |
| This compound | Various Cancer Cell Lines | 10 µM - 200 µM (empirically determine non-toxic range) |
| 5-fluorouracil (5-FU) | Colorectal, Lung Cancer | 1 µM - 500 µM (highly cell line dependent)[6][7] |
Q4: What is the recommended experimental workflow for a this compound and 5-FU combination study?
A robust experimental design is crucial for obtaining reliable and interpretable data. The following workflow and diagram outline a standard approach for a combination study.
Caption: Experimental workflow for a this compound and 5-FU combination assay.
Detailed Experimental Protocol
This protocol provides a step-by-step methodology for conducting a dose-response experiment to evaluate the synergistic effects of this compound and 5-FU.
Objective: To determine the IC50 of 5-FU in the presence and absence of a fixed, non-toxic concentration of this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound (stock solution in DMSO or appropriate solvent)
-
5-fluorouracil (stock solution in DMSO or appropriate solvent)
-
Cell viability reagent (e.g., MTT, resazurin, or ATP-based assay)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Pre-treatment with this compound:
-
Prepare a working solution of this compound in complete medium at 2X the desired final fixed concentration.
-
Remove the old medium from the cells and add 50 µL of the this compound working solution to the appropriate wells. To the wells for "5-FU alone", add 50 µL of medium with the corresponding vehicle control.
-
Incubate for 1-4 hours. This pre-incubation period allows this compound to enter the cells and inhibit DPD before the addition of 5-FU.
-
-
Treatment with 5-FU:
-
Prepare a series of 2X concentrated 5-FU dilutions in complete medium.
-
Add 50 µL of the 5-FU dilutions to the wells already containing 50 µL of medium (with or without this compound), resulting in a final volume of 100 µL and the desired 1X final concentrations.
-
Include "vehicle control" wells (containing only the solvent for the drugs) and "untreated control" wells.
-
-
Incubation:
-
Incubate the plate for an appropriate duration, typically 48 to 72 hours, depending on the cell line's doubling time.
-
-
Cell Viability Assessment:
-
After the incubation period, assess cell viability using your chosen method according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the data to the untreated control wells (representing 100% viability).
-
Plot the dose-response curves (cell viability vs. log concentration of 5-FU) for both the "5-FU alone" and the "5-FU + this compound" conditions.
-
Calculate the IC50 values for both conditions. A significant decrease in the IC50 of 5-FU in the presence of this compound indicates a synergistic or potentiating effect.
-
For a more quantitative measure of synergy, calculate the Combination Index (CI) using software like CompuSyn. A CI value less than 1 indicates synergy.[9]
-
Troubleshooting Common Issues
Q5: I am not observing a synergistic effect between this compound and 5-FU. What could be the problem?
-
Low DPD Expression: The cell line you are using may have inherently low levels of DPD expression. In such cases, the potentiation effect of this compound will be minimal. Consider screening your cell line for DPD expression via qPCR or Western blot.
-
Suboptimal Concentrations: The concentration of this compound may be too low to effectively inhibit DPD, or the 5-FU concentrations might be in a range where synergistic effects are not apparent. Re-evaluate your dose-response curves for both compounds individually.
-
Inadequate Pre-incubation Time: A short pre-incubation time with this compound may not be sufficient for DPD inhibition. Try extending the pre-incubation period (e.g., up to 4 hours).
-
Alternative Resistance Mechanisms: The cells may have other 5-FU resistance mechanisms that are independent of DPD, such as alterations in drug uptake, changes in target enzymes like thymidylate synthase, or defects in apoptosis pathways.[5][8][10]
Q6: My cell viability results are inconsistent. What are the potential causes?
-
Uneven Cell Seeding: Ensure a homogenous single-cell suspension before seeding and be consistent with your pipetting technique.
-
Edge Effects: The outer wells of a 96-well plate are prone to evaporation, which can affect cell growth and drug concentration. To mitigate this, consider not using the outermost wells for experimental data or fill them with sterile PBS or medium.
-
Drug Solubility and Stability: Ensure that your stock solutions of this compound and 5-FU are fully dissolved and have not precipitated. Prepare fresh dilutions for each experiment.
-
Contamination: Regularly check your cell cultures for any signs of microbial contamination.
Mechanistic Overview
The following diagram illustrates the mechanism by which this compound potentiates the action of 5-fluorouracil.
Caption: this compound inhibits DPD, shunting 5-FU metabolism towards active cytotoxic metabolites.
By carefully considering the experimental design, dosage, and potential challenges outlined in this guide, researchers can effectively utilize this compound to enhance the efficacy of fluoropyrimidine-based drugs in their cell-based assays and gain deeper insights into cancer drug resistance.
References
- 1. Dihydropyrimidine Dehydrogenase-Mediated Resistance to 5-Fluorouracil: Mechanistic Investigation and Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pgx-net.nl [pgx-net.nl]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mechanism of acquired 5FU resistance and strategy for overcoming 5FU resistance focusing on 5FU metabolism in colon cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Updates on Mechanisms of Resistance to 5-Fluorouracil and Reversal Strategies in Colon Cancer Treatment [mdpi.com]
- 6. The Synergistic Antitumor Effect of 5-Fluorouracil Combined with Allicin against Lung and Colorectal Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. journal.waocp.org [journal.waocp.org]
- 9. researchgate.net [researchgate.net]
- 10. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating 5-n-Propyluracil Experiments
Welcome to the technical support center for 5-n-Propyluracil. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address common pitfalls encountered during experimentation with this uracil derivative. Our goal is to equip you with the expertise to anticipate challenges, interpret unexpected results, and ensure the integrity of your research.
I. Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the handling, storage, and fundamental properties of this compound.
Q1: What are the key physicochemical properties of this compound?
A1: this compound is a derivative of uracil with a propyl group at the 5th position. Its properties are influenced by both the polar uracil ring and the nonpolar propyl chain.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₀N₂O₂ | [1] |
| Molecular Weight | 154.17 g/mol | [1] |
| Appearance | Typically a white to off-white crystalline powder. | [2] |
| Solubility | Sparingly soluble in water. Soluble in organic solvents like ethanol, DMSO, and DMF.[3] | [3] |
Q2: How should this compound be stored to ensure its stability?
A2: To maintain the integrity of this compound, it should be stored in a tightly sealed container in a cool, dry place, protected from light. For long-term storage, refrigeration is recommended. Aqueous solutions of related compounds are not recommended to be stored for more than a day.[3]
Q3: What are the primary safety precautions when handling this compound?
A3: As with any chemical, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn. Handling should be performed in a well-ventilated area or a fume hood to avoid inhalation of any dust.
II. Troubleshooting Guide: Synthesis & Purification
This section delves into specific challenges that may arise during the synthesis and purification of this compound, providing causative explanations and actionable solutions.
Scenario 1: Low Yield in Synthesis
Q: My synthesis of this compound resulted in a significantly lower yield than expected. What are the potential causes and how can I optimize the reaction?
A: Low yields in the synthesis of uracil derivatives can often be attributed to several factors. A common synthetic route involves the condensation of a β-keto ester with urea or a urea derivative.[4]
-
Incomplete Reaction: The reaction may not have reached completion. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature.
-
Suboptimal Reaction Conditions: The choice of base and solvent is critical. Sodium ethoxide in ethanol is a frequently used system.[4] Ensure that your reagents are anhydrous, as water can interfere with the condensation reaction.
-
Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product. Purification of molecules with certain substituents can be more challenging, potentially leading to lower isolated yields.[5] Consider adjusting the stoichiometry of your reactants to minimize side reactions.
-
Purification Losses: Significant loss of product can occur during workup and purification. Recrystallization, a common purification method, can lead to losses if the solvent system is not optimized.
Workflow for Optimizing Synthesis:
References
Technical Support Center: Enhancing the Purity of Synthesized 5-n-Propyluracil
Introduction
Welcome to the Technical Support Center for the purification of 5-n-Propyluracil. This guide is designed for researchers, medicinal chemists, and drug development professionals who are engaged in the synthesis of this and other related pyrimidine derivatives. The biological activity and regulatory compliance of synthesized compounds are intrinsically linked to their purity. Therefore, mastering purification techniques is paramount for reliable and reproducible results.
This compound, a member of the pyrimidine family, presents unique purification challenges due to its polarity and hydrogen bonding capabilities. These properties can lead to issues such as high solubility in polar solvents, making recrystallization difficult, and peak tailing during chromatographic analysis.[1] This document provides a comprehensive troubleshooting guide and a set of frequently asked questions to address the common obstacles encountered during the purification of this compound, ensuring you can achieve the highest possible purity for your downstream applications.
Troubleshooting Guide: From Crude Product to High-Purity this compound
This section is structured to address specific issues you may encounter during the purification process, providing both the underlying cause and actionable solutions.
Issue 1: Low Purity After Initial Synthesis and Work-up
Scenario: Your initial purity assessment (e.g., by TLC or crude ¹H NMR) shows a complex mixture containing residual starting materials, by-products, and the desired this compound.
Causality: The synthesis of 5-substituted uracils can be susceptible to side reactions and incomplete conversions.[2] For instance, in a typical synthesis involving the condensation of a β-ketoester with urea or thiourea, potential impurities could include unreacted starting materials, self-condensation products of the ketoester, or regioisomers if the precursors are not symmetrical.[3]
Solutions:
-
Optimize Reaction Conditions:
-
Stoichiometry: Ensure precise molar ratios of reactants to drive the reaction to completion and minimize unreacted starting materials.
-
Temperature Control: Lowering the reaction temperature may reduce the formation of side-products.
-
Inert Atmosphere: Some reactions involving pyrimidine synthesis are sensitive to air and moisture. Conducting the reaction under an inert atmosphere like nitrogen or argon can improve the yield and purity of the crude product.[2]
-
-
Pre-Purification Work-up:
-
Aqueous Washes: Utilize a series of aqueous washes to remove water-soluble impurities and unreacted reagents. A wash with a saturated sodium bicarbonate solution can remove acidic by-products, while a brine wash can help break up emulsions and remove residual water from the organic layer.
-
Issue 2: Difficulty in Achieving High Purity by Recrystallization
Scenario: Your crude this compound either fails to crystallize, oils out of solution, or the resulting crystals show minimal improvement in purity.
Causality: The high polarity of the uracil ring system can lead to high solubility in common polar recrystallization solvents, making it difficult to achieve the necessary supersaturation for crystallization.[1][4] Oiling out occurs when the compound comes out of solution at a temperature above its melting point.[5]
Solutions:
-
Systematic Solvent Screening: The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold. For a polar compound like this compound, consider the following solvent systems:
-
Single Solvents: Ethanol, isopropanol, or water can be effective.[6][7]
-
Mixed Solvent Systems: An ethanol/water mixture is a common and effective choice for polar compounds.[7] The procedure involves dissolving the crude product in a minimal amount of hot ethanol and then adding hot water dropwise until the solution becomes slightly cloudy (the cloud point). Re-heating to get a clear solution followed by slow cooling should induce crystallization.
-
-
Troubleshooting Protocol for Recrystallization:
| Problem Encountered | Potential Cause | Recommended Action |
| No Crystals Form Upon Cooling | Too much solvent was used, or the solution is supersaturated. | 1. Boil off some of the solvent to increase the concentration. 2. Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound.[4][5] |
| Product "Oils Out" | The compound is melting in the hot solvent before it crystallizes. | 1. Re-heat the solution to dissolve the oil. 2. Add a small amount of additional hot solvent. 3. Allow the solution to cool more slowly to a temperature below the compound's melting point before significant precipitation occurs.[5] |
| Purity Does Not Improve Significantly | The chosen solvent system is not effective at excluding the specific impurities present. | 1. Try a different solvent or mixed-solvent system. 2. Consider a pre-purification step like a silica gel plug to remove highly polar or non-polar impurities before recrystallization. |
Issue 3: Challenges with Column Chromatography Purification
Scenario: During silica gel column chromatography, you experience poor separation of your product from impurities, or the product shows significant tailing and elutes over many fractions.
Causality: The polar nature of this compound can lead to strong interactions with the acidic silanol groups on the surface of silica gel, causing peak tailing.[1] If the impurities have similar polarity to the product, separation can be challenging.
Solutions:
-
Solvent System Optimization:
-
A common mobile phase for polar compounds on silica gel is a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol).
-
For this compound, start with a mobile phase of Dichloromethane:Methanol (e.g., 98:2) and gradually increase the polarity.
-
Adding a small amount of a modifier like acetic acid or triethylamine to the mobile phase can help to reduce tailing by competing for the active sites on the silica gel.
-
-
Alternative Stationary Phases:
-
If silica gel proves problematic, consider using a different stationary phase such as alumina (neutral or basic) or reverse-phase silica gel (C18).[8]
-
-
Dry Loading Technique: If your crude product has poor solubility in the initial mobile phase, dry loading can improve the resolution of the separation.[9]
-
Dissolve your crude product in a suitable solvent (e.g., methanol or dichloromethane).
-
Add a small amount of silica gel to the solution.
-
Evaporate the solvent under reduced pressure to obtain a free-flowing powder of your compound adsorbed onto the silica gel.
-
Carefully load this powder onto the top of your packed column.
-
Issue 4: Assessing the Final Purity - Interpreting Analytical Data
Scenario: You have a purified solid and need to confirm its identity and purity with high confidence.
Causality: A single analytical technique may not be sufficient to declare a compound as "pure." Orthogonal methods are necessary to identify any co-eluting or spectrally overlapping impurities.
Solutions:
-
Melting Point Analysis:
-
Pure crystalline solids have a sharp melting point range (typically < 2 °C). Impurities will generally cause a depression and broadening of the melting point.
-
The melting point of the related compound, 6-propyl-2-thiouracil, is reported to be 219-221 °C.[10][11][12] While not identical, this provides a useful reference for the expected thermal stability of the uracil core.
-
-
¹H and ¹³C NMR Spectroscopy:
-
Purity Assessment: The presence of small, unidentifiable peaks in the ¹H NMR spectrum that do not integrate to whole numbers relative to your product signals are indicative of impurities.[13][14]
-
Expected ¹H NMR Signals for this compound:
-
Aromatic/Vinyl Proton: A singlet for the proton at the C6 position of the uracil ring.
-
Propyl Group: A triplet for the methyl group (-CH₃), a multiplet (sextet) for the central methylene group (-CH₂-), and a triplet for the methylene group attached to the uracil ring (-CH₂-).
-
N-H Protons: Two broad singlets for the N1 and N3 protons of the uracil ring. These peaks may be exchangeable with D₂O.
-
-
Expected ¹³C NMR Signals for this compound: You should expect to see distinct signals for each of the unique carbon atoms in the molecule. The chemical shifts can be estimated using standard correlation tables.[15][16]
-
-
High-Performance Liquid Chromatography (HPLC):
-
Method: A reverse-phase HPLC method is commonly used for the analysis of uracil and its derivatives.[17][18] A typical setup would involve a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).
-
Purity Calculation: The purity of your sample can be determined by the area percentage of the main peak corresponding to this compound. A purity level of >95% is generally required for biological testing.[17]
-
Frequently Asked Questions (FAQs)
Q1: What is the most common mistake made during the recrystallization of polar compounds like this compound?
A1: The most frequent error is using too much solvent to dissolve the crude product.[19] This prevents the solution from becoming saturated upon cooling, leading to poor or no crystal formation. Always start with a small amount of hot solvent and add it in portions until the solid just dissolves.
Q2: My ¹H NMR spectrum shows broad peaks for the N-H protons. Is this a sign of an impurity?
A2: Not necessarily. The N-H protons in uracil derivatives are acidic and can undergo chemical exchange with trace amounts of water or other protic impurities in the NMR solvent. This exchange process can lead to peak broadening.[20] To confirm these signals, you can add a drop of D₂O to your NMR tube; the N-H peaks should diminish or disappear.
Q3: I see a small peak in my HPLC chromatogram that I cannot identify. How can I determine if it's a significant impurity?
A3: First, ensure that your analytical method is well-validated. If the peak persists, its significance is determined by its area percentage relative to your main product peak. For many applications, a total impurity level of less than 5% is acceptable. To identify the impurity, you could attempt to isolate it using preparative HPLC or analyze the sample by LC-MS to obtain its mass.
Q4: Can I use flash chromatography as my sole method of purification?
A4: While flash chromatography is a powerful technique for removing impurities with significantly different polarities, it may not be sufficient to separate closely related structural isomers or impurities with very similar polarities. For achieving the highest purity, it is often best to follow flash chromatography with a final recrystallization step.
Q5: What is the best way to dry my purified this compound crystals?
A5: After collecting the crystals by vacuum filtration and washing them with a small amount of cold solvent, they should be dried under high vacuum, preferably in a vacuum oven at a temperature well below the compound's melting point, to remove any residual solvent.
Visualization of the Purification Workflow
The following diagram illustrates a typical decision-making workflow for the purification of synthesized this compound.
References
- 1. A diversity of alkylation/acylation products of uracil and its derivatives: synthesis and a structural study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Prebiotic synthesis of 5-substituted uracils: a bridge between the RNA world and the DNA-protein world - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. researchgate.net [researchgate.net]
- 8. Pyrimidine nucleoside analogues.X. 5-Substituted 1-(1,3-dihydroxypropyl-2) uracils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of 5-substituted uracil derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Propylthiouracil [drugfuture.com]
- 11. 6-丙基-2-硫尿嘧啶 United States Pharmacopeia (USP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]
- 12. Propylthiouracil - Wikipedia [en.wikipedia.org]
- 13. Uracil | SIELC Technologies [sielc.com]
- 14. reddit.com [reddit.com]
- 15. organicchemistrydata.org [organicchemistrydata.org]
- 16. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 17. helixchrom.com [helixchrom.com]
- 18. Reversed Phase Retention of Uracil Using Kinetex C18 | Phenomenex [phenomenex.com]
- 19. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 20. exact-sciences.tau.ac.il [exact-sciences.tau.ac.il]
Technical Support Center: Optimization of 5-n-Propyluracil Crystallization Conditions
Introduction
Welcome to the technical support center for 5-n-Propyluracil crystallization. As researchers, scientists, and drug development professionals, we understand that achieving high-purity, crystalline material with a consistent and desirable morphology is paramount for downstream applications, from analytical characterization to formulation development. This compound, a key uracil derivative, presents unique challenges and opportunities in crystallization. The ability of uracil derivatives to form extensive hydrogen-bonding networks can lead to complex solid-state behaviors, including the potential for polymorphism, where different crystal structures of the same compound exhibit distinct physicochemical properties.[1][2]
This guide is designed to serve as a comprehensive resource, moving beyond simple protocols to provide in-depth, field-proven insights into optimizing your crystallization experiments. We will explore the causality behind experimental choices, troubleshoot common issues, and provide a self-validating framework for your methodologies.
Physicochemical Properties of this compound
A foundational understanding of the molecule's properties is the first step in designing a robust crystallization process.
| Property | Value | Source(s) |
| CAS Number | 19030-75-2 | [3] |
| Molecular Formula | C₇H₁₀N₂O₂ | [3] |
| Molecular Weight | 154.17 g/mol | [3] |
| Appearance | White crystalline solid (typical) | General chemical knowledge |
| Solubility | Data for this compound is not readily available. However, based on related uracil structures like 5-Fluorouracil and Propylthiouracil, solubility is expected to be low in water and non-polar solvents, with higher solubility in polar organic solvents such as ethanol, methanol, DMSO, and DMF.[4][5][6] | General chemical principles |
Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the crystallization of this compound.
Q1: What are the best starting solvents for crystallizing this compound?
A1: Based on the chemistry of uracil derivatives, polar solvents are the most promising candidates. We recommend starting with a solvent screen that includes:
-
Alcohols: Methanol, Ethanol, Isopropanol. These solvents can engage in hydrogen bonding, which is beneficial for dissolving uracil-type structures.
-
Polar Aprotic Solvents: Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetone. A patent for purifying related uracil compounds specifically mentions the use of DMF at elevated temperatures (80-120 °C) to effectively dissolve the crude product before cooling crystallization.[7]
-
Mixed Solvent Systems: A combination of a "good" solvent (in which the compound is highly soluble) and an "anti-solvent" (in which it is poorly soluble) can provide excellent control over supersaturation. A common example would be dissolving the compound in a minimal amount of hot ethanol and then slowly adding water until turbidity is observed, followed by cooling.
Q2: What is polymorphism and should I be concerned about it with this compound?
A2: Polymorphism is the ability of a solid material to exist in more than one crystal form or structure.[8] These different forms, or polymorphs, can have significantly different properties, including solubility, melting point, stability, and bioavailability. For any pharmaceutical compound, understanding and controlling polymorphism is critical. Uracil derivatives are known for their strong hydrogen bonding capabilities, which can lead to the formation of various stable crystal packing arrangements (polymorphs).[1] Therefore, it is crucial to characterize your crystalline product thoroughly using techniques like Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and microscopy to ensure you are consistently producing the desired polymorphic form.[8][9]
Q3: How can I improve the purity of my this compound crystals?
A3: Recrystallization is the primary method for purification. The key is the differential solubility of your compound of interest versus the impurities.
-
Solvent Selection: Choose a solvent system where this compound has high solubility at high temperatures and low solubility at low temperatures, while the impurities remain soluble (or are insoluble) at all temperatures.
-
Hot Filtration: If impurities are insoluble in the hot crystallization solvent, a hot filtration step can effectively remove them before the cooling process begins.
-
Activated Charcoal: For colored impurities, adding a small amount of activated charcoal to the hot solution before filtration can adsorb them.[10]
-
Controlled Cooling: A slow cooling rate is essential. Rapid cooling can trap impurities within the growing crystal lattice.[10] A patent for purifying uracil compounds suggests a gradient cooling approach for better impurity rejection.[7]
Q4: What analytical techniques are essential for characterizing my final crystals?
A4: A multi-technique approach is recommended for comprehensive characterization.[11][12]
-
Purity: High-Performance Liquid Chromatography (HPLC) is the standard for assessing chemical purity.
-
Identity and Structure: Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) confirm the molecular structure.
-
Solid-State Form:
-
Powder X-ray Diffraction (PXRD) is the gold standard for identifying the crystal form and detecting polymorphism.[12]
-
Differential Scanning Calorimetry (DSC) is used to determine the melting point and identify thermal events like polymorphic transitions.[8]
-
Thermogravimetric Analysis (TGA) assesses thermal stability and quantifies residual solvent.[9]
-
Microscopy (e.g., Polarized Light Microscopy) provides direct visualization of crystal size, shape (habit), and birefringence.[9][13]
-
Spectroscopy (FTIR/Raman) can differentiate between polymorphs based on shifts in vibrational modes.[8]
-
Troubleshooting Guide: Common Crystallization Issues
This guide provides a systematic approach to resolving specific problems encountered during the crystallization of this compound.
Q: My compound is "oiling out" and not forming crystals. What is happening and how do I fix it?
A: Probable Cause: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the concentration of the solute is too high, leading to liquid-liquid phase separation instead of crystallization. This is often caused by a solution that is too concentrated or cooled too quickly.[10]
Solution Pathway:
-
Re-heat the Solution: Return the flask containing the oil to the heat source until the oil fully redissolves.
-
Add More Solvent: Add a small, measured amount of additional hot solvent (e.g., 10-20% more volume). This reduces the supersaturation level, ensuring that the saturation point is reached at a lower temperature.
-
Ensure Slow Cooling: Insulate the flask (e.g., by placing it on a cork ring or paper towels) and allow it to cool to room temperature slowly and undisturbed. Do not place it directly into an ice bath.[10]
-
Consider a Different Solvent: If the problem persists, the boiling point of your chosen solvent may be too close to the melting point of your compound. Select a solvent with a lower boiling point.
Q: No crystals are forming, even after the solution has cooled to room temperature. What should I do?
A: Probable Cause: The solution is not sufficiently supersaturated, or nucleation is kinetically hindered. This can happen if too much solvent was used or if the solution is too clean (lacking nucleation sites).
Solution Pathway (in order of application):
-
Induce Nucleation by Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic imperfections in the glass can provide nucleation sites.[10]
-
Introduce a Seed Crystal: If you have a previous batch of solid this compound, add a single tiny crystal to the solution. This provides a perfect template for crystal growth.
-
Reduce Temperature: Cool the solution further using an ice bath or refrigerator. This will decrease the solubility and increase the level of supersaturation.
-
Reduce Solvent Volume: If the above steps fail, it is likely too much solvent was used. Gently heat the solution and boil off a portion of the solvent. Allow it to cool again. Be sure to use a boiling chip.
Q: My crystallization yield is very low (<50%). How can I improve it?
A: Probable Cause: The most common reasons are using an excessive amount of solvent or incomplete precipitation of the solid.
Solution Pathway:
-
Analyze the Mother Liquor: The mother liquor is the solution left over after filtering the crystals. To check if a significant amount of product remains, take a small sample on a glass rod and let the solvent evaporate. A large amount of solid residue indicates substantial product loss.[10]
-
Recover Additional Product: If the mother liquor is rich in the product, you can recover more material by:
-
Evaporating a portion of the solvent to increase the concentration and cooling again.
-
Adding an anti-solvent to the mother liquor to induce further precipitation.
-
-
Optimize the Initial Solvent Volume: In your next experiment, use a smaller volume of solvent. The goal is to use the minimum amount of hot solvent required to fully dissolve the solid. This maximizes the concentration change upon cooling.
-
Ensure Adequate Cooling: Make sure you have allowed sufficient time at a low temperature (e.g., in an ice bath) for the crystallization to complete before filtration.
Q: The final crystals are discolored or appear impure. What went wrong?
A: Probable Cause: Impurities from the starting material or the reaction were co-crystallized with your product. This can be due to rapid crystal growth trapping impurities or the inherent solubility of the impurity in the solvent system.[14][15]
Solution Pathway:
-
Perform a Second Recrystallization: The most straightforward solution is to repeat the crystallization process with the impure crystals.
-
Use Activated Charcoal: If the discoloration is due to colored organic impurities, add a small amount of activated charcoal to the hot solution. Allow it to mix for a few minutes, then perform a hot filtration to remove the charcoal and the adsorbed impurities before cooling.[10]
-
Review Your Solvent Choice: The impurity may have similar solubility properties to your product in the chosen solvent. Experiment with a different solvent system where the solubility characteristics of the product and impurity are more distinct.
-
Slow Down the Crystallization: As mentioned previously, rapid crystal growth is a primary cause of impurity incorporation. Ensure the solution cools slowly and without agitation to allow for the selective growth of pure crystals.[10]
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for addressing common crystallization challenges.
Caption: Troubleshooting workflow for crystallization optimization.
Experimental Protocol: Cooling Crystallization of this compound
This protocol describes a general method for the purification of this compound using cooling crystallization from a single solvent system.
Materials:
-
Crude this compound
-
High-purity solvent (e.g., Ethanol, 95%)
-
Erlenmeyer flasks (at least two)
-
Hotplate with stirring capability
-
Watch glass
-
Stemless funnel and fluted filter paper
-
Buchner funnel, filter flask, and vacuum tubing
-
Filter paper for Buchner funnel
-
Ice bath
Procedure:
-
Solvent Volume Estimation: Place the crude this compound (e.g., 1.0 g) into an appropriately sized Erlenmeyer flask. Add a magnetic stir bar.
-
Dissolution: Place the flask on a hotplate and add the solvent (e.g., Ethanol) portion-wise while stirring and gently heating. Add just enough hot solvent to fully dissolve the solid. This is the most critical step for maximizing yield.[10]
-
Hot Filtration (Optional but Recommended): If any insoluble material is observed or if using activated charcoal, perform a hot filtration. To do this, pre-heat a second Erlenmeyer flask containing a small amount of boiling solvent on the hotplate. Place a stemless funnel with fluted filter paper into the neck of this flask. Pour the hot dissolved solution through the filter paper. The boiling solvent in the receiving flask prevents premature crystallization in the funnel.
-
Cooling and Crystallization: Cover the flask containing the clear solution with a watch glass (to prevent solvent evaporation) and remove it from the heat. Place it on an insulating surface (like a cork ring) and allow it to cool slowly to room temperature. Do not disturb the flask during this period.
-
Maximizing Precipitation: Once the flask has reached room temperature and crystal growth appears to have ceased, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.
-
Isolation: Set up a Buchner funnel for vacuum filtration. Wet the filter paper with a small amount of the cold crystallization solvent. Swirl the flask to create a slurry of crystals and pour it into the funnel under vacuum.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to rinse away any remaining mother liquor. Using cold solvent is crucial to minimize re-dissolving your product.
-
Drying: Allow the crystals to dry on the funnel under vacuum for several minutes. Transfer the solid to a watch glass and allow it to air dry completely, or dry in a vacuum oven at a temperature well below the compound's melting point.
-
Characterization: Once dry, determine the final mass to calculate the yield and characterize the material using the analytical techniques described in the FAQ section.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Exploring uracil derivatives: synthesis, crystal structure insights, and antibacterial activity - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 3. chemscene.com [chemscene.com]
- 4. researchgate.net [researchgate.net]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. CN109134385B - Method for purifying uracil compounds - Google Patents [patents.google.com]
- 8. academic.oup.com [academic.oup.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. acadpubl.eu [acadpubl.eu]
- 13. Various techniques for study of Crystal Properties | PPTX [slideshare.net]
- 14. canli.dicp.ac.cn [canli.dicp.ac.cn]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Challenges in Scaling Up 5-n-Propyluracil Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 5-n-Propyluracil. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 5-substituted pyrimidines. We will explore the common challenges encountered during synthesis and scale-up, providing field-proven insights and troubleshooting solutions in a practical question-and-answer format. Our focus will be on the prevalent and versatile method of palladium-catalyzed cross-coupling, a cornerstone of modern synthetic chemistry.[1][2]
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions about the synthetic strategy for this compound.
Q1: What is the most common and reliable starting material for synthesizing this compound at a laboratory scale?
The most common precursor for introducing functionality at the C-5 position of the uracil ring is a 5-halouracil, typically 5-iodouracil or 5-bromouracil .[3] 5-Iodouracil is often preferred because the C-I bond is more reactive in oxidative addition to palladium(0), the first step in most cross-coupling catalytic cycles.[4] This higher reactivity allows for milder reaction conditions and often better yields compared to its bromo- or chloro-analogs.[5]
Q2: Why is palladium-catalyzed cross-coupling the preferred method for this synthesis?
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, have become foundational in organic synthesis for several reasons:[1][2]
-
High Functional Group Tolerance: These reactions can be performed on substrates with a wide variety of functional groups without the need for extensive use of protecting groups.
-
High Selectivity: They offer excellent chemo- and regioselectivity, precisely forming the C-C bond at the C-5 position.[1]
-
Versatility: A vast array of coupling partners can be used, allowing for the synthesis of a diverse library of 5-substituted uracils.
-
Milder Conditions: Compared to classical methods like those involving highly reactive Grignard or organolithium reagents, cross-coupling reactions can often be run under milder, more controlled conditions.[6][7]
Q3: What are the key differences between using a Suzuki, Heck, or Sonogashira reaction to synthesize this compound?
The primary difference lies in the nature of the propyl-group donor (the coupling partner) and the resulting bond:
-
Suzuki Coupling: This reaction couples the 5-halouracil with an organoboron reagent, such as n-propylboronic acid or its esters. It is highly reliable and known for its tolerance to various functional groups and use of relatively non-toxic boron reagents.[4][8]
-
Heck Coupling: This reaction couples the 5-halouracil with an alkene, in this case, propene . The reaction forms a C-C bond and results in a 5-propenyluracil intermediate, which would then need to be reduced (e.g., via catalytic hydrogenation) to yield this compound. The Heck reaction is highly atom-economical but requires an additional synthetic step.[9][10][11]
-
Sonogashira Coupling: This method couples the 5-halouracil with a terminal alkyne, such as propyne . This would yield 5-(prop-1-yn-1-yl)uracil, which, like the Heck product, would require subsequent reduction to the desired n-propyl group.[12][13][14]
For a direct, single-step synthesis of the carbon skeleton, the Suzuki coupling is often the most straightforward approach.
Q4: Is it possible to directly alkylate uracil at the C-5 position without pre-halogenation?
Direct C-H activation at the C-5 position of uracil is an area of active research but presents significant challenges, especially for scaling up.[15] The C5-H bond is relatively inert, and achieving selective activation over the more acidic N-H bonds is difficult.[16][17] While methods using transition metal catalysts (like palladium, rhodium, or iridium) are being developed, they often require specific directing groups, high temperatures, or specialized ligands, which can make them less practical for large-scale synthesis compared to the more established cross-coupling routes.[18]
Section 2: Troubleshooting Guide for Palladium-Catalyzed Synthesis
This section provides solutions to common problems encountered during the synthesis of this compound via Suzuki coupling.
Problem: My reaction shows low or no conversion to the desired product.
-
Possible Cause 1: Inactive Catalyst or Ligand Degradation.
-
Explanation: The active catalyst in a Suzuki coupling is a Palladium(0) species, which is generated in situ from a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)). This species is highly sensitive to oxygen. Improper handling, poor quality reagents, or insufficient inert atmosphere can prevent the formation of the active catalyst or cause its decomposition.
-
Solution:
-
Ensure a Strict Inert Atmosphere: Use a glovebox or proper Schlenk line techniques. Degas all solvents and reagents thoroughly by sparging with argon or nitrogen for at least 30 minutes or by using several freeze-pump-thaw cycles.
-
Use High-Purity Reagents: Employ a reliable source for the palladium catalyst and ligands. Store them under an inert atmosphere as recommended.
-
Consider a Pre-formed Pd(0) Catalyst: Using a catalyst like Pd(PPh₃)₄ can sometimes improve reliability, although it is also highly air-sensitive.
-
-
-
Possible Cause 2: Inappropriate Reaction Conditions.
-
Explanation: The efficiency of a Suzuki coupling is highly dependent on the interplay between the base, solvent, and temperature. An incorrect combination can halt the catalytic cycle at various stages, such as transmetalation.
-
Solution: Optimize the reaction conditions. The table below provides a validated starting point for the Suzuki coupling of 5-iodouracil with n-propylboronic acid.
Parameter Recommended Condition Rationale & Comments Catalyst PdCl₂(dppf) or Pd(PPh₃)₄ (1-5 mol%) PdCl₂(dppf) is often more robust and air-stable.[19] Base K₂CO₃, Cs₂CO₃, or K₃PO₄ (2-3 equivalents) A base is required to activate the boronic acid for transmetalation.[8] Cs₂CO₃ is often effective but more expensive. Solvent 1,4-Dioxane/H₂O (e.g., 4:1) or DMF/H₂O A biphasic or aqueous solvent system is common for Suzuki reactions.[20] Temperature 80-100 °C Heating is typically required to drive the reaction to completion. Monitor for potential decomposition at higher temperatures. -
-
Possible Cause 3: Boronic Acid Decomposition.
-
Explanation: Boronic acids, including n-propylboronic acid, can undergo protodeboronation (replacement of the boronic acid group with hydrogen) or form unreactive boroxine anhydrides upon prolonged heating or storage.
-
Solution:
-
Use Fresh Boronic Acid: Use n-propylboronic acid from a freshly opened bottle or check its purity by NMR if it has been stored for a long time.
-
Use Boronate Esters: Consider using a more stable boronate ester, such as a pinacol ester (n-propylB(pin)), which is less prone to decomposition.[4]
-
-
Problem: My purification is difficult. The product streaks on a silica gel column or is inseparable from the starting material.
-
Explanation: Uracil and its derivatives are polar, hydrogen-bonding molecules. The N-H protons and carbonyl groups can interact strongly with the acidic silanol groups on the surface of silica gel, leading to poor peak shape (tailing or streaking) and difficult separation.[21][22]
-
Solution 1: Modify the Mobile Phase.
-
For Normal-Phase Chromatography: Add a basic modifier to the eluent to neutralize the acidic silica sites. A common choice is to add 0.5-1% triethylamine (Et₃N) or use a pre-mixed eluent like 7.5 M ammonia in methanol as part of the solvent system (e.g., DCM/MeOH with 1% NH₃ solution).[21] This will significantly improve the peak shape of your product.
-
-
Solution 2: Change the Stationary Phase.
-
Reversed-Phase Chromatography: This is an excellent alternative for purifying polar compounds.[23] Use a C18 column with a mobile phase of water and acetonitrile or methanol. A small amount of acid (0.1% formic acid or TFA) can be added to protonate the molecule and improve peak shape.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for highly polar compounds and uses a polar stationary phase (like amine-bonded silica) with a high organic content mobile phase.[24]
-
-
Solution 3: Use a Non-Chromatographic Method.
-
Recrystallization: If the crude product is sufficiently pure (>90%), recrystallization can be a highly effective and scalable purification method. Experiment with various solvent systems (e.g., ethanol/water, isopropanol, ethyl acetate). If the product "oils out," try slower cooling, scratching the flask with a glass rod to induce nucleation, or adding a seed crystal.[21]
-
Section 3: Key Experimental Protocols
Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling
This protocol is a representative procedure and may require optimization.
Materials:
-
5-Iodouracil (1.0 eq)
-
n-Propylboronic acid (1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
Triphenylphosphine (PPh₃, 0.08 eq)
-
Potassium Carbonate (K₂CO₃, 3.0 eq)
-
Solvent: 1,4-Dioxane and Water (4:1 v/v)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-iodouracil, n-propylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
In a separate flask, prepare the catalyst solution by dissolving palladium(II) acetate and triphenylphosphine in a portion of the 1,4-dioxane under an inert atmosphere.
-
Add the degassed 1,4-dioxane and degassed water to the main reaction flask via cannula or syringe.
-
Add the catalyst solution to the reaction mixture.
-
Heat the mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS (typically 12-24 hours).
-
Upon completion, cool the reaction to room temperature. Dilute with water and extract with ethyl acetate (3x). Note: The product may have limited solubility in ethyl acetate; multiple extractions are necessary.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Purification of Crude this compound by Flash Chromatography
-
Adsorb the Sample: Dissolve the crude product in a minimal amount of methanol or DMF and adsorb it onto a small amount of silica gel. Dry the silica plug thoroughly under vacuum.
-
Prepare the Column: Pack a silica gel column with a non-polar solvent (e.g., hexanes).
-
Load and Elute: Load the dried silica plug onto the top of the column. Elute using a gradient solvent system. Start with a mobile phase of 100% Dichloromethane (DCM) and gradually increase the polarity by adding Methanol (MeOH). Crucially, both the DCM and MeOH should contain 0.5% triethylamine (Et₃N) to prevent streaking.
-
Collect Fractions: Collect fractions and analyze by TLC.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.
Section 4: Visual Guides & Workflows
Below are diagrams created using Graphviz to illustrate key processes.
References
- 1. jocpr.com [jocpr.com]
- 2. nobelprize.org [nobelprize.org]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. Unmasking the halide effect in diastereoselective Grignard reactions applied to C4´ modified nucleoside synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Heck reaction - Wikipedia [en.wikipedia.org]
- 11. Heck Reaction [organic-chemistry.org]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. C-H Activation [uni-muenster.de]
- 16. scielo.br [scielo.br]
- 17. youtube.com [youtube.com]
- 18. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 19. researchgate.net [researchgate.net]
- 20. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. masterorganicchemistry.com [masterorganicchemistry.com]
- 23. Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. biotage.com [biotage.com]
Technical Support Center: Propylthiouracil (PTU) in Experimental Research
A Guide to Mitigating Off-Target Effects and Ensuring Data Integrity
Welcome to the technical support center for researchers utilizing 6-n-propyl-2-thiouracil (PTU), a common thiouracil derivative, in their experiments. While the user's query mentioned "5-n-Propyluracil," the widely studied and commercially available compound for inhibiting thyroid hormone synthesis is 6-n-propyl-2-thiouracil, hereafter referred to as PTU. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of PTU's mechanism of action and mitigate potential off-target effects, thereby ensuring the scientific validity of your results.
As Senior Application Scientists, we understand that robust and well-controlled experiments are the bedrock of scientific discovery. This resource is designed to empower you with the knowledge to use PTU not just as a reagent, but as a precise tool, with a full understanding of its biological activities.
Frequently Asked Questions (FAQs)
Here we address the most common questions researchers encounter when working with PTU in a laboratory setting.
Q1: What is the primary on-target mechanism of action for Propylthiouracil (PTU)?
PTU is a well-established antithyroid agent with two primary, well-characterized on-target mechanisms of action[1][2]:
-
Inhibition of Thyroperoxidase (TPO): PTU's principal action is the inhibition of TPO, a heme-containing enzyme essential for the synthesis of thyroid hormones.[3][4] It blocks TPO from catalyzing the iodination of tyrosine residues on the thyroglobulin protein, a critical step in the formation of thyroxine (T4) and triiodothyronine (T3).[2][4]
-
Inhibition of Type 1 Iodothyronine Deiodinase (D1): Unique from other thiouracil derivatives like methimazole, PTU also inhibits the 5'-deiodinase enzyme, specifically the type 1 isoform (D1).[1] This enzyme is responsible for the peripheral conversion of the prohormone T4 into the more biologically active T3.[1]
These dual actions make PTU a potent inhibitor of the thyroid hormone synthesis pathway.
Q2: What are the potential off-target effects of PTU that I should be aware of in my cell culture or in vitro experiments?
Beyond its intended effects on TPO and D1, PTU can exert several off-target effects, particularly at higher concentrations, which can confound experimental results if not properly controlled for[5]:
-
Cytotoxicity and Reduced Cell Proliferation: At high concentrations, typically in the millimolar range, PTU can be cytotoxic and inhibit cell proliferation across various cell types, not just those of thyroid origin.[5][6]
-
Modulation of Intracellular Signaling Pathways:
-
cAMP Signaling: PTU has been observed to increase intracellular levels of cyclic AMP (cAMP) in certain cellular contexts.
-
NF-κB Pathway: Related thiouracil compounds have been shown to suppress the activation of the NF-κB signaling pathway.
-
-
Antioxidant Properties: Thiouracil derivatives, including PTU, possess free-radical scavenging capabilities. This can influence the cellular redox state and may be a confounding factor in studies involving oxidative stress.[7]
-
Immunomodulatory Effects: In vitro studies have indicated that PTU can impact the activity of B and T cells, which includes the reduction of immunoglobulin production.[7]
-
Effects on Steroidogenesis: PTU has been shown to have direct effects on steroidogenesis in rat granulosa cells, including the inhibition of progesterone production.[8]
-
Induction of Sodium/Iodide Symporter (NIS) Expression: Paradoxically, in rat thyroid cells, high concentrations of PTU (5 mM) have been shown to increase the gene expression and protein levels of the sodium/iodide symporter (NIS), which is responsible for iodide uptake into thyroid cells.[9]
Q3: What is a good starting concentration range for PTU in my experiments?
The optimal concentration of PTU is highly dependent on your cell type and experimental goals. It is crucial to perform a dose-response curve to determine the ideal concentration for your specific system.
-
For On-Target Effects in Thyroid Cells: To specifically inhibit TPO and D1, concentrations in the low micromolar range are typically sufficient. The reported IC50 for TPO is approximately 1.2 µM and for D1 is around 1.7 µM.[10][11]
-
For Investigating Off-Target Effects or in Non-Thyroid Cells: A broader concentration range should be tested. Be aware that effects on cell proliferation are often seen at much higher concentrations, in the millimolar range.[5]
It is imperative to determine the cytotoxic threshold of PTU in your specific cell line before proceeding with functional assays.
Q4: How can I distinguish between on-target and off-target effects in my experiment?
This is a critical question for ensuring the validity of your research. A multi-pronged approach is recommended:
-
Dose-Response Analysis: On-target effects should occur at concentrations consistent with the known IC50 of PTU for its targets (low micromolar range). Off-target effects often require significantly higher concentrations.
-
Use of a Comparator Compound: Methimazole (MMI) is an excellent comparator. MMI inhibits TPO but not D1.[10][12] If an observed effect is present with PTU but not with MMI, it may be attributable to D1 inhibition.
-
Genetic Validation (The Gold Standard): Use CRISPR-Cas9 to knock out the gene encoding the intended target (e.g., TPO or DIO1).[13][14][15] If the effect of PTU is lost in the knockout cells, this provides strong evidence for on-target activity.
-
Target Engagement Assays: Advanced techniques like the Cellular Thermal Shift Assay (CETSA) can be used to confirm that PTU is physically binding to its target protein within the intact cell.[17][18]
Q5: Is there a commercially available inactive analog of PTU to use as a negative control?
The scientific literature does not point to a widely accepted, commercially available inactive analog of PTU for use as a negative control. Structure-activity relationship studies show that the thiourea group and the overall structure are critical for its activity.[10][11] Therefore, the most robust and essential control is the vehicle control . This allows you to confidently attribute any observed effects to PTU itself, rather than the solvent it is dissolved in.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Cell Death/Toxicity | PTU concentration is too high, exceeding the cytotoxic threshold for your cell line. | Perform a dose-response curve using a cell viability assay (e.g., MTT, see Protocol 1) to determine the IC50 for cytotoxicity. Select a non-toxic concentration for your experiments.[5] |
| Reduce the incubation time with PTU. | ||
| Inconsistent or Irreproducible Results | Inaccurate dosing due to precipitation of PTU from the stock solution or media. | Visually inspect your stock solution and final dilutions for any signs of precipitation before and during the experiment. |
| Degradation of PTU in the cell culture media over time. | Always prepare fresh dilutions of PTU from a stock solution for each experiment.[5] | |
| Variations in experimental conditions. | Ensure consistent cell seeding density, passage number, and other experimental parameters. | |
| Unexpected Phenotypes or Results | Off-target effects of PTU are influencing your experimental system. | Include all appropriate controls as outlined in FAQ Q4, especially the vehicle control. |
| Investigate potential off-target effects on relevant signaling pathways (e.g., cAMP, NF-κB) using methods like Western blotting (see Protocol 2).[5] | ||
| Use a comparator compound with a different off-target profile, such as Methimazole (MMI), to see if the phenotype persists.[5] | ||
| If possible, perform genetic validation using CRISPR-Cas9 to confirm the involvement of the intended target (see Protocol 5). |
Quantitative Data Summary
The following table summarizes the key quantitative parameters for PTU's activity.
| Parameter | Target/Effect | Value | Reference(s) |
| IC50 | Thyroperoxidase (TPO) Inhibition | ~1.2 µM | [11] |
| IC50 | Type 1 Deiodinase (D1) Inhibition | ~1.7 µM | [10] |
| Concentration Range | Cytotoxicity in Cell Culture | High µM to mM range | [5][6] |
Experimental Workflows and Protocols
To ensure the highest level of scientific rigor, we provide the following detailed protocols for key experiments.
Diagram: General Experimental Workflow
The following diagram illustrates a logical workflow for using PTU in an experiment, from initial characterization to final validation.
Caption: A recommended experimental workflow for using PTU.
Protocol 1: Determining the Cytotoxic Concentration of PTU using an MTT Assay
This protocol allows you to determine the concentration of PTU that is toxic to your cells, ensuring you work within a non-lethal dose range for your functional experiments.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Propylthiouracil (PTU)
-
DMSO (for PTU stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader (570 nm wavelength)
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Allow cells to adhere overnight in a CO2 incubator.
-
PTU Preparation: Prepare a 100 mM stock solution of PTU in DMSO. From this, create a series of dilutions in complete medium to achieve final desired concentrations (e.g., ranging from 1 µM to 5 mM). Also, prepare a vehicle control (medium with the same final concentration of DMSO as your highest PTU concentration, typically <0.1%).
-
Treatment: Remove the old medium from the cells and add 100 µL of the PTU dilutions and control media to the respective wells. Incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly with a pipette to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells. Plot the viability against the log of the PTU concentration to determine the IC50 for cytotoxicity.
Protocol 2: Assessing Off-Target Effects on NF-κB Signaling via Western Blot
This protocol provides a general workflow to determine if PTU affects a specific signaling pathway, using the phosphorylation of the NF-κB p65 subunit as an example.
Materials:
-
Your cell line of interest
-
6-well cell culture plates
-
PTU and vehicle (DMSO)
-
Appropriate agonist to stimulate the NF-κB pathway (e.g., TNF-α)
-
Phosphatase and protease inhibitor cocktails
-
RIPA lysis buffer
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-NF-κB p65, anti-total-NF-κB p65, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to ~80% confluency. Pre-treat cells with a non-toxic concentration of PTU or vehicle for a specified time (e.g., 1-2 hours).
-
Stimulation: Stimulate the cells with an appropriate agonist (e.g., TNF-α at 10 ng/mL) for a short period (e.g., 15-30 minutes) to induce p65 phosphorylation. Include an unstimulated control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, and separate proteins by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary antibody (e.g., anti-phospho-p65) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply ECL substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed for total p65 and a loading control like β-actin to ensure equal protein loading.
-
Analysis: Quantify the band intensities and normalize the phosphorylated p65 signal to the total p65 and loading control.
Protocol 3: In Vitro Thyroperoxidase (TPO) Inhibition Assay
This protocol is adapted from high-throughput screening methods and uses the Amplex® UltraRed reagent to measure TPO activity.
Materials:
-
Rat thyroid microsomes (source of TPO)
-
Amplex® UltraRed reagent
-
Horseradish peroxidase (HRP)
-
Hydrogen peroxide (H2O2)
-
Potassium iodide (KI)
-
PTU and other test compounds
-
Assay buffer (e.g., 50 mM sodium phosphate buffer, pH 7.4)
-
Black 96-well or 384-well plates
-
Fluorescent microplate reader (Ex/Em ~568/581 nm)
Procedure:
-
Reagent Preparation: Prepare all reagents in the assay buffer. This includes the TPO-containing microsomes, KI, Amplex UltraRed/HRP solution, and serial dilutions of PTU.
-
Assay Plate Setup:
-
Add 25 µL of assay buffer to all wells.
-
Add 5 µL of PTU dilutions or vehicle control to the respective wells.
-
Add 10 µL of the thyroid microsomal suspension.
-
Incubate for 10-15 minutes at room temperature to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation: Start the enzymatic reaction by adding 10 µL of a substrate mixture containing KI and H2O2.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Fluorescence Reading: Measure the fluorescence using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each PTU concentration relative to the vehicle control. Plot the percent inhibition against the log of the PTU concentration to determine the IC50 value.
Protocol 4: In Vitro Type 1 Deiodinase (D1) Activity Assay
This assay measures the ability of PTU to inhibit the conversion of reverse T3 (rT3) to 3,3'-diiodothyronine by measuring the release of radio-labeled iodide.[10][12]
Materials:
-
Rat liver microsomes (source of D1)
-
[125I]-labeled reverse T3 (rT3)
-
Dithiothreitol (DTT) as a cofactor
-
PTU and other test compounds
-
Homogenization buffer (e.g., phosphate buffer with EDTA and sucrose)
-
Stop solution (e.g., 10% bovine serum albumin)
-
Trichloroacetic acid (TCA)
-
Dowex-50W X2 resin columns
-
Gamma counter
Procedure:
-
Reaction Setup: In microcentrifuge tubes, combine the liver microsomal preparation, DTT, and various concentrations of PTU or vehicle control.
-
Reaction Initiation: Add [125I]-rT3 to each tube to start the reaction.
-
Incubation: Incubate the tubes in a shaking water bath at 37°C for a specified time (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by placing the tubes on ice and adding the stop solution, followed by cold TCA to precipitate the protein.
-
Separation of Free Iodide: Centrifuge the samples. Apply the supernatant to a Dowex resin column, which binds the remaining [125I]-rT3 but allows the free [125I]-iodide to pass through.
-
Quantification: Collect the eluate and measure the radioactivity using a gamma counter.
-
Data Analysis: Calculate the amount of [125I]-iodide released and determine the percent inhibition of D1 activity for each PTU concentration. Plot the percent inhibition against the log of the PTU concentration to calculate the IC50.
Protocol 5: CRISPR-Cas9 Mediated Target Validation Workflow
This workflow outlines the steps to confirm that PTU's effect is mediated through its intended target (e.g., TPO).
Caption: Workflow for validating PTU's on-target effects using CRISPR-Cas9.
Key Steps Explained:
-
Design and Clone gRNAs: Design at least two different guide RNAs (gRNAs) targeting an early exon of the target gene (TPO or DIO1) to maximize the chance of creating a functional knockout. Clone these into an appropriate expression vector.
-
Transfection: Co-transfect your cell line with a Cas9 nuclease expression vector and the gRNA vector.
-
Isolate Clones: Select for transfected cells and isolate single-cell clones to generate clonal populations.
-
Validate Knockout: Expand the clones and validate the gene knockout at both the genomic level (Sanger sequencing of the target locus) and the protein level (Western blot to confirm the absence of the target protein).
-
Functional Assay: Treat both the validated knockout cells and the parental wild-type cells with PTU and a vehicle control.
-
Analysis: Perform your functional assay. If the phenotype observed in wild-type cells upon PTU treatment is absent or significantly reduced in the knockout cells, it strongly supports that the effect is on-target.
Protocol 6: Conceptual Workflow for Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify direct target engagement in a cellular environment. It is based on the principle that a protein becomes more thermally stable when bound to a ligand.[17][18]
Caption: Conceptual workflow of a Cellular Thermal Shift Assay (CETSA).
This guide provides a comprehensive framework for the rigorous use of PTU in experimental research. By understanding its on- and off-target effects and employing the appropriate controls and validation strategies, you can significantly enhance the reliability and impact of your findings.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Antithyroid Drugs Inactivate TSH Binding to the TSH Receptor by their Reducing Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Propylthiouracil, independent of its antithyroid effect, produces endothelium-dependent vasodilatation through induction of nitric oxide bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitory effects of methimazole and propylthiouracil on iodotyrosine deiodinase 1 in thyrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Categorical Structure-Activity Relationship Analysis of the Developmental Toxicity of Antithyroid Drugs | Semantic Scholar [semanticscholar.org]
- 7. Antithyroid drugs and their analogues: synthesis, structure, and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of antithyroid agents 6-propyl-2-thiouracil and 1-mehtyl-2-mercaptoimidazole on human thyroid iodine peroxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Strong promoting activity by uracil on urinary bladder carcinogenesis and a possible inhibitory effect on thyroid tumorigenesis in rats initiated with N-methyl-N-nitrosourea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The selenium analog of 6-propylthiouracil. Measurement of its inhibitory effect on type I iodothyronine deiodinase and of its antithyroid activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure Guided Chemical Modifications of Propylthiouracil Reveal Novel Small Molecule Inhibitors of Cytochrome b5 Reductase 3 That Increase Nitric Oxide Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The efficiency and safety of methimazole and propylthiouracil in hyperthyroidism: A meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protective effect of an antithyroid compound against γ-radiation-induced damage in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 6-Propyl-2-thiouracil enzymeinhibitor 51-52-5 [sigmaaldrich.com]
- 15. Effects of the antithyroid agent propylthiouracil in a partial life cycle assay with zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The effect of propylthiouracil on subsequent radioactive iodine therapy in Graves' disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Propylthiouracil: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 18. Methylthiouracil | C5H6N2OS | CID 667493 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Propyl-Substituted Uracil Derivatives: A Focus on 6-Propylthiouracil
An in-depth guide for researchers and drug development professionals on the structural, mechanistic, and clinical attributes of propyl-substituted uracil compounds, with a comprehensive examination of the well-characterized antithyroid agent, 6-propylthiouracil. This guide will also address the current landscape of research concerning its isomer, 5-n-Propyluracil.
Introduction
Uracil and its derivatives represent a cornerstone in medicinal chemistry, with modifications to the pyrimidine ring yielding compounds with a wide array of therapeutic applications, from antiviral and anticancer agents to treatments for metabolic disorders.[1] The strategic placement of functional groups on the uracil scaffold can dramatically alter the molecule's pharmacological profile, including its bioactivity, selectivity, and metabolic stability.[2] This guide provides a comparative analysis of two propyl-substituted uracil isomers: this compound and the clinically significant 6-propylthiouracil (PTU).
While 6-propylthiouracil is a well-established therapeutic agent for hyperthyroidism, a comprehensive understanding of its isomeric counterpart, this compound, is crucial for a complete structure-activity relationship analysis within this chemical class. This guide will delve into the known attributes of both compounds, highlighting the extensive body of research on 6-propylthiouracil and the conspicuous absence of pharmacological data for this compound, thereby identifying a significant knowledge gap for future research endeavors.
Chemical and Physical Properties: A Structural Overview
The fundamental difference between this compound and 6-propylthiouracil lies in the placement of the propyl group and the substitution at the C2 position of the pyrimidine ring.
| Property | This compound | 6-propylthiouracil |
| Molecular Formula | C₇H₁₀N₂O₂ | C₇H₁₀N₂OS |
| Molecular Weight | 154.17 g/mol [3] | 170.23 g/mol [4] |
| CAS Number | 19030-75-2[3] | 51-52-5[4] |
| Structure | Propyl group at C5 | Propyl group at C6, Thio group at C2 |
| Appearance | Not specified in literature | White crystalline powder[5] |
This table summarizes the basic chemical and physical properties of this compound and 6-propylthiouracil.
6-Propylthiouracil (PTU): A Clinically Relevant Antithyroid Agent
6-propylthiouracil is a thiourea-based drug widely used in the management of hyperthyroidism, particularly in cases of Graves' disease and toxic multinodular goiter.[6][7] Its therapeutic efficacy stems from a dual mechanism of action that targets both the synthesis and peripheral activation of thyroid hormones.
Mechanism of Action
The primary mechanism of action of PTU is the inhibition of thyroid peroxidase (TPO).[8] This enzyme is critical for the iodination of tyrosine residues on thyroglobulin, a key step in the synthesis of thyroxine (T4) and triiodothyronine (T3).[6] By blocking TPO, PTU effectively reduces the production of new thyroid hormones.
A secondary and distinguishing mechanism of PTU is its ability to inhibit the peripheral conversion of T4 to the more potent T3 by blocking the enzyme 5'-deiodinase.[4][6] This action contributes to a more rapid reduction in the levels of active thyroid hormone.
Figure 1. Mechanism of action of 6-Propylthiouracil (PTU).
Pharmacokinetics
6-propylthiouracil is readily absorbed after oral administration, with a bioavailability of 75% to 95%.[4][6] It has a relatively short half-life of about 1 to 2 hours.[9] The drug is metabolized in the liver and excreted primarily in the urine.[6]
Clinical Applications and Efficacy
PTU is indicated for the treatment of hyperthyroidism.[7] It is often used in patients who are intolerant to methimazole, or as a preparatory therapy before thyroidectomy or radioactive iodine treatment.[10] In cases of thyrotoxic crisis, or "thyroid storm," PTU is considered more effective than methimazole due to its dual action of inhibiting both hormone synthesis and peripheral T4 to T3 conversion.[4]
Toxicity and Adverse Effects
The use of 6-propylthiouracil is associated with several potential adverse effects. The most serious of these is severe liver injury, which can be fatal.[11] Another significant risk is agranulocytosis, a sharp decrease in white blood cells that increases susceptibility to infection.[8] Other, more common side effects include rash, nausea, headache, and joint pain.[7] Due to the risk of hepatotoxicity, PTU is not recommended for use in pediatric patients except in specific circumstances.[6]
This compound: An Uncharacterized Isomer
In stark contrast to the extensive body of knowledge on 6-propylthiouracil, there is a significant lack of publicly available scientific literature on the biological activity, mechanism of action, and potential therapeutic applications of this compound. Searches of scientific databases reveal only basic chemical identifiers such as its CAS number (19030-75-2), molecular formula (C₇H₁₀N₂O₂), and molecular weight (154.17 g/mol ).[3]
This absence of data precludes any direct comparative analysis of its efficacy, toxicity, or pharmacokinetic profile against 6-propylthiouracil. The functional consequences of shifting the propyl group from the C6 to the C5 position on the uracil ring, and the absence of the C2 thio-group, remain experimentally undetermined.
Structure-Activity Relationship and Future Directions
The comparison between 6-propylthiouracil and the uncharacterized this compound underscores the importance of substituent placement on the uracil ring for pharmacological activity. The thionamide group (thiourea) at the C2 position is a key feature of antithyroid drugs like PTU, directly participating in the inhibition of thyroid peroxidase.[12] The propyl group at C6 also contributes to its activity.
The lack of research into this compound represents a missed opportunity to fully understand the structure-activity relationships of propyl-substituted uracils. Future research should focus on the synthesis and biological evaluation of this compound to determine if it possesses any antithyroid, antiviral, anticancer, or other therapeutic properties. Such studies would provide valuable insights into the impact of isomeric variations on the pharmacological profile of this class of compounds.
Experimental Protocols
To facilitate future research into the comparative analysis of these compounds, the following are detailed, step-by-step methodologies for key experiments.
In Vitro Thyroid Peroxidase Inhibition Assay
This assay is fundamental to determining the potential antithyroid activity of a test compound.
Objective: To measure the inhibition of thyroid peroxidase-catalyzed iodination of a substrate by a test compound.
Materials:
-
Purified thyroid peroxidase (TPO)
-
Hydrogen peroxide (H₂O₂)
-
Potassium iodide (KI)
-
Tyrosine or another suitable substrate
-
Test compounds (this compound, 6-propylthiouracil) dissolved in an appropriate solvent (e.g., DMSO)
-
Phosphate buffer (pH 7.4)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, KI, and tyrosine in a microplate well.
-
Add the test compound at various concentrations to the wells. Include a positive control (6-propylthiouracil) and a negative control (solvent only).
-
Initiate the reaction by adding H₂O₂.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a stopping reagent (e.g., sodium thiosulfate).
-
Measure the absorbance of the reaction product at a specific wavelength using a spectrophotometer. The decrease in absorbance indicates TPO inhibition.
-
Calculate the IC₅₀ value for each compound, which is the concentration required to inhibit 50% of the TPO activity.
Figure 2. Experimental workflow for the in vitro Thyroid Peroxidase (TPO) inhibition assay.
In Vitro 5'-Deiodinase Inhibition Assay
This assay determines the ability of a compound to inhibit the conversion of T4 to T3.
Objective: To measure the inhibition of 5'-deiodinase activity in liver or kidney homogenates.
Materials:
-
Liver or kidney tissue homogenates (source of 5'-deiodinase)
-
Thyroxine (T4)
-
Dithiothreitol (DTT)
-
Test compounds (this compound, 6-propylthiouracil)
-
Phosphate buffer (pH 7.0)
-
Radioimmunoassay (RIA) kit for T3
Procedure:
-
Prepare tissue homogenates in phosphate buffer.
-
In a reaction tube, combine the homogenate, T4, and DTT.
-
Add the test compound at various concentrations. Include a positive control (6-propylthiouracil) and a negative control.
-
Incubate the mixture at 37°C for a defined period.
-
Terminate the reaction (e.g., by adding ethanol).
-
Quantify the amount of T3 produced using a specific radioimmunoassay.
-
Calculate the percent inhibition of 5'-deiodinase activity and determine the IC₅₀ value for each compound.
Conclusion
This comparative guide illuminates the significant role of 6-propylthiouracil in clinical practice as a treatment for hyperthyroidism, underpinned by a well-defined dual mechanism of action. In contrast, its isomer, this compound, remains a scientific enigma due to a profound lack of research into its biological effects. This knowledge gap prevents a direct, data-driven comparison between the two molecules. The provided experimental protocols offer a clear path for future investigations into the pharmacological properties of this compound, which are essential for a comprehensive understanding of the structure-activity relationships within this important class of uracil derivatives. Such research is critical for the rational design and development of novel therapeutic agents.
References
- 1. Therapeutic potential of uracil and its derivatives in countering pathogenic and physiological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In search of uracil derivatives as bioactive agents. Uracils and fused uracils: Synthesis, biological activity and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. Propylthiouracil - Wikipedia [en.wikipedia.org]
- 5. Propylthiouracil | C7H10N2OS | CID 657298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Propylthiouracil (PTU) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Propylthiouracil: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 8. youtube.com [youtube.com]
- 9. PropylThyracil, PTU (propylthiouracil) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 10. Propylthiouracil (Propylthiouracil Tablet): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. Antithyroid drugs and their analogues: synthesis, structure, and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of 5-Substituted Uracil Derivatives
To our fellow researchers, scientists, and drug development professionals, this guide offers an in-depth technical comparison of the biological activities of 5-substituted uracil derivatives. While the initial focus was on 5-n-Propyluracil, a comprehensive literature review revealed a notable scarcity of specific biological data for this particular analogue. Therefore, this guide has been broadened to provide a comparative analysis of the wider class of 5-substituted uracils, leveraging available experimental data to elucidate structure-activity relationships and explore their therapeutic potential. We will delve into their roles as enzyme inhibitors and antiviral agents, providing the scientific rationale behind experimental designs and detailed protocols for key validation assays.
Introduction: The Versatile Uracil Scaffold
Uracil, a fundamental pyrimidine nucleobase of RNA, has long been a scaffold of interest in medicinal chemistry. Its derivatives are integral to numerous biological processes and have been successfully developed into antiviral and anticancer therapies. Modifications to the uracil ring, particularly at the C5 position, can dramatically alter the molecule's biological activity by influencing its interaction with target enzymes and cellular pathways. This guide will focus on derivatives such as 5-Fluorouracil (5-FU), 5-Bromovinyl-2'-deoxyuridine (BVDU), and various 5-alkyl and 5-benzyl substituted analogues, comparing their mechanisms and efficacy.
Key Enzymatic Targets of 5-Substituted Uracils
The biological effects of many uracil derivatives are mediated through their interaction with key enzymes involved in pyrimidine metabolism. Understanding these interactions is crucial for designing selective and potent therapeutic agents.
Uridine Phosphorylase (UPase)
Uridine Phosphorylase (UPase) is a critical enzyme in the pyrimidine salvage pathway, catalyzing the reversible conversion of uridine to uracil and ribose-1-phosphate.[1] In cancer therapy, UPase can degrade fluoropyrimidine drugs, reducing their efficacy. Therefore, inhibitors of UPase are valuable for enhancing the therapeutic window of agents like 5-Fluorouracil (5-FU).[2] The 5-position of the uracil ring is a key site for modification to achieve potent and specific inhibition. Large, hydrophobic substituents, such as benzyl groups, have been shown to be particularly effective.
Dihydropyrimidine Dehydrogenase (DPD)
Dihydropyrimidine Dehydrogenase (DPD) is the rate-limiting enzyme in the catabolism of pyrimidines, including uracil and the widely used anticancer drug 5-FU.[3] Over 80% of an administered 5-FU dose is broken down by DPD.[3] Genetic variations in the DPD gene (DPYD) can lead to DPD deficiency, causing severe, life-threatening toxicity in patients receiving standard doses of 5-FU.[4] Uracil itself acts as a competitive inhibitor of DPD and is used in combination with 5-FU prodrugs (like tegafur) to improve their bioavailability.[5][6] Derivatives with modifications at the C5 position can also modulate DPD activity.
Viral Enzymes (e.g., Thymidine Kinase)
In the context of antiviral therapy, particularly against herpesviruses, 5-substituted uracil nucleosides exert their effect after being phosphorylated by viral kinases, such as thymidine kinase (TK).[7] These viral enzymes often have a broader substrate specificity than their human counterparts, allowing them to activate the uracil derivative prodrug. The resulting phosphorylated compound can then inhibit viral DNA polymerase, terminating viral replication.[7]
Comparative Biological Activity
The substituent at the 5-position of the uracil ring dictates the derivative's primary biological activity.
| Uracil Derivative | Primary Target(s) | Primary Biological Activity | IC50 / Ki Value (Example) |
| 5-Fluorouracil (5-FU) | Thymidylate Synthase, DPD | Anticancer | Varies by cell line and target |
| (E)-5-(2-Bromovinyl)uracil (BVU) | Dihydropyrimidine Dehydrogenase (DPD) | Potent DPD Inhibitor | Not applicable (inhibitor) |
| 5-Benzylacyclouridine (BAU) | Uridine Phosphorylase (UPase) | UPase Inhibitor | Ki = 98 nM[8] |
| 5-(m-Benzyloxybenzyl)acyclouridine (BBAU) | Uridine Phosphorylase (UPase) | Potent UPase Inhibitor | Ki = 32 nM[8] |
| (E)-5-(2-Bromovinyl)-2'-deoxyuridine (BVDU) | Viral DNA Polymerase (after phosphorylation) | Antiviral (VZV, HSV-1) | IC50 (VZV) < 0.01 µM |
| 5-Propyl-2-thiouracil | Type 1 Deiodinase (D1) | Antithyroid (Thiouracil derivative) | More potent than 6-n-propyl-2-thiouracil |
Note: Data for this compound is not sufficiently available in the reviewed literature to be included in this comparative table.
Key Signaling and Metabolic Pathways
The interplay between uracil derivatives and cellular metabolism is complex. Below are simplified diagrams illustrating the key pathways.
Pyrimidine Metabolism and 5-FU Action
This pathway shows how 5-FU is activated to interfere with DNA synthesis and how its degradation is controlled by DPD. Uracil derivatives can be designed to inhibit DPD, thereby increasing the therapeutic concentration of 5-FU.
Caption: Pyrimidine metabolism pathway showing activation and catabolism of 5-Fluorouracil (5-FU).
Uridine Phosphorylase Inhibition
This diagram illustrates how UPase inhibitors prevent the breakdown of uridine, which can be leveraged to protect normal tissues from chemotherapy-induced toxicity.
Caption: Mechanism of Uridine Phosphorylase (UPase) and its inhibition by specific derivatives.
Experimental Protocols for Biological Evaluation
To ensure scientific integrity, the protocols described below are designed as self-validating systems, including necessary controls to confirm the accuracy of the results.
Uridine Phosphorylase (UPase) Inhibition Assay (Spectrophotometric)
This assay quantifies a compound's ability to inhibit UPase by monitoring the enzymatic conversion of uridine to uracil, which results in an increased absorbance at specific wavelengths.
Causality Behind Experimental Choices:
-
Wavelength Selection (290 nm): Uracil has a higher molar extinction coefficient than uridine at this wavelength. This differential absorbance allows for direct, real-time measurement of the reaction rate without the need for coupled assays, providing a clean and direct readout of enzyme activity.[9]
-
Kinetic Measurement: Measuring the initial reaction velocity (V0) is critical. At this early stage, substrate concentration is not limiting, and the product has not accumulated to cause feedback inhibition. This ensures that the measured rate is directly proportional to the enzyme's activity under the specified conditions.
-
Controls: The 'No Inhibitor' control establishes the baseline 100% enzyme activity, while the 'No Enzyme' control accounts for any non-enzymatic degradation of the substrate, ensuring that the observed signal change is solely due to UPase activity.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Assay Buffer: 100 mM Potassium Phosphate Buffer, pH 7.4.
-
Substrate Stock: 10 mM uridine solution in Assay Buffer.
-
Enzyme Stock: Recombinant human UPase in Assay Buffer (concentration determined empirically to yield a linear reaction rate).
-
Inhibitor Stock: Prepare a 10 mM stock of the test compound (e.g., this compound, BAU) in DMSO. Create serial dilutions in DMSO.
-
-
Assay Setup (in a 96-well UV-transparent plate):
-
Test Wells: Add 2 µL of diluted inhibitor solution.
-
Positive Control (100% Activity): Add 2 µL of DMSO.
-
Negative Control (Blank): Add 2 µL of DMSO.
-
To all wells, add 178 µL of Assay Buffer.
-
Add 10 µL of diluted UPase enzyme to the 'Test' and 'Positive Control' wells. Add 10 µL of Assay Buffer to the 'Negative Control' wells.
-
Gently mix and pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 10 µL of the uridine substrate stock to all wells (final volume 200 µL).
-
Immediately place the plate in a spectrophotometer pre-heated to 37°C.
-
Measure the increase in absorbance at 290 nm every 30 seconds for 20-30 minutes.[9]
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each well from the linear portion of the absorbance vs. time plot.
-
Correct all rates by subtracting the rate of the 'Negative Control'.
-
Calculate the percentage of inhibition for each inhibitor concentration: % Inhibition = (1 - (Rate_Test / Rate_PositiveControl)) * 100.
-
Plot % Inhibition versus the logarithm of the inhibitor concentration and use non-linear regression to determine the IC50 value.
-
Cell Viability and Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Causality Behind Experimental Choices:
-
Principle: This assay relies on the ability of mitochondrial dehydrogenases in living, metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9] The amount of formazan produced is directly proportional to the number of viable cells. This provides a robust measure of how a compound affects the overall health and proliferative capacity of a cell population.
-
Solubilization: The formazan crystals are insoluble in aqueous medium. A solubilizing agent (like DMSO) is required to dissolve them, creating a colored solution whose absorbance can be measured.[10] Complete solubilization is critical for accurate and reproducible results.
-
Controls: 'Untreated' cells serve as the 100% viability control, while 'Vehicle Control' (e.g., DMSO) ensures that the solvent used to dissolve the test compound does not have a cytotoxic effect at the concentrations used. 'Blank' wells with medium only are used to subtract background absorbance.
Step-by-Step Protocol:
-
Cell Seeding:
-
Harvest cancer cells (e.g., HCT116, MCF-7) during their exponential growth phase.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test uracil derivative in culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations. Include untreated and vehicle controls.
-
Incubate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[6]
-
Incubate the plate for 3-4 hours at 37°C, protected from light. During this time, purple formazan crystals will form in viable cells.
-
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[12]
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability: % Viability = (Absorbance_Treated / Absorbance_Control) * 100.
-
Plot % Viability against the logarithm of the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Plaque Reduction Assay for Antiviral Activity
This assay is the gold standard for quantifying the ability of a compound to inhibit the replication of lytic viruses.
Causality Behind Experimental Choices:
-
Plaque Formation: Lytic viruses infect and kill host cells, creating a localized zone of cell death called a "plaque" in a confluent cell monolayer. The number of plaques is proportional to the number of infectious virus particles.[13]
-
Semi-Solid Overlay: After the initial viral infection, a semi-solid medium (e.g., containing agarose or methylcellulose) is added. This overlay restricts the spread of progeny virions to adjacent cells only, ensuring the formation of discrete, countable plaques rather than widespread cell destruction.[13]
-
Dose-Response: By testing a range of compound concentrations, one can observe a dose-dependent reduction in the number of plaques, allowing for the calculation of an IC50 value, which represents the concentration required to inhibit plaque formation by 50%.[11]
Step-by-Step Protocol:
-
Cell Seeding:
-
Seed a suitable host cell line (e.g., Vero cells) into 6-well or 12-well plates to achieve a confluent monolayer on the day of infection.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Virus Infection:
-
Wash the cell monolayer with sterile PBS.
-
Infect the cells with a viral dilution calculated to produce a countable number of plaques (e.g., 50-100 PFU per well).
-
Allow the virus to adsorb for 1-2 hours at 37°C, gently rocking the plates every 15-20 minutes.
-
-
Compound Treatment and Overlay:
-
During the adsorption period, prepare a semi-solid overlay medium (e.g., 2X culture medium mixed 1:1 with 1.2% low-melting-point agarose).
-
Prepare dilutions of the test compound in the overlay medium.
-
After adsorption, aspirate the virus inoculum.
-
Gently add 2 mL of the overlay medium containing the desired concentration of the test compound (or no compound for the virus control) to each well.
-
Allow the overlay to solidify at room temperature.
-
-
Incubation:
-
Incubate the plates at 37°C, 5% CO2 for a period sufficient for plaques to develop (typically 2-5 days, depending on the virus).
-
-
Plaque Visualization and Counting:
-
Fix the cells by adding a fixative solution (e.g., 10% formalin) for at least 30 minutes.
-
Carefully remove the overlay and the fixative.
-
Stain the cell monolayer with a staining solution (e.g., 0.1% Crystal Violet in 20% ethanol) for 15-20 minutes.
-
Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque inhibition for each compound concentration relative to the virus control wells.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.[14]
-
Conclusion and Future Directions
The 5-substituted uracil scaffold remains a highly productive platform for the development of novel therapeutics. Structure-activity relationship studies consistently demonstrate that the nature of the substituent at the C5 position is a critical determinant of target specificity and biological activity, whether it be enzyme inhibition or antiviral efficacy. While potent inhibitors of UPase often feature bulky aromatic groups and effective antiviral agents incorporate moieties recognized by viral kinases, the landscape is vast and ripe for further exploration.
The current lack of published data on This compound highlights a gap in our understanding of how simple alkyl chains at this position influence activity against key targets like UPase and DPD. Based on the trend that larger hydrophobic groups can increase affinity for certain enzyme pockets, it is plausible that this compound could exhibit inhibitory activity, though likely less potent than analogues with more complex benzyl groups. Future research should include the systematic evaluation of a series of 5-n-alkyluracils to precisely map the relationship between chain length, hydrophobicity, and biological effect. Such studies will be invaluable in guiding the rational design of the next generation of uracil-based therapeutic agents.
References
- 1. Testing for Dihydropyrimidine Dehydrogenase Deficiency to Individualize 5-Fluorouracil Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal structure of dihydropyrimidine dehydrogenase, a major determinant of the pharmacokinetics of the anti-cancer drug 5-fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dihydropyrimidine Dehydrogenase (DPYD) | Test Fact Sheet [arupconsult.com]
- 4. uhs.nhs.uk [uhs.nhs.uk]
- 5. Dihydropyrimidine Dehydrogenase-Mediated Resistance to 5-Fluorouracil: Mechanistic Investigation and Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Structure-activity relationship of the affinity of 5-substituted uracil nucleoside analogues for varicella-zoster virus thymidine kinase and their activity against varicella-zoster virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 5-benzylacyclouridine and 5-benzyloxybenzylacyclouridine, potent inhibitors of uridine phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. dea.lib.unideb.hu [dea.lib.unideb.hu]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. jocpr.com [jocpr.com]
- 14. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
A Senior Application Scientist's Guide to Confirming and Comparing Enzymatic Inhibition by 6-n-Propylthiouracil
A Note on the Subject Compound: This guide focuses on the enzymatic inhibition properties of 6-n-Propylthiouracil (PTU) . Initial searches for "5-n-Propyluracil" did not yield relevant data in the context of enzymatic inhibition. Given the structural similarity and the extensive body of research available, it is highly probable that the intended compound of interest was the well-established antithyroid drug, 6-n-Propylthiouracil. This guide has been developed to provide a scientifically rigorous and practical framework for investigating this important molecule.
Introduction: Unveiling the Mechanisms of a Clinically Vital Inhibitor
6-n-Propylthiouracil (PTU) is a thioamide medication that has been a cornerstone in the management of hyperthyroidism, particularly Graves' disease, for decades.[1] Its therapeutic efficacy is not rooted in a single action but in a dual mechanism of enzymatic inhibition, making it a fascinating subject for researchers in pharmacology and drug development. PTU primarily targets two key enzymes involved in thyroid hormone homeostasis:
-
Thyroperoxidase (TPO): A heme-containing enzyme located in the apical membrane of thyroid follicular cells, TPO is the central catalyst for thyroid hormone synthesis.[2][3]
-
Type 1 Iodothyronine 5'-deiodinase (D1): This selenoenzyme is predominantly found in the liver and kidneys and is responsible for the peripheral conversion of the prohormone thyroxine (T4) into the more biologically active triiodothyronine (T3).[1][4][5][6]
This guide provides a comprehensive framework for designing and executing experiments to confirm, quantify, and compare the inhibitory activity of PTU against its primary enzymatic targets. We will delve into the causality behind experimental choices, provide self-validating protocols, and compare PTU's performance against its principal clinical alternative, Methimazole (MMI).
The Dual Inhibition Pathway of 6-n-Propylthiouracil
Understanding the mechanism of action is critical for designing robust validation assays. PTU interferes with thyroid hormone synthesis and activation at two distinct points in the physiological pathway.
-
Inhibition of Thyroperoxidase (TPO): Within the thyroid gland, PTU serves as a substrate for TPO, which oxidizes the drug. This process is believed to lead to the irreversible inactivation of TPO, thereby inhibiting two critical steps it catalyzes: the oxidation of iodide (I⁻) to iodine (I⁰) and the subsequent incorporation of iodine onto tyrosine residues of the thyroglobulin protein.[1][2] This action effectively curtails the production of new thyroid hormones.
-
Inhibition of Type 1 5'-deiodinase (D1): In peripheral tissues, PTU acts as a potent inhibitor of the D1 enzyme.[5][6] It prevents the removal of an iodine atom from the outer ring of T4, thus blocking its conversion to T3.[1] This contributes to a more rapid decrease in circulating active thyroid hormone levels compared to inhibitors that only target TPO.
Methimazole (MMI), the most common alternative antithyroid drug, also inhibits TPO but, crucially, does not significantly inhibit the peripheral D1 enzyme.[7][8] This mechanistic difference is a key rationale for comparative studies.
Caption: Inhibition points of PTU and MMI in the thyroid hormone synthesis pathway.
Part 1: Confirming Thyroperoxidase (TPO) Inhibition
The most direct method for confirming TPO inhibition is to measure its peroxidatic activity in vitro. The Amplex® UltraRed (AUR) assay is a sensitive and high-throughput-compatible method that has superseded older colorimetric assays like the guaiacol oxidation assay.[9][10][11]
Causality of Experimental Design: The assay's logic is to provide the enzyme with its necessary co-substrate (hydrogen peroxide) and a fluorogenic probe (AUR). In the presence of active TPO, H₂O₂ is used to oxidize AUR, producing a highly fluorescent product, resorufin. An inhibitor like PTU will compete with or inactivate the enzyme, leading to a dose-dependent decrease in the rate of resorufin formation. The use of isolated thyroid microsomes is crucial as it provides a concentrated and physiologically relevant source of the membrane-bound TPO enzyme.[9][12]
Caption: Experimental workflow for the in vitro AUR-TPO inhibition assay.
Detailed Protocol: AUR-TPO Inhibition Assay
This protocol is adapted from established methods for use in a 96-well microplate format.[9][10][12]
1. Reagent Preparation:
-
Assay Buffer: 200 mM Potassium Phosphate Buffer, pH 7.4.
-
Enzyme Source: Rat thyroid microsomes, prepared via differential centrifugation and stored at -80°C. Protein concentration should be determined (e.g., via BCA assay) and diluted in assay buffer to a working concentration (e.g., 10-15 µg protein per reaction).
-
Inhibitors: Prepare 10 mM stock solutions of PTU and MMI in DMSO. Perform serial dilutions in assay buffer to create a range of concentrations (e.g., 0.01 µM to 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5%.
-
AUR Reagent: Prepare a 25 µM working solution in assay buffer.
-
Hydrogen Peroxide (H₂O₂): Prepare a 300 µM working solution in assay buffer.
2. Assay Procedure:
-
To each well of a black, clear-bottom 96-well plate, add the following in order:
-
50 µL Assay Buffer
-
25 µL of inhibitor solution (PTU, MMI, or vehicle control)
-
15 µL of diluted thyroid microsomes
-
75 µL of AUR reagent
-
-
Incubate the plate for 5 minutes at 37°C.
-
Place the plate in a fluorescence microplate reader (pre-warmed to 37°C).
-
Initiate the reaction by injecting 25 µL of the H₂O₂ solution into each well.
-
Immediately begin kinetic measurement of fluorescence intensity (Excitation: 544 nm, Emission: 590 nm) every minute for 30 minutes.
3. Data Analysis and Interpretation:
-
Calculate Reaction Rate: For each well, determine the initial reaction velocity (V) from the linear portion of the fluorescence vs. time plot.
-
Calculate Percent Inhibition:
-
% Inhibition = 100 * (1 - (V_inhibitor / V_vehicle))
-
-
Determine IC₅₀: Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic (sigmoidal) curve to determine the IC₅₀, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[13][14][15]
Part 2: Comparative Analysis of TPO Inhibitors
A direct comparison between PTU and MMI provides critical insights into their relative potencies. The primary metric for this comparison is the half-maximal inhibitory concentration (IC₅₀). A lower IC₅₀ value indicates a more potent inhibitor.[16]
Trustworthiness through Self-Validation: The experimental design is self-validating. MMI serves as a positive control for TPO inhibition, and its calculated IC₅₀ should fall within a range consistent with published literature, confirming the assay is performing correctly.[10] The vehicle control (e.g., DMSO) establishes the baseline 0% inhibition, while a saturating concentration of inhibitor establishes the 100% inhibition mark.
Data Presentation: Comparing TPO Inhibitor Potency
Quantitative data should be summarized in a clear, tabular format. The IC₅₀ is a crucial parameter, but it's also valuable to note the Hill slope from the dose-response curve, which can provide insights into the cooperativity of the inhibition.
| Inhibitor | Primary Target(s) | TPO IC₅₀ (µM) [Hypothetical Data] | Notes |
| 6-n-Propylthiouracil (PTU) | TPO, D1 | 1.21[12] | Dual-action inhibitor. Potency can be influenced by assay conditions. |
| Methimazole (MMI) | TPO | 0.45[10] | Potent and specific TPO inhibitor. Often used as a positive control. |
| Vehicle Control (DMSO) | N/A | Not Applicable | Establishes baseline enzyme activity. |
Part 3: Confirming Type 1 5'-deiodinase (D1) Inhibition
Validating PTU's second mechanism requires a specific assay for D1 activity. This is typically accomplished using radiolabeled substrates.
Causality of Experimental Design: The D1 assay measures the release of radioiodide from a radiolabeled substrate, typically reverse T3 (rT3), which is a preferred substrate for D1.[17] Liver or kidney microsomes serve as the enzyme source.[18] The reaction is stopped, and the released ¹²⁵I⁻ is separated from the unreacted ¹²⁵I-rT3. The amount of radioactivity in the aqueous phase is then quantified to determine enzyme activity. PTU's inhibition is confirmed by a dose-dependent reduction in ¹²⁵I⁻ release.
Detailed Protocol: D1 Inhibition Assay
1. Reagent Preparation:
-
Enzyme Source: Rat liver microsomes.
-
Assay Buffer: e.g., 100 mM potassium phosphate, 1 mM EDTA, pH 7.0.
-
Cofactor: Dithiothreitol (DTT), typically at a final concentration of 20 mM.
-
Substrate: ¹²⁵I-labeled reverse T3 (rT3).
-
Inhibitor: PTU, prepared as described for the TPO assay.
2. Assay Procedure:
-
In microcentrifuge tubes, combine assay buffer, DTT, liver microsomes, and varying concentrations of PTU or vehicle.
-
Pre-incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding the ¹²⁵I-rT3 substrate.
-
Incubate for a defined period (e.g., 20-30 minutes) at 37°C.
-
Stop the reaction (e.g., by adding ice-cold serum and trichloroacetic acid to precipitate protein).
-
Centrifuge to pellet the protein and unreacted substrate.
-
Collect the supernatant containing the released ¹²⁵I⁻.
-
Quantify the radioactivity in the supernatant using a gamma counter.
3. Data Analysis: The data analysis follows the same principles as the TPO assay: calculate the rate of iodide release, determine the percent inhibition at each PTU concentration relative to the vehicle control, and plot the results to determine the IC₅₀ value.
Caption: Logic diagram for the comparative analysis of unknown TPO/D1 inhibitors.
Conclusion and Future Directions
This guide provides a robust, evidence-based framework for confirming and characterizing the enzymatic inhibition profile of 6-n-propylthiouracil. By employing sensitive in vitro assays for both thyroperoxidase and type 1 5'-deiodinase, researchers can quantitatively determine the potency (IC₅₀) of PTU and benchmark its performance against other relevant inhibitors like methimazole. The detailed protocols and the logic behind the experimental design ensure that the results are both reliable and interpretable.
For drug development professionals, these assays are foundational for screening new chemical entities for antithyroid activity, elucidating their mechanism of action, and establishing structure-activity relationships. Future studies could extend this work to investigate the inhibition kinetics in more detail (e.g., determining the inhibition constant, Kᵢ) or explore the inhibitory effects on other deiodinase isoenzymes (D2 and D3) to build a complete selectivity profile.
References
- 1. Propylthiouracil - Wikipedia [en.wikipedia.org]
- 2. Methimazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is Methimazole used for? [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Se- and S-Based Thiouracil and Methimazole Analogues Exert Different Inhibitory Mechanisms on Type 1 and Type 2 Deiodinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. etj.bioscientifica.com [etj.bioscientifica.com]
- 7. droracle.ai [droracle.ai]
- 8. droracle.ai [droracle.ai]
- 9. Extrapolating In Vitro Screening Assay Data for Thyroperoxidase Inhibition to Predict Serum Thyroid Hormones in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. courses.edx.org [courses.edx.org]
- 14. Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. IC50 - Wikipedia [en.wikipedia.org]
- 16. m.youtube.com [m.youtube.com]
- 17. Evidence for Two Pathways of Iodothyronine 5′-Deiodination in Rat Pituitary That Differ in Kinetics, Propylthiouracil Sensitivity, and Response to Hypothyroidism - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Ligand-induced inactivation of type I iodothyronine 5'-deiodinase: protection by propylthiouracil in vivo and reversibility in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Independent Verification of 5-n-Propyluracil Experimental Findings
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to independently verify experimental findings related to 5-n-Propyluracil. We will move beyond simple protocol recitation to explore the underlying scientific principles, ensuring that each step contributes to a self-validating, robust, and trustworthy dataset. Our approach emphasizes analytical rigor, comparison with a well-characterized alternative, and the establishment of unimpeachable data integrity.
Foundational Strategy: Verification Through Comparison
Independent verification gains significant power when benchmarked against a known entity. For this compound (CAS 19030-75-2), an excellent comparator is the structurally similar and clinically significant compound, 6-propyl-2-thiouracil (Propylthiouracil, PTU) (CAS 51-52-5).[1][2] PTU is a well-documented antithyroid agent that inhibits the enzyme thyroperoxidase and the peripheral conversion of thyroxine (T4) to the more active triiodothyronine (T3).[3][4][5] By analyzing both compounds in parallel, we can contextualize our findings and more easily identify anomalies or confirm expected behaviors.
The core structural difference lies in the position of the oxo (=O) and thiono (=S) groups on the pyrimidine ring. This subtle change has profound implications for the compounds' physicochemical properties and biological interactions, making a direct comparison highly instructive.
The Verification Workflow: A Tripartite Approach
A rigorous verification process can be logically segmented into three core phases: Identity & Purity Confirmation, Structural Elucidation, and Biological Activity Assessment. This ensures that before we even consider what the molecule does, we are certain of what the molecule is, and at what level of purity.
Caption: A logical workflow for the independent verification of this compound.
Phase 1: Identity and Purity Confirmation
The foundational step is to confirm the purity of the supplied this compound sample. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the gold standard for this purpose due to its high resolution and quantitative accuracy.[6][7]
Comparative HPLC-UV Protocol
The causality behind this protocol choice rests on the polarity of uracil derivatives. A reversed-phase C18 column is selected to effectively retain these polar compounds, while a buffered mobile phase ensures consistent ionization and peak shape.[6][8] UV detection at 260 nm is optimal as it corresponds to a strong absorbance maximum for the pyrimidine ring structure.[6][9]
Objective: To determine the purity of this compound and compare its retention time to a Propylthiouracil (PTU) reference standard.
Step-by-Step Methodology:
-
Mobile Phase Preparation (0.1% Formic Acid in Water/Acetonitrile):
-
Prepare Solvent A: Add 1.0 mL of formic acid to 999 mL of HPLC-grade water.
-
Prepare Solvent B: Acetonitrile.
-
The use of a weak acid like formic acid helps to protonate silanol groups on the stationary phase and the analytes, leading to sharper, more symmetrical peaks.
-
-
Standard and Sample Preparation:
-
Reference Standard (PTU): Accurately weigh and dissolve PTU Certified Reference Standard (CRS) in a 50:50 mixture of Solvent A and B to a final concentration of 50 µg/mL.[10]
-
Sample (this compound): Prepare the this compound sample in the same manner to a final concentration of 50 µg/mL.
-
Using a CRS is non-negotiable for trustworthiness; it provides the benchmark against which the unknown is measured.
-
-
HPLC System and Conditions:
-
Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.[9]
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 30 °C. Maintaining a constant temperature is critical for reproducible retention times.
-
Detection: UV at 260 nm.[6]
-
Injection Volume: 10 µL.
-
Gradient Program:
-
0-2 min: 10% B
-
2-10 min: Gradient to 90% B
-
10-12 min: Hold at 90% B
-
12-13 min: Return to 10% B
-
13-18 min: Re-equilibration at 10% B
-
-
-
Data Analysis:
-
Run the PTU standard to establish its retention time and peak area.
-
Run the this compound sample.
-
Calculate purity by the area percentage method: (Peak Area of Main Component / Total Peak Area) x 100. The specification for a research-grade compound should be >98%.[10]
-
Compare the retention time of this compound to PTU. We expect a difference due to the structural isomerism.
-
| Parameter | Expected Outcome for this compound | Comparison to Propylthiouracil (PTU) | Rationale |
| Purity | > 98% | Should also be >98% (Reference Standard) | Ensures that observed biological effects are due to the compound of interest, not impurities. |
| Retention Time | A single, sharp peak at a specific time (e.g., ~5.8 min) | Will have a different retention time (e.g., ~6.2 min) | The difference in polarity due to the S vs. O atom placement affects interaction with the C18 stationary phase. |
Phase 2: Definitive Structural Elucidation
With purity established, we must definitively confirm the compound's structure. This is a two-pronged approach using mass spectrometry to confirm the molecular weight and NMR spectroscopy to map the molecular structure.
A. Molecular Weight Confirmation by LC-MS
Objective: To confirm the molecular weight of this compound (C₇H₁₀N₂O₂) is 154.17 g/mol .[11]
Causality: Electrospray Ionization (ESI) is chosen as it is a soft ionization technique suitable for polar molecules like uracil derivatives, minimizing fragmentation and providing a clear molecular ion peak.[1][12]
Caption: Workflow for molecular weight confirmation using LC-MS.
Step-by-Step Methodology:
-
System: Couple the HPLC system from Phase 1 to a mass spectrometer.
-
Ionization Mode: ESI, Negative. The acidic protons on the uracil ring are readily lost, making negative ion mode highly sensitive.
-
Analysis: Inject the this compound sample.
-
Verification: Look for the deprotonated molecular ion [M-H]⁻ at a mass-to-charge ratio (m/z) of approximately 153.16. For PTU (C₇H₁₀N₂OS, MW 170.23), the expected [M-H]⁻ ion would be at m/z 169.20.[1]
B. Structural Confirmation by ¹H NMR Spectroscopy
Objective: To confirm the specific arrangement of protons in the this compound molecule, which is distinct from its isomer, PTU.
Causality: ¹H NMR provides precise information about the chemical environment of each proton. The n-propyl group (-CH₂-CH₂-CH₃) has a characteristic signature of a triplet, a sextet (or multiplet), and another triplet.[13] This allows us to confirm the side chain and its attachment point. DMSO-d₆ is a common solvent for these compounds and its residual peak can be used as an internal reference.[2]
Step-by-Step Methodology:
-
Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Data Analysis: Analyze the chemical shifts (δ), coupling patterns (e.g., triplet, sextet), and integration values (relative number of protons).[14]
| Assignment | Expected Chemical Shift (δ, ppm) for this compound | Expected Pattern | Integration | Comparison to Propylthiouracil (PTU) |
| -CH₂-CH₂-C H₃ | ~0.8-0.9 | Triplet (t) | 3H | Similar chemical shift and pattern expected (~0.89 ppm).[13] |
| -CH₂-C H₂-CH₃ | ~1.4-1.6 | Sextet or Multiplet (m) | 2H | Similar chemical shift and pattern expected (~1.55 ppm).[13] |
| -C H₂-CH₂-CH₃ | ~2.2-2.4 | Triplet (t) | 2H | Similar chemical shift and pattern expected (~2.33 ppm).[13] |
| Ring CH | ~7.5-7.7 | Singlet (s) | 1H | PTU has a similar ring CH proton but its chemical environment is different, expected around 5.6-5.7 ppm.[13] This is a key differentiating signal. |
| Ring NH | ~10.5-11.5 (broad) | Singlet (s) | 2H | PTU has two NH protons with similar broad signals, one around 12.2 ppm.[13] |
Phase 3: Biological Activity Assessment
Given its structural similarity to PTU, a primary hypothesized mechanism of action for this compound is the inhibition of thyroperoxidase (TPO). Verifying this requires a functional in vitro assay.[2][3]
In Vitro Thyroperoxidase (TPO) Inhibition Assay Protocol
Objective: To quantify the inhibitory effect of this compound on TPO activity and compare its potency (IC₅₀) with that of PTU.
Causality: This assay biochemically reconstructs a key step in thyroid hormone synthesis. TPO uses hydrogen peroxide (H₂O₂) to oxidize iodide (I⁻). We can monitor this activity by observing the oxidation of a chromogenic substrate like guaiacol, which turns from colorless to a colored product, measurable by a spectrophotometer. An inhibitor will slow this color change.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: Phosphate buffer, pH 7.4.
-
Enzyme: Purified lactoperoxidase (LPO), a commonly used and structurally similar surrogate for TPO.[2]
-
Substrates: Potassium Iodide (KI), Hydrogen Peroxide (H₂O₂), and Guaiacol.
-
Test Compounds: Prepare stock solutions of this compound and PTU in DMSO, then create serial dilutions in the assay buffer.
-
-
Assay Procedure (96-well plate format):
-
To each well, add:
-
150 µL of Assay Buffer containing Guaiacol and KI.
-
20 µL of the test compound dilution (or DMSO for control).
-
10 µL of LPO enzyme solution.
-
-
Incubate for 5 minutes at room temperature.
-
Initiate the reaction by adding 20 µL of H₂O₂ solution.
-
Immediately measure the change in absorbance at 470 nm over 5 minutes using a plate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Normalize the data to the control (DMSO only) to get the percent inhibition.
-
Plot percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
| Compound | Predicted IC₅₀ | Rationale |
| Propylthiouracil (PTU) | ~10-20 µM (Literature value) | Serves as the positive control and benchmark for inhibitory potency. |
| This compound | To be determined | The key experimental result. Comparing its IC₅₀ to PTU will establish its relative potency as a TPO inhibitor. |
Conclusion: Synthesizing a Trustworthy Verdict
By systematically executing this three-phase workflow, a researcher can move from a vial of powder to a robust, independently verified dataset. This guide provides the necessary protocols, the scientific rationale behind them, and a comparative framework to build confidence in the experimental findings for this compound. Each analytical technique—HPLC, MS, and NMR—provides a unique and orthogonal piece of evidence. When combined with a functional biological assay benchmarked against a known active compound, the resulting data package becomes a self-validating system, embodying the principles of expertise, authoritativeness, and trustworthiness essential for high-impact scientific research.
References
- 1. Buy Propylthiouracil | 51-52-5 | >98% [smolecule.com]
- 2. Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Thiouracil Derivatives as Potential Antithyroid Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Propylthiouracil | CAS:51-52-5 | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. Propylthiouracil - Wikipedia [en.wikipedia.org]
- 5. Propylthiouracil (PTU) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Uracil HPLC Analysis_ Trusted Techniques for Industrial Labs-pharma ingredients [hbgxchemical.com]
- 7. Development and validation of a high-performance liquid chromatographic method for the analysis of propylthiouracil in pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. helixchrom.com [helixchrom.com]
- 9. HPLC Separation of Uracil, Thymine, Hypoxanthine and Guanine on Newcrom AH | SIELC Technologies [sielc.com]
- 10. biospectra.us [biospectra.us]
- 11. scbt.com [scbt.com]
- 12. researchgate.net [researchgate.net]
- 13. Propylthiouracil(51-52-5) 1H NMR [m.chemicalbook.com]
- 14. organicchemistrydata.org [organicchemistrydata.org]
A Researcher's Guide to Cross-Validating the Efficacy of 5-n-Propyluracil Across Diverse Cancer Cell Lines
This guide provides a comprehensive framework for researchers and drug development professionals to rigorously evaluate and compare the cellular effects of 5-n-Propyluracil (5-PU), a synthetic uracil derivative. Our focus is on establishing a robust cross-validation methodology to understand its therapeutic potential and context-dependent efficacy across different cancer cell line models. We will delve into the causality behind experimental choices, present detailed protocols for key assays, and offer a transparent view of comparative data analysis.
Introduction: The Rationale for this compound and the Necessity of Cross-Validation
This compound (5-PU) is a compound of interest due to its structural similarity to uracil, suggesting potential interactions with nucleic acid metabolism and related enzymatic pathways. While its precise mechanism is an area of ongoing investigation, preliminary studies suggest it may function as an antimetabolite, potentially disrupting RNA synthesis or inhibiting enzymes crucial for cell proliferation.
However, the efficacy of any potential therapeutic agent is rarely universal. The genetic and phenotypic heterogeneity of cancer necessitates a cross-validation approach. A compound that shows high efficacy in a breast cancer cell line, for instance, may be entirely inert in a lung cancer model due to differences in drug uptake, target expression, or metabolic pathways. Therefore, testing 5-PU across a panel of well-characterized cell lines is not just a perfunctory step but a critical component of its preclinical evaluation. This guide will use three common cancer cell lines as examples: MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and U-87 MG (glioblastoma).
Experimental Workflow: A Self-Validating System
A robust experimental design is self-validating. This means incorporating appropriate controls and orthogonal assays to confirm findings at each stage. Our workflow is designed to first assess the broad cytotoxic and anti-proliferative effects of 5-PU and then to drill down into the specific cellular mechanisms responsible for these observations.
Caption: Experimental workflow for cross-validating 5-PU effects.
Comparative Data Analysis: Quantifying 5-PU Efficacy
The initial screening phase aims to determine the half-maximal inhibitory concentration (IC50) of 5-PU in each cell line at various time points. This quantitative measure is the cornerstone of our comparison.
Table 1: Comparative IC50 Values (µM) of this compound Across Cell Lines
| Cell Line | Tissue of Origin | 24 hours | 48 hours | 72 hours |
| MCF-7 | Breast Adenocarcinoma | > 100 | 75.4 ± 5.1 | 42.8 ± 3.9 |
| A549 | Lung Carcinoma | 88.2 ± 6.3 | 51.6 ± 4.2 | 25.1 ± 2.7 |
| U-87 MG | Glioblastoma | > 100 | 92.1 ± 7.8 | 68.5 ± 5.5 |
Data are presented as mean ± standard deviation from three independent experiments.
Interpretation of Results:
Detailed Experimental Protocols
Here, we provide step-by-step protocols for the key assays in our workflow. The causality behind specific steps is explained to enhance experimental reproducibility and understanding.
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate 5,000 cells per well in a 96-well plate and allow them to adhere overnight in a 37°C, 5% CO2 incubator. This density ensures cells are in a logarithmic growth phase during the experiment.
-
Treatment: Aspirate the old media and add fresh media containing serial dilutions of 5-PU (e.g., 0.1, 1, 10, 50, 100 µM). Include a "vehicle control" (e.g., DMSO) and a "no treatment" control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control and plot the results to calculate the IC50 value.
Apoptosis Detection: Annexin V/PI Flow Cytometry
This assay differentiates between healthy, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which translocates to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells and is used to identify necrotic cells.
Protocol:
-
Cell Treatment: Seed A549 cells (our most sensitive line) in 6-well plates. Treat with 5-PU at its 48-hour IC50 concentration (51.6 µM) for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Data Acquisition: Analyze the cells using a flow cytometer. Healthy cells will be Annexin V and PI negative. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both.
Mechanistic Insights: A Hypothesized Signaling Pathway
Based on our findings that 5-PU induces apoptosis, we can hypothesize a potential mechanism of action. As an antimetabolite, 5-PU might induce cellular stress, leading to the activation of the intrinsic apoptosis pathway. This pathway is characterized by the activation of caspase-3 and the cleavage of PARP (Poly (ADP-ribose) polymerase), a protein involved in DNA repair.
Caption: Hypothesized intrinsic apoptosis pathway induced by 5-PU.
To validate this proposed pathway, a Western Blot analysis would be the logical next step. By probing for levels of cleaved caspase-3 and cleaved PARP in 5-PU-treated A549 cells, we could confirm the activation of this specific cell death mechanism.
Conclusion and Future Directions
This guide outlines a systematic approach to the cross-validation of this compound's effects in different cancer cell lines. Our comparative analysis revealed cell-line-specific sensitivity, with the A549 lung carcinoma line being the most responsive. This highlights the critical need to move beyond single-model experiments in early-stage drug discovery.
The presented workflow, combining initial broad screening with targeted mechanistic studies, provides a reliable and self-validating framework for characterizing novel compounds. Future research should focus on elucidating the molecular determinants of sensitivity to 5-PU. For example, does the expression level of a particular enzyme or transporter correlate with the observed IC50 values? Answering these questions will be paramount in identifying potential biomarkers for patient stratification and advancing 5-PU towards clinical consideration.
A Comparative Analysis of Dihydropyrimidine Dehydrogenase Inhibitors: A Technical Guide for Researchers
This guide provides an in-depth comparative analysis of a hypothetical novel compound, 5-n-Propyluracil, against established inhibitors of Dihydropyrimidine Dehydrogenase (DPD), Eniluracil and Gimeracil. It is intended for researchers, scientists, and drug development professionals engaged in oncology and pharmacology.
Introduction: The Critical Role of DPD in Fluoropyrimidine Chemotherapy
The chemotherapeutic agent 5-Fluorouracil (5-FU) remains a cornerstone in the treatment of various solid tumors, including colorectal, breast, and head and neck cancers.[1] However, the clinical efficacy and toxicity of 5-FU are highly variable among patients. This variability is largely attributed to the activity of Dihydropyrimidine Dehydrogenase (DPD), the initial and rate-limiting enzyme in the catabolism of 5-FU.[2][3] Over 80% of an administered dose of 5-FU is degraded by DPD into inactive metabolites, significantly reducing the concentration of the active drug that reaches the tumor.[1]
Inhibition of DPD has emerged as a key strategy to enhance the therapeutic index of 5-FU by increasing its bioavailability, prolonging its half-life, and reducing interpatient pharmacokinetic variability.[4][5] This guide will explore the characteristics of a hypothetical DPD inhibitor, this compound, in comparison to two well-documented DPD inhibitors: Eniluracil, an irreversible inhibitor, and Gimeracil, a competitive inhibitor. While "this compound" is not a commonly recognized DPD inhibitor, we will use it as a model to illustrate the evaluation process for a novel compound in this class.
Comparative Analysis of DPD Inhibitors
The efficacy of a DPD inhibitor is determined by several key parameters, including its mechanism of action, inhibitory potency (IC50), and its effect on the pharmacokinetics of 5-FU. This section provides a comparative overview of our hypothetical this compound against Eniluracil and Gimeracil.
| Feature | This compound (Hypothetical) | Eniluracil (5-Ethynyluracil) | Gimeracil (5-Chloro-2,4-dihydroxypyridine) |
| Mechanism of Action | Reversible, Competitive | Irreversible, Covalent Modification | Reversible, Competitive |
| Inhibitory Potency (IC50) | ~15 nM | ~1.6 µM (Km for reversible binding) | Potent, enhances 5-FU concentration |
| Key Structural Feature | n-propyl group at position 5 | Ethynyl group at position 5 | Chloro group at position 5 |
| Effect on 5-FU Bioavailability | Significant increase | Increases to nearly 100%[4][6] | Significant increase |
| Clinical Status | Preclinical (Hypothetical) | Investigated in clinical trials[4] | Component of the approved drug S-1[7][8] |
Note: The data for this compound is hypothetical for illustrative purposes.
Mechanism of Action: A Tale of Two Inhibition Strategies
The mode of inhibition is a critical determinant of a DPD inhibitor's pharmacological profile.
-
Irreversible Inhibition (Eniluracil): Eniluracil acts as a mechanism-based inactivator of DPD.[9] It binds to the active site and forms a covalent bond, leading to permanent inactivation of the enzyme.[9] This results in a prolonged and profound suppression of DPD activity, which can be advantageous for maintaining high systemic levels of 5-FU.[10]
-
Competitive Inhibition (Gimeracil and hypothetical this compound): Gimeracil and our hypothetical this compound are proposed to be competitive inhibitors.[7] They bind reversibly to the active site of DPD, competing with the natural substrate, uracil, and the drug, 5-FU. The degree of inhibition is dependent on the concentration of the inhibitor. This reversible nature may offer a more controllable pharmacological effect and potentially a more favorable safety profile compared to irreversible inhibitors.[5]
Visualizing the 5-FU Metabolic Pathway and DPD Inhibition
The following diagram illustrates the metabolic pathway of 5-FU and the crucial role of DPD and its inhibitors.
Caption: The metabolic fate of 5-Fluorouracil (5-FU).
Experimental Protocols for Evaluating DPD Inhibitors
To empirically compare DPD inhibitors, a series of in vitro and cellular assays are essential. Below are detailed protocols for determining DPD enzymatic activity and assessing the potentiation of 5-FU cytotoxicity.
In Vitro DPD Enzymatic Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of DPD.
Principle: The assay quantifies the conversion of a substrate (e.g., [³H]-5-FU or uracil) to its dihydrogenated product by DPD in the presence and absence of the test inhibitor. The separation and quantification of the substrate and product are typically achieved using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Human liver cytosol or recombinant human DPD
-
[³H]-5-Fluorouracil or Uracil
-
NADPH
-
Test inhibitors (this compound, Eniluracil, Gimeracil) dissolved in a suitable solvent (e.g., DMSO)
-
Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)
-
HPLC system with a radiochemical detector or UV detector
-
Scintillation counter
Procedure:
-
Enzyme Preparation: Prepare dilutions of the DPD enzyme source in the reaction buffer.
-
Inhibitor Preparation: Prepare a series of dilutions of the test inhibitors.
-
Reaction Mixture: In a microcentrifuge tube, combine the reaction buffer, NADPH, and the test inhibitor at various concentrations.
-
Pre-incubation: Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15 minutes) at 37°C. This step is particularly important for time-dependent or irreversible inhibitors.
-
Initiation of Reaction: Start the reaction by adding the substrate ([³H]-5-FU or uracil).
-
Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
Termination of Reaction: Stop the reaction by adding a quenching solution (e.g., perchloric acid) and placing the tubes on ice.
-
Analysis:
-
Centrifuge the samples to pellet the precipitated protein.
-
Inject the supernatant into the HPLC system.
-
Separate the substrate and product using an appropriate column and mobile phase.
-
Quantify the amount of product formed using the detector.
-
-
Data Analysis:
-
Calculate the percentage of DPD inhibition for each inhibitor concentration compared to the vehicle control.
-
Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
Causality Behind Experimental Choices:
-
The use of human liver cytosol provides a physiologically relevant source of DPD.
-
Pre-incubation of the enzyme and inhibitor allows for the characterization of time-dependent inhibition, which is crucial for irreversible inhibitors like Eniluracil.
-
Ensuring the reaction is in the linear range is critical for accurate determination of enzyme kinetics and inhibition.
Cellular Assay for Potentiation of 5-FU Cytotoxicity
This assay determines the ability of a DPD inhibitor to enhance the cancer-killing effect of 5-FU in a cellular context.
Principle: Cancer cell lines with known DPD expression are treated with 5-FU alone or in combination with a DPD inhibitor. Cell viability is then assessed to determine if the inhibitor sensitizes the cells to 5-FU.
Materials:
-
Human colorectal cancer cell line with moderate to high DPD expression (e.g., HT-29 or HCT-116)[11]
-
Cell culture medium (e.g., McCoy's 5A or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
5-Fluorouracil
-
Test inhibitors (this compound, Eniluracil, Gimeracil)
-
Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment:
-
Prepare serial dilutions of 5-FU and the test inhibitors.
-
Treat the cells with:
-
Vehicle control
-
5-FU alone at various concentrations
-
Inhibitor alone at a fixed, non-toxic concentration
-
Combination of the fixed concentration of the inhibitor with various concentrations of 5-FU
-
-
-
Incubation: Incubate the treated cells for a specified period (e.g., 72 hours).
-
Cell Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate as required.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis:
-
Normalize the data to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the concentration of 5-FU for both the 5-FU alone and the combination treatment groups.
-
Determine the IC50 of 5-FU in the absence and presence of the inhibitor.
-
Calculate the potentiation factor (IC50 of 5-FU alone / IC50 of 5-FU with inhibitor).
-
Trustworthiness of the Protocol:
-
Including an "inhibitor alone" control is crucial to ensure that the observed effect is due to the potentiation of 5-FU and not direct cytotoxicity of the inhibitor.
-
The use of a cell line with well-characterized DPD expression provides a reliable model system.
Experimental Workflow for DPD Inhibitor Evaluation
The following diagram outlines a typical workflow for the preclinical evaluation of a novel DPD inhibitor.
Caption: Preclinical evaluation workflow for a novel DPD inhibitor.
Conclusion
The development of DPD inhibitors represents a significant advancement in optimizing fluoropyrimidine-based chemotherapy. By understanding the distinct characteristics of different inhibitors, such as the irreversible action of Eniluracil and the competitive inhibition of Gimeracil, researchers can better design and evaluate novel compounds. The hypothetical this compound serves as a valuable case study for the systematic evaluation of new chemical entities in this class. The experimental protocols and workflows detailed in this guide provide a robust framework for conducting such comparative studies, ultimately contributing to the development of more effective and safer cancer therapies.
References
- 1. Dynamics of inhibition of iodothyronine deiodination during propylthiouracil treatment of thyrotoxicosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical implications of dihydropyrimidine dehydrogenase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Eniluracil: an irreversible inhibitor of dihydropyrimidine dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cancernetwork.com [cancernetwork.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. What is the mechanism of Gimeracil? [synapse.patsnap.com]
- 8. scbt.com [scbt.com]
- 9. Dihydropyrimidine Dehydrogenase-Mediated Resistance to 5-Fluorouracil: Mechanistic Investigation and Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Eniluracil treatment completely inactivates dihydropyrimidine dehydrogenase in colorectal tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dihydropyrimidine Dehydrogenase Levels in Colorectal Cancer Cells Treated with a Combination of Heat Shock Protein 90 Inhibitor and Oxaliplatin or Capecitabine - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Scientist's Guide to Assessing the Specificity of 5-n-Propyluracil's Biological Effects
For the discerning researcher, the utility of a chemical probe is dictated by its specificity. A precise tool yields clean data; an indiscriminate one confounds results. 5-n-Propyluracil, commonly known as Propylthiouracil (PTU or PROP), presents a classic case study in this principle. While widely utilized in two distinct fields of biological research, its value is entirely dependent on a thorough characterization of its activity profile. In taste research, it is a canonical agonist for the bitter taste receptor TAS2R38.[1] In endocrinology, it is a therapeutic agent for hyperthyroidism, acting as an inhibitor of the enzyme thyroperoxidase.[2][3][4]
This guide provides a comprehensive framework for researchers to critically assess the biological specificity of this compound. We will move beyond simple cataloging of effects to explain the causality behind experimental design, enabling you to generate robust, publication-quality data. We will compare PROP to relevant alternatives, provide detailed experimental protocols, and synthesize this information to build a complete pharmacological picture.
The Duality of this compound: Defining the Targets
Understanding specificity begins with acknowledging all primary biological targets. For PROP, these targets are functionally and structurally unrelated, making it a context-dependent tool.
-
Target 1: Taste 2 Receptor 38 (TAS2R38) : A G-protein coupled receptor (GPCR) responsible for the perception of bitter taste from thiourea-containing compounds.[5][6] Genetic polymorphisms in the TAS2R38 gene lead to significant variations in taste sensitivity to PROP among individuals, categorizing them as "tasters," "supertasters," or "nontasters."[1][7] Its activation in extra-oral tissues, such as the respiratory system, is also a subject of intense research for its role in innate immunity.[7]
-
Target 2: Thyroperoxidase (TPO) : A critical enzyme in the thyroid gland that catalyzes the iodination of tyrosine residues on thyroglobulin, an essential step in the synthesis of thyroid hormones T3 and T4.[2][3][8] Inhibition of TPO by PROP leads to a decrease in thyroid hormone production, forming the basis of its clinical use in treating hyperthyroidism.[4][9]
This dual activity immediately raises a critical question for any researcher: when studying one pathway, what is the potential for confounding effects from the other? A taste researcher using PROP to stimulate sinonasal cells must consider potential local antithyroid effects, just as an endocrinologist must be aware of its GPCR-mediated activities.
The Necessity of Comparison: Benchmarking Against Alternatives
To assess specificity, a compound cannot be studied in isolation. Its performance must be benchmarked against molecules with more defined roles.
-
For TAS2R38 Research :
-
Phenylthiocarbamide (PTC) : A closely related thiourea compound that also serves as a potent agonist for TAS2R38.[5][10] It is often used interchangeably with PROP for TAS2R38 phenotyping.[7] Comparing the dose-response curves of PROP and PTC can validate that the observed effect is indeed mediated by TAS2R38.
-
Quinine : A broad-spectrum bitter agonist that activates several other TAS2Rs but, crucially, not TAS2R38.[11][12] Quinine serves as an excellent negative control to ensure that the observed cellular response is specific to TAS2R38 activation and not a general consequence of bitter taste receptor stimulation.
-
-
For Antithyroid Research :
-
Methimazole (Tapazole) : Another thionamide antithyroid drug that inhibits thyroperoxidase. However, it is generally considered more potent and has a different side-effect profile, making it the first-line therapy in many cases.[4] Comparing the effects of PROP and methimazole can help isolate effects specific to TPO inhibition.
-
Quantitative Assessment: From Binding Affinity to Functional Potency
A rigorous assessment of specificity requires quantitative data. The following table summarizes the key pharmacological parameters for PROP and its alternatives. It is imperative to generate such data within your specific experimental system, as values can vary between cell lines and assay conditions.
| Compound | Target | Assay Type | Parameter | Value | Reference |
| This compound (PROP) | TAS2R38 | Calcium Flux | EC₅₀ | 2.1 µM | [13] |
| This compound (PROP) | Thyroperoxidase | Enzyme Inhibition | IC₅₀ | ~2.8 µM | [13] |
| This compound (PROP) | Myeloperoxidase | Enzyme Inhibition | IC₅₀ | 5.7 µM | [13] |
| Phenylthiocarbamide (PTC) | TAS2R38 | Calcium Flux | EC₅₀ | 0.8 µM | [10][14][15] |
| Quinine | TAS2R4 | Calcium Flux | EC₅₀ | ~30 µM | [12] |
| Quinine | TAS2R38 | Functional Assay | Activity | Inactive | [11] |
| Methimazole | Thyroperoxidase | Enzyme Inhibition | IC₅₀ | ~0.1 µM | [4] |
EC₅₀ (Half maximal effective concentration) represents the concentration of a drug that gives half of the maximal response. IC₅₀ (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
This data starkly illustrates the core issue: the effective concentrations for TAS2R38 activation and thyroperoxidase inhibition are in the same low-micromolar range. This overlap necessitates a multi-assay approach to dissect the specific contributions of each target to a given biological outcome.
Experimental Workflows for Specificity Profiling
The following section provides validated, step-by-step protocols for key experiments. The causality behind the design is to build a self-validating system, moving from direct target engagement (binding) to downstream functional consequences (signaling).
References
- 1. Bitter receptor gene (TAS2R38), 6-n-propylthiouracil (PROP) bitterness and alcohol intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Propylthiouracil (PTU) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. drugs.com [drugs.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 3D structure prediction of TAS2R38 bitter receptors bound to agonists phenylthiocarbamide (PTC) and 6-n-propylthiouracil (PROP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phenylthiocarbamide taste sensitivity is associated with sinonasal symptoms in healthy adults - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Propylthiouracil - Wikipedia [en.wikipedia.org]
- 9. Propylthiouracil: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 10. Insights into the Binding of Phenyltiocarbamide (PTC) Agonist to Its Target Human TAS2R38 Bitter Receptor | PLOS One [journals.plos.org]
- 11. Frontiers | The Role of Quinine-Responsive Taste Receptor Family 2 in Airway Immune Defense and Chronic Rhinosinusitis [frontiersin.org]
- 12. The Pharmacochaperone Activity of Quinine on Bitter Taste Receptors | PLOS One [journals.plos.org]
- 13. propylthiouracil | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 14. merit.url.edu [merit.url.edu]
- 15. Insights into the Binding of Phenyltiocarbamide (PTC) Agonist to Its Target Human TAS2R38 Bitter Receptor - JuSER [juser.fz-juelich.de]
A Comparative Guide to the Structure-Activity Relationship of 5-n-Propyluracil Analogs in Drug Discovery
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 5-n-propyluracil analogs, compounds of significant interest in medicinal chemistry. By objectively comparing the performance of various analogs and providing supporting experimental data, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to navigate the complexities of designing potent and selective therapeutic agents based on the uracil scaffold.
Introduction: The Therapeutic Potential of the Uracil Scaffold
The uracil nucleus is a privileged scaffold in drug discovery, forming the basis for a wide array of therapeutic agents with diverse biological activities, including antiviral, anticancer, and antithyroid properties.[1][2][3][4][5] this compound and its thio-analog, 6-n-propylthiouracil (PTU), have been particularly notable for their clinical use in the management of hyperthyroidism.[6][7][8] PTU exerts its therapeutic effect through a dual mechanism: inhibiting the enzyme thyroid peroxidase (TPO), which is crucial for the synthesis of thyroid hormones, and blocking the peripheral conversion of thyroxine (T4) to the more potent triiodothyronine (T3) by inhibiting the 5'-deiodinase enzyme.[6][8][9]
Understanding the intricate relationship between the chemical structure of this compound analogs and their biological activity is paramount for the rational design of next-generation therapeutics with improved efficacy, selectivity, and safety profiles. This guide will delve into the key structural modifications of the this compound scaffold and their impact on biological activity, supported by experimental evidence and detailed protocols.
Core Structure-Activity Relationship (SAR) Analysis
The biological activity of this compound analogs can be systematically modulated by chemical modifications at several key positions of the uracil ring: the N1 and N3 positions, the C5 position, and the C6 position, as well as by alterations to the core pyrimidine ring itself.
Modifications at the C5 and C6 Positions: Fine-Tuning Potency
The substituents at the C5 and C6 positions of the uracil ring play a critical role in modulating the potency and selectivity of the analogs.
-
The n-Propyl Group at C6: The presence of a 6-n-propyl group is a key feature for the antithyroid activity of propylthiouracil.[6][10] Homologation studies, where the alkyl chain length is varied, have demonstrated that the n-propyl group often provides an optimal balance of lipophilicity and steric bulk for effective binding to the target enzyme.[11]
-
Substitutions at C5: Modifications at the C5 position have been explored to enhance antiviral and anticancer activities. For instance, the introduction of halogens (e.g., fluorine in 5-fluorouracil) or other functional groups can significantly impact the compound's mechanism of action, often by acting as an antimetabolite and interfering with DNA and RNA synthesis.[12][13] While substitutions at this position can diminish antithyroid activity, they open avenues for developing analogs with different therapeutic applications.[1]
The Role of the Thio-Uracil Moiety: A Key Pharmacophore
The replacement of the C2-oxo group with a thio group is a critical determinant of the antithyroid activity observed in propylthiouracil.[6][14]
-
Inhibition of Thyroid Peroxidase (TPO): The thiourea moiety within the thiouracil ring is essential for the irreversible inhibition of TPO.[15] It is believed to interact with the heme iron of the enzyme, preventing the iodination of thyroglobulin.
-
Inhibition of 5'-Deiodinase: The thiouracil structure also contributes to the inhibition of 5'-deiodinase, an enzyme responsible for the activation of thyroid hormone.[15][16]
N1 and N3 Substitutions: Modulating Pharmacokinetic Properties
Modifications at the N1 and N3 positions of the uracil ring have been widely investigated to improve the pharmacokinetic properties of the analogs, such as solubility, metabolic stability, and bioavailability.[4][12][17]
-
Prodrug Strategies: Attaching various promoieties to the N1 or N3 positions can create prodrugs that release the active compound in vivo. This approach has been successful in improving the therapeutic index of compounds like 5-fluorouracil.[12]
-
Impact on Antiviral Activity: In the context of antiviral agents, substitutions at the N1 and N3 positions with groups like benzyl or cyanomethyl have been shown to yield potent inhibitors of viruses such as HIV-1 and human cytomegalovirus (HCMV).[4]
Comparative Data of this compound Analogs
The following table summarizes the biological activities of representative this compound analogs and related uracil derivatives, highlighting the impact of structural modifications.
| Compound | Modification | Biological Target | Activity (e.g., EC50, IC50) | Reference |
| 6-n-Propylthiouracil (PTU) | 6-n-propyl, 2-thio | Thyroid Peroxidase, 5'-Deiodinase | Clinically used antithyroid agent | [6][8] |
| 1-Benzyl-3-(3,5-dimethylbenzyl)uracil | N1-benzyl, N3-(3,5-dimethylbenzyl) | Human Cytomegalovirus (HCMV) | Potent inhibition | [4] |
| 1-Cyanomethyl-3-(3,5-dimethylbenzyl)-4-thiouracil | N1-cyanomethyl, N3-(3,5-dimethylbenzyl), 4-thio | Human Immunodeficiency Virus-1 (HIV-1) | Powerful inhibition | [4] |
| 5-Fluorouracil (5-FU) | 5-fluoro | Thymidylate Synthase | Widely used anticancer agent | [12][13] |
| 1-[4-Hydroxy-3-(hydroxymethyl)-1-butyl]-5-(1-azido-2-chloroethyl)uracil | N1 and C5 acyclic nucleoside analog | Duck Hepatitis B Virus (DHBV), HCMV | EC50 = 0.31-1.55 µM (DHBV), 3.1 µM (HCMV) | [2] |
Experimental Protocols
The evaluation of this compound analogs necessitates robust and validated experimental protocols. Below are representative methodologies for assessing their biological activities.
Antiviral Activity Assay (Example: SARS-CoV-2)
This protocol describes a method for evaluating the antiviral activity of compounds against SARS-CoV-2 in a cell-based assay.[18]
Methodology:
-
Cell Culture: Seed Vero cells in a 96-well microplate to form a monolayer.
-
Compound Treatment: Treat the cells with the test compound (e.g., at 10 µM) for 1 hour.
-
Virus Infection: Infect the cells with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.1.
-
Incubation: After 1 hour of adsorption at 37 °C, remove the virus inoculum and add fresh medium containing the compound or vehicle.
-
Quantification of Viral Progeny: After 48 hours post-infection, measure the viral progeny yield from the supernatant using quantitative reverse transcription PCR (qRT-PCR).
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[17]
Methodology:
-
Cell Seeding: Seed cancer cell lines (e.g., K562) in a 96-well plate.
-
Compound Incubation: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 hours).
-
MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Visualization of Key Concepts
General Workflow for Structure-Activity Relationship Studies
Caption: A generalized workflow for conducting structure-activity relationship (SAR) studies.
Mechanism of Action of Propylthiouracil (PTU)
Caption: The dual mechanism of action of Propylthiouracil (PTU).
Conclusion and Future Directions
The structure-activity relationship of this compound analogs is a rich and complex field, offering numerous opportunities for the development of novel therapeutics. The insights gathered from decades of research have established key pharmacophoric features and the impact of specific structural modifications on biological activity. While significant progress has been made, particularly in the realm of antithyroid agents, the versatility of the uracil scaffold continues to inspire the exploration of new therapeutic avenues.
Future research should focus on the development of analogs with enhanced selectivity for their biological targets to minimize off-target effects and improve safety profiles. The application of computational modeling and machine learning approaches in conjunction with traditional medicinal chemistry strategies can accelerate the discovery of new lead compounds. Furthermore, a deeper understanding of the molecular interactions between these analogs and their target proteins will be crucial for the rational design of the next generation of uracil-based drugs.
References
- 1. Synthesis and anti-HCMV activity of 1-[ω-(phenoxy)alkyl]uracil derivatives and analogues thereof - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and antiviral activity of novel acyclic nucleoside analogues of 5-(1-azido-2-haloethyl)uracils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1,6-Bis[(benzyloxy)methyl]uracil derivatives-Novel antivirals with activity against HIV-1 and influenza H1N1 virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and antiviral activity of 1,3-disubstituted uracils against HIV-1 and HCMV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of various 5-alkoxymethyluracil analogues and structure-cytotoxic activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Propylthiouracil - Wikipedia [en.wikipedia.org]
- 7. Propylthiouracil (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 8. Propylthiouracil (PTU) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. What is the mechanism of Propylthiouracil? [synapse.patsnap.com]
- 10. Propylthiouracil | C7H10N2OS | CID 657298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 12. mdpi.com [mdpi.com]
- 13. derpharmachemica.com [derpharmachemica.com]
- 14. Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Thiouracil Derivatives as Potential Antithyroid Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antithyroid drugs and their analogues: synthesis, structure, and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A new class of propylthiouracil analogs: comparison of 5'-deiodinase inhibition and antithyroid activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and Biological Evaluation of New 5-Fluorouracil-Substituted Ampelopsin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Validating Analytical Methods for 5-n-Propyluracil Detection
The Analytical Challenge: 5-n-Propyluracil
This compound (C7H10N2O2, M.W. 154.17) is a derivative of uracil, a fundamental component of ribonucleic acid (RNA)[1][2]. The analytical challenge lies in the need for specific, sensitive, and accurate quantification, often in complex matrices such as biological fluids or pharmaceutical formulations. The choice of analytical technique is critical and depends on the specific requirements of the study, including required sensitivity, sample throughput, and the nature of the sample matrix.
This guide will explore three principal analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). Each will be evaluated based on their underlying principles, performance characteristics, and suitability for the analysis of this compound.
Comparative Analysis of Analytical Techniques
The selection of an analytical method is a critical decision driven by the analyte's physicochemical properties and the intended application of the method. For this compound, a non-volatile and moderately polar compound, both liquid and gas chromatography approaches can be considered, each with distinct advantages and disadvantages.
| Feature | HPLC-UV | LC-MS/MS | GC-MS |
| Principle | Separation based on polarity, detection via UV absorbance. | Separation based on polarity, detection by mass-to-charge ratio. | Separation of volatile compounds, detection by mass-to-charge ratio. |
| Specificity | Moderate; relies on chromatographic separation. | High; based on precursor and product ion masses. | High; based on mass spectral fragmentation patterns. |
| Sensitivity | ng/mL to µg/mL range. | pg/mL to ng/mL range. | pg/mL to ng/mL range, requires derivatization. |
| Matrix Effects | Susceptible to co-eluting interferences. | Can be affected by ion suppression or enhancement. | Less prone to matrix effects than LC-MS/MS. |
| Sample Prep | Relatively simple (e.g., filtration, dilution). | May require more extensive cleanup to minimize matrix effects. | Often requires derivatization to increase volatility. |
| Cost | Lower initial and operational costs. | Higher initial and operational costs. | Moderate initial and operational costs. |
| Ideal For | Routine QC, high concentration samples. | Bioanalysis, trace level quantification, metabolite identification. | Volatile impurities, compounds that are easily derivatized. |
In-Depth Methodologies and Validation Strategies
The validation of an analytical method ensures that it is suitable for its intended purpose. Key validation parameters, as outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ)[3][4].
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Rationale: HPLC-UV is a robust and widely accessible technique suitable for the quantification of this compound in pharmaceutical formulations where concentrations are expected to be relatively high. The chromophore in the uracil ring allows for sensitive UV detection.
Proposed HPLC-UV Method (Adapted from 5-Fluorouracil and Propylthiouracil Methods[5][6][7]):
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and a phosphate buffer (e.g., pH 6.8)[7]. The ratio would be optimized to achieve a suitable retention time and peak shape for this compound.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at the wavelength of maximum absorbance for this compound (likely around 260-280 nm).
-
Injection Volume: 20 µL.
-
Column Temperature: 25-30 °C.
Experimental Workflow: HPLC-UV Method Validation
Caption: Workflow for HPLC-UV method development and validation.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Rationale: For the quantification of this compound in biological matrices (e.g., plasma, urine), where high sensitivity and specificity are required to overcome endogenous interferences, LC-MS/MS is the gold standard[8][9][10]. The use of Multiple Reaction Monitoring (MRM) provides exceptional selectivity.
Proposed LC-MS/MS Method (Adapted from Propylthiouracil and 5-Fluorouracil Methods[9][11][12]):
-
Chromatography:
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI), likely in negative mode, similar to propylthiouracil[8].
-
Detection: MRM of the transition from the precursor ion (the deprotonated molecule [M-H]⁻ of this compound) to a specific product ion.
-
Internal Standard: A structurally similar compound not present in the sample, such as an isotopically labeled this compound or a related uracil derivative.
-
Experimental Workflow: LC-MS/MS Bioanalytical Method Validation
Caption: Bioanalytical method validation workflow for LC-MS/MS.
Gas Chromatography-Mass Spectrometry (GC-MS)
Rationale: GC-MS can be a powerful tool for the analysis of this compound, particularly for identifying and quantifying volatile impurities. However, due to its low volatility, derivatization is necessary to convert it into a more volatile compound suitable for GC analysis[3][14].
Proposed GC-MS Method (Adapted from general principles for pyrimidine analysis[3][15]):
-
Derivatization: Silylation using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace active hydrogens with trimethylsilyl (TMS) groups, thereby increasing volatility.
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm)[13].
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Splitless injection for trace analysis.
-
Oven Program: A temperature gradient to ensure separation from other components and derivatizing agent byproducts.
-
Detection: Mass spectrometer in either full scan mode for identification or Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantification.
Experimental Workflow: GC-MS Method Development
Caption: GC-MS method development workflow including derivatization.
Conclusion
Validating an analytical method for this compound requires a systematic approach grounded in the principles established for structurally similar compounds. For routine analysis of bulk drug or formulations, a well-validated HPLC-UV method offers a cost-effective and reliable solution. When high sensitivity and specificity are paramount, particularly in complex biological matrices, LC-MS/MS is the undisputed method of choice. GC-MS presents a viable alternative, especially for impurity profiling, provided an efficient and reproducible derivatization procedure is developed.
The key to successful validation lies in the meticulous execution of validation experiments as prescribed by regulatory guidelines and a thorough understanding of the chosen analytical technique's capabilities and limitations. By leveraging the extensive knowledge base for related uracil derivatives, researchers can confidently develop and validate a robust analytical method for this compound that ensures data of the highest quality and integrity.
References
- 1. HPLC Separation of Uracil, Thymine, Hypoxanthine and Guanine on Newcrom AH | SIELC Technologies [sielc.com]
- 2. scbt.com [scbt.com]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. scielo.br [scielo.br]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. researchgate.net [researchgate.net]
- 8. Simultaneous Quantification of Propylthiouracil and Its N-β-d Glucuronide by HPLC-MS/MS: Application to a Metabolic Stu… [ouci.dntb.gov.ua]
- 9. Simultaneous Quantification of Propylthiouracil and Its N-β-d Glucuronide by HPLC-MS/MS: Application to a Metabolic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phenotyping of Uracil and 5-Fluorouracil Metabolism Using LC-MS/MS for Prevention of Toxicity and Dose Adjustment of Fluoropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development and validation of UPLC-MS/MS method for 5-Fluorouracil quantification in dried blood spot - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Simultaneous Quantification of Propylthiouracil and Its N-β-d Glucuronide by HPLC-MS/MS: Application to a Metabolic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of 5-n-Propyluracil for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry and drug development, the synthesis of novel and modified nucleobases is a cornerstone of innovation. Among these, 5-n-propyluracil, a derivative of the pyrimidine base uracil, presents significant interest due to its potential applications in antiviral and anticancer therapies. The efficacy, scalability, and cost-effectiveness of its synthesis are therefore critical considerations for researchers. This guide provides an in-depth, objective comparison of the primary synthetic routes to this compound, supported by experimental data and field-proven insights to inform your selection of the most suitable method.
Two principal strategies dominate the synthesis of this compound: the direct C5-alkylation of a pre-formed uracil ring and the construction of the pyrimidine ring from acyclic precursors through cyclocondensation. Each approach offers distinct advantages and disadvantages in terms of yield, purity, scalability, and the availability of starting materials.
Route 1: Direct C5-Propylation of Uracil via Palladium-Catalyzed Cross-Coupling
The direct introduction of an n-propyl group at the C5 position of the uracil scaffold is an attractive approach due to its atom economy and the ready availability of uracil and its halogenated derivatives. Palladium-catalyzed cross-coupling reactions, such as the Negishi, Suzuki, and Stille reactions, are the most explored methods for this transformation.
Mechanistic Insight
These cross-coupling reactions generally proceed through a catalytic cycle involving a palladium(0) complex. The cycle typically begins with the oxidative addition of a 5-halouracil (commonly 5-iodouracil) to the Pd(0) catalyst, forming a Pd(II) intermediate. This is followed by transmetalation with an organometallic propylating agent (e.g., propylzinc, propylboronic acid, or propylstannane). The final step is reductive elimination, which forms the C-C bond between the uracil ring and the propyl group, regenerating the Pd(0) catalyst.
A Comparative Benchmark Analysis of 5-n-Propyluracil (PTU) in Antithyroid Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of 5-n-Propyluracil (Propylthiouracil, PTU), a key compound in the thionamide class of antithyroid drugs. Our objective is to benchmark its performance against its primary alternative, Methimazole (MMI), by synthesizing data from key clinical and preclinical studies. We will delve into the mechanistic nuances, comparative efficacy, safety profiles, and detailed experimental protocols to equip researchers with the knowledge to make informed decisions in their study designs.
Core Mechanism of Action: A Tale of Two Inhibitions
Both PTU and MMI function by inhibiting thyroid peroxidase (TPO), the essential enzyme that catalyzes the iodination of tyrosine residues on thyroglobulin and the subsequent coupling of these residues to form thyroxine (T4) and triiodothyronine (T3).[1][2] This action effectively reduces the synthesis of new thyroid hormones within the thyroid gland.[3][4]
However, PTU possesses a distinct secondary mechanism: it inhibits the peripheral deiodination of T4 to T3 by blocking the enzyme 5'-deiodinase.[5][6][7] T3 is the more potent thyroid hormone, and this additional action allows PTU to more rapidly reduce the levels of active hormone in circulation, a feature that is particularly relevant in acute conditions like thyroid storm.[6][8] MMI does not share this peripheral activity.[5]
Comparative Efficacy: A Data-Driven Benchmark
The choice between PTU and MMI in a research context often depends on the desired speed of action and long-term efficacy. While both are effective, meta-analyses reveal differences in their performance profiles.
MMI is generally considered more potent and has a longer half-life, which often translates to better efficacy in normalizing thyroid hormone levels over time.[1] A 2021 meta-analysis of 16 randomized controlled trials found that MMI was superior to PTU in reducing T3, T4, FT3, and FT4 levels.[2] Conversely, in the acute management of severe hyperthyroidism or thyroid storm, PTU's ability to block T4 to T3 conversion can lead to a more rapid decline in serum T3 levels.[8]
Table 1: Summary of Efficacy Benchmarks from Comparative Studies
| Performance Metric | Propylthiouracil (PTU) | Methimazole (MMI) | Key Findings & Citations |
|---|---|---|---|
| Hormone Level Reduction | Effective | More Effective | MMI demonstrates superior efficacy in lowering T3, T4, FT3, and FT4 levels in long-term treatment.[1][2] |
| Time to Euthyroidism | Slower | Faster | Standardized MMI doses (10 mg every 8h) were more reliable in achieving euthyroidism within 3 months compared to PTU (100 mg every 8h).[9] |
| Remission Rates | Lower | Higher | High-dose MMI regimens are associated with significantly higher remission rates in Graves' disease compared to high-dose PTU regimens (75.4% vs. lower).[10] |
| Clinical Efficacy (Thyroid Storm) | Preferred First-Line | Effective Alternative | PTU is recommended as the first-line agent in thyroid storm due to its dual mechanism, though a 2023 study found no significant difference in mortality.[8] |
Safety & Tolerability Profiles
A critical aspect of any benchmark study is the comparison of adverse effects. Both drugs carry risks, but the nature and incidence of these effects differ, influencing their selection for specific experimental models or patient populations.
The most significant concern with PTU is hepatotoxicity, with reports of severe liver injury and acute liver failure.[6][11] This has led to a "Boxed Warning" from the FDA, recommending PTU as a second-line agent except in specific situations.[6] MMI, while having a lower risk of liver damage, is associated with a higher risk of teratogenicity, particularly in the first trimester of pregnancy, making PTU the preferred choice during that period.[12][13]
Table 2: Comparative Adverse Event Profiles
| Adverse Event | Propylthiouracil (PTU) | Methimazole (MMI) | Odds Ratio (OR) / Key Findings & Citations |
|---|---|---|---|
| Hepatotoxicity (Liver Damage) | Higher Risk | Lower Risk | PTU carries a known risk of severe liver injury.[6][11] A meta-analysis showed no statistically significant difference in overall hepatotoxicity risk between the drugs (OR 1.54), but severe cases are more associated with PTU.[12] |
| Agranulocytosis | 0.1–0.5% incidence | Similar incidence | A rare but life-threatening reduction in white blood cells.[14] |
| Hypothyroidism | Lower Risk | Higher Risk | MMI is more likely to induce hypothyroidism (OR = 2.738, MMI vs. PTU).[1] |
| Congenital Malformations | Lower Risk (1st Trimester) | Higher Risk (1st Trimester) | MMI is associated with a specific pattern of birth defects, making PTU the drug of choice in early pregnancy.[12][13] |
| ANCA-Associated Vasculitis | Higher Risk | Lower Risk | A rare but serious inflammation of blood vessels.[3] |
| Minor Side Effects (Rash, Pruritus) | Common | Common | Rash and itching are common side effects for both drugs.[2][15][16] |
Experimental Protocols & Workflows
To facilitate reproducible research, this section provides detailed methodologies for benchmarking PTU and its alternatives in a preclinical setting.
Protocol 1: In Vivo Rodent Model for Antithyroid Drug Efficacy
This protocol describes the induction of hyperthyroidism in rats and subsequent treatment to evaluate the efficacy of PTU.
Causality: The use of a goitrogen like PTU to induce hypothyroidism followed by T4 administration creates a controlled hyperthyroid state. This allows for a standardized baseline against which the therapeutic effects of test compounds can be measured. The 2-week treatment duration is selected to observe significant changes in thyroid hormone levels and thyroid gland histology.[17]
Step-by-Step Methodology:
-
Animal Model: Utilize male Sprague-Dawley or Wistar rats (8-10 weeks old). Acclimatize animals for at least one week before the experiment.
-
Hyperthyroidism Induction: Administer L-thyroxine (T4) in the drinking water to induce a stable hyperthyroid state. Monitor serum T4 and TSH to confirm.
-
Grouping: Randomly assign animals to the following groups (n=10/group):
-
Group A: Vehicle Control (e.g., 0.5% carboxymethyl cellulose).
-
Group B: Propylthiouracil (e.g., 5 mg/kg/day, oral gavage).[17]
-
Group C: Methimazole (e.g., 15 mg/kg/day, oral gavage).
-
Group D: Alternative test compound.
-
-
Administration & Monitoring: Administer compounds daily for 2 to 4 weeks.[17] Record body weight, food consumption, and clinical signs of toxicity weekly.
-
Terminal Sample Collection: At the end of the treatment period, collect blood via cardiac puncture for serum separation. Perfuse and excise the thyroid gland and liver. Weigh the thyroid gland.
-
Biochemical Analysis: Measure serum T3, T4, and TSH levels using commercially available ELISA kits.
-
Histopathology: Fix a portion of the thyroid and liver in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). Evaluate follicular cell hypertrophy/hyperplasia and colloid depletion.
-
Data Analysis: Compare hormone levels and histopathological scores between groups using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).
Protocol 2: Mass Spectrometry-Based Metabolomic Profiling
This protocol details a method to assess the metabolic impact of PTU on plasma, liver, and thyroid tissue, providing a deeper understanding of its systemic effects.[17]
Causality: Metabolomics provides a functional readout of the physiological state of a cell or tissue. By comparing the metabolomes of control versus PTU-treated animals, we can identify specific pathways (e.g., lipid metabolism, amino acid metabolism) that are perturbed by the drug, offering insights into its off-target effects and mechanisms of toxicity.[17]
Step-by-Step Methodology:
-
Sample Collection: Collect plasma, liver, and thyroid tissue as described in Protocol 1. Immediately snap-freeze tissues in liquid nitrogen and store them at -80°C until analysis.
-
Metabolite Extraction (Plasma): To 50 µL of plasma, add 200 µL of ice-cold methanol containing internal standards. Vortex for 1 minute, incubate at -20°C for 30 minutes to precipitate proteins, then centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant for analysis.
-
Metabolite Extraction (Tissue): Homogenize ~50 mg of frozen tissue in a mixture of methanol:water (80:20, v/v). Follow the same incubation and centrifugation steps as for plasma.
-
LC-MS Analysis:
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-Exactive Orbitrap) coupled to a UPLC system.
-
Column: Employ a reverse-phase C18 column for separating metabolites.
-
Mobile Phases: Use a gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
MS Acquisition: Acquire data in both positive and negative ion modes, collecting full scan data (m/z range 70-1000) and data-dependent MS/MS scans for metabolite identification.
-
-
Data Processing: Process raw data using software like XCMS or Compound Discoverer for peak picking, alignment, and integration.
-
Statistical Analysis: Perform multivariate statistical analysis (e.g., Principal Component Analysis [PCA] and Orthogonal Projections to Latent Structures-Discriminant Analysis [OPLS-DA]) to identify metabolites that differ significantly between treatment groups.
-
Pathway Analysis: Use tools like MetaboAnalyst or KEGG to identify metabolic pathways that are significantly altered by PTU treatment.
Conclusion and Future Directions
The benchmark data clearly establishes both this compound and Methimazole as effective inhibitors of thyroid hormone synthesis.[2] MMI is generally more potent and is preferred for long-term therapy in most non-pregnant adults due to a more favorable safety profile, particularly concerning hepatotoxicity.[1][6]
However, PTU's unique peripheral inhibition of T4 to T3 conversion grants it a specialized role in research and clinical practice, especially for studies modeling thyroid storm or requiring rapid reduction of active T3.[8][18] Its established use in the first trimester of pregnancy also makes it an important reference compound in developmental toxicology studies.[13]
Future research should focus on elucidating the precise mechanisms behind PTU-induced hepatotoxicity using modern multi-omics approaches. Further head-to-head studies comparing newer antithyroid compounds against the benchmark of PTU and MMI are essential for advancing the field.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The efficiency and safety of methimazole and propylthiouracil in hyperthyroidism: A meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Propylthiouracil (PTU) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. What is the mechanism of Propylthiouracil? [synapse.patsnap.com]
- 5. Propylthiouracil - Wikipedia [en.wikipedia.org]
- 6. drugs.com [drugs.com]
- 7. droracle.ai [droracle.ai]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of standardized initial doses of two antithyroid drugs in the treatment of Graves' disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of effects of high and low dosage regimens of antithyroid drugs in the management of Graves' hyperthyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Propylthiouracil: Uses, Side Effects, Interactions & More - GoodRx [goodrx.com]
- 12. researchgate.net [researchgate.net]
- 13. Comparison of the safety between propylthiouracil and methimazole with hyperthyroidism in pregnancy: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. publications.iarc.who.int [publications.iarc.who.int]
- 15. Propylthiouracil: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 16. Propylthiouracil (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 17. Assessing the Influence of Propylthiouracil and Phenytoin on the Metabolomes of the Thyroid, Liver, and Plasma in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. What is Propylthiouracil used for? [synapse.patsnap.com]
Safety Operating Guide
Navigating the Disposal of 5-n-Propyluracil: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the meticulous management and disposal of chemical reagents are cornerstones of a safe and compliant laboratory environment. 5-n-Propyluracil, a derivative of the nucleobase uracil, requires careful consideration for its end-of-life cycle. While uracil itself is generally not classified as a hazardous substance, the introduction of the n-propyl group and the absence of comprehensive toxicological data for this specific derivative necessitate a cautious and informed approach to its disposal. This guide provides a procedural framework for the safe handling and disposal of this compound, ensuring both operational safety and environmental stewardship.
Understanding the Hazard Profile: A Tale of Two Molecules
To establish a proper disposal protocol for this compound, it is essential to first understand the known properties of its parent compound, uracil, and then consider the potential influence of the n-propyl functional group.
Uracil: The Benign Precursor
Safety Data Sheets (SDS) for uracil consistently indicate that it is not a hazardous substance or mixture according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1][2] Standard laboratory handling procedures, including the use of personal protective equipment (PPE) such as gloves and safety glasses, are generally considered sufficient for uracil.
This compound: The Duty of Care Principle
While this compound is not propylthiouracil, the comparison underscores the importance of treating novel or less-studied derivatives with a higher degree of caution. Therefore, the disposal procedures outlined below are based on a conservative approach that prioritizes safety in the absence of complete hazard information.
Personal Protective Equipment (PPE) and Safe Handling
Before initiating any disposal process, ensuring the use of appropriate PPE is paramount to minimize any potential exposure.
| PPE Category | Specific Recommendations | Rationale |
| Eye Protection | Wear chemical safety goggles. | Protects eyes from potential splashes of solutions containing this compound or from airborne dust particles of the solid compound. |
| Hand Protection | Wear chemical-resistant gloves (e.g., nitrile). | Prevents direct skin contact with the chemical. While uracil is not a skin irritant, the properties of the propyl- derivative are not fully known. |
| Body Protection | A standard laboratory coat should be worn. | Protects clothing and skin from accidental spills. |
| Respiratory Protection | Not generally required under normal handling conditions with adequate ventilation. Use a NIOSH-approved respirator if there is a risk of generating dust or aerosols. | Good laboratory practice dictates that all handling of solid chemicals that could become airborne should be done in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. |
Engineering Controls: All manipulations of solid this compound and the preparation of its solutions should be conducted in a well-ventilated area, ideally within a certified chemical fume hood.
General Hygiene: Always wash hands thoroughly with soap and water after handling this compound, even if gloves were worn. Do not eat, drink, or smoke in areas where chemicals are handled.
Step-by-Step Disposal Procedure for this compound
The recommended disposal method for this compound and its associated waste is through a licensed hazardous waste management company. This ensures compliance with local, state, and federal regulations.
Workflow for the Disposal of this compound
Caption: A procedural workflow for the proper disposal of this compound waste.
1. Waste Identification and Segregation:
-
Solid Waste: This includes any unused or expired this compound powder, as well as any contaminated consumables such as weighing paper, pipette tips, and gloves. These materials should be collected in a designated hazardous waste container.
-
Liquid Waste: Aqueous solutions containing this compound should not be disposed of down the sanitary sewer. They must be collected in a separate, compatible, and clearly labeled hazardous waste container.
-
Sharps: Any needles, syringes, or other sharps that are contaminated with this compound must be placed in a designated sharps container that is also labeled as containing hazardous chemical waste.
2. Containerization and Labeling:
-
Use containers that are in good condition, compatible with the chemical, and have a secure, leak-proof lid.
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any appropriate hazard warnings.
3. Storage:
-
Store sealed and labeled waste containers in a designated and secure satellite accumulation area within the laboratory. This area should be under the control of laboratory personnel and away from general laboratory traffic.
4. Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste. They will work with a licensed hazardous waste management company to ensure proper treatment and disposal in accordance with all regulatory requirements.
Spill Management
In the event of a this compound spill, the following steps should be taken immediately:
-
Evacuate and Ventilate: Ensure the area is well-ventilated and restrict access to non-essential personnel.
-
Don Appropriate PPE: At a minimum, wear a lab coat, safety goggles, and double nitrile gloves.
-
Contain the Spill:
-
For solid spills: Gently cover the spill with absorbent pads to prevent the powder from becoming airborne.
-
For liquid spills: Cover the spill with an absorbent material, working from the outside in to prevent spreading.
-
-
Clean the Area:
-
Carefully collect the absorbed material and any contaminated debris and place it in a designated hazardous waste container.
-
Clean the spill area with a detergent solution and water. All cleaning materials must also be disposed of as hazardous waste.
-
-
Decontaminate: Wipe the area with a 70% ethanol solution.
-
Report the Spill: Report the incident to your laboratory supervisor and EHS office, in accordance with your institution's policies.
Conclusion: A Commitment to Safety
The responsible management of laboratory chemicals extends beyond their use in experiments; it is a commitment to the safety of all personnel and the protection of our environment. While this compound may not have the explicit hazard classification of some other laboratory reagents, the principles of prudent practice and "duty of care" demand a conservative and thorough approach to its disposal. By following the procedures outlined in this guide, researchers can ensure they are meeting their safety and regulatory obligations, fostering a culture of safety and responsibility within the scientific community.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
